molecular formula C6H14ClN B1443951 (S)-2-Methylpiperidine hydrochloride CAS No. 205526-61-0

(S)-2-Methylpiperidine hydrochloride

Cat. No.: B1443951
CAS No.: 205526-61-0
M. Wt: 135.63 g/mol
InChI Key: BILCQNXKQKRGAO-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methylpiperidine hydrochloride is a useful research compound. Its molecular formula is C6H14ClN and its molecular weight is 135.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILCQNXKQKRGAO-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855951
Record name (2S)-2-Methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-61-0
Record name (2S)-2-Methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-2-Methylpiperidine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-Methylpiperidine Hydrochloride for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Scaffolds

This compound is a chiral heterocyclic amine salt that serves as a crucial building block in modern medicinal chemistry and organic synthesis. As a derivative of piperidine, a saturated six-membered nitrogenous heterocycle, it is a structural motif frequently found in a vast array of natural products and pharmaceuticals. The introduction of a stereocenter at the C2 position imparts chirality, a fundamental property in drug design, as stereoisomers of a drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for its application in research and development.

Part 1: Physicochemical and Stereochemical Profile

The hydrochloride salt form of (S)-2-Methylpiperidine enhances its stability and aqueous solubility compared to the free base, making it more amenable to handling, formulation, and biological testing.[1]

Core Physicochemical Data

A summary of the key physical and chemical properties is presented below. It is important to note that while extensive data exists for the parent free base, specific experimental values for the hydrochloride salt, such as the melting point, are not consistently reported in the literature. In such cases, data from the free base or closely related analogs are provided for context.

PropertyValueSource(s)
CAS Number 205526-61-0[2]
Molecular Formula C₆H₁₄ClN[2]
Molecular Weight 135.64 g/mol [2]
Appearance White to off-white crystalline solid (Expected)Inferred from similar amine hydrochlorides
Melting Point Data not available. For comparison, Piperidine HCl: 245-248 °C.[No specific source found]
Boiling Point (Free Base) 117-121 °C
Solubility High water solubility expected. The free base is soluble in water.[1][3][4]
pKa (Conjugate Acid) 10.95 (of parent amine)[5]
Optical Activity (Free Base) [α]²⁰/D +35° (c = 3.5 in hexane)
SMILES C[C@@H]1NCCCC1.[H]Cl[2]
Stereochemistry and Conformational Insights

The (S)-configuration at the C2 position is critical for stereospecific interactions with biological targets such as enzymes and receptors. The piperidine ring exists predominantly in a chair conformation to minimize steric strain. For 2-methylpiperidine, two chair conformations are possible: one with the methyl group in an equatorial position and one with it in an axial position.

The equatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions between the methyl group and the axial hydrogens on C4 and C6. The protonated nitrogen (N-H₂⁺) also has a conformational preference, which can influence the molecule's overall shape and binding affinity. Understanding these conformational dynamics is paramount for computational modeling and rational drug design.

Caption: Conformational equilibrium of the (S)-2-methylpiperidinium ion.

Part 2: Synthesis and Spectroscopic Characterization

Synthesis and Purification Protocol

This compound is typically prepared from its commercially available free base, (S)-(+)-2-Methylpiperidine. The conversion is a straightforward acid-base reaction.

Protocol: Preparation of this compound

  • Dissolution: In a fume hood, dissolve (S)-(+)-2-Methylpiperidine (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethanol, in a round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Cool the solution in an ice bath (0 °C). Slowly add a solution of anhydrous hydrogen chloride (1.05 eq) in the same solvent dropwise with vigorous stirring. Alternatively, bubble anhydrous HCl gas through the solution.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid. Continue stirring in the ice bath for 30-60 minutes after the addition is complete to ensure full precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Drying: Dry the resulting white crystalline solid under vacuum to remove residual solvent. Store the final product in a desiccator over a drying agent.

Self-Validation: The protocol's integrity is maintained by using anhydrous conditions to prevent the introduction of water, which could affect crystallinity, and by using a slight excess of HCl to ensure complete conversion of the free base. Purity can be initially assessed by melting point determination and confirmed by spectroscopic analysis.

start (S)-(+)-2-Methylpiperidine (Free Base) dissolve 1. Dissolve in Anhydrous Diethyl Ether start->dissolve acidify 2. Cool to 0°C & Add Anhydrous HCl Solution dissolve->acidify precipitate 3. Stir to Allow Full Precipitation acidify->precipitate filter 4. Isolate via Vacuum Filtration precipitate->filter dry 5. Dry Under Vacuum filter->dry product (S)-2-Methylpiperidine HCl (Crystalline Solid) dry->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The protonation of the nitrogen atom significantly influences the spectral data compared to the free base.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amine nitrogen to form the ammonium salt causes a significant downfield shift (deshielding) of the adjacent protons (α-protons) and carbons due to the inductive effect of the positive charge.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Include a DEPT-135 experiment to aid in distinguishing CH, CH₂, and CH₃ signals.

  • Analysis: Integrate the ¹H NMR signals and assign the chemical shifts based on multiplicity, integration, and correlation experiments (e.g., COSY, HSQC). The N-H protons are often broad and may exchange with D₂O, causing their signal to disappear.

Expected NMR Data (in D₂O)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CH~1.3 (d)~19
C2-H ~3.3 (m)~55
C3-H~1.8 (m), ~1.9 (m)~29
C4-H~1.6 (m)~22
C5-H~1.8 (m)~23
C6-H~3.0 (m), ~3.4 (m)~45
N-H ₂⁺4.0 - 5.0 (broad)-

Note: Predicted shifts are estimates. Actual values may vary based on solvent and concentration.

2. Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for confirming the formation of the ammonium salt.

Protocol: IR Spectrum Acquisition (ATR)

  • Sample Preparation: Place a small amount of the dry, crystalline this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands.

The most telling feature in the IR spectrum of a secondary amine salt is the presence of a very broad and strong absorption band for the N-H₂⁺ stretching vibrations, typically centered between 3000 and 2700 cm⁻¹.[6] This often obscures the C-H stretching bands. Additionally, a characteristic N-H₂⁺ bending (deformation) vibration appears in the 1620-1560 cm⁻¹ region.[7]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for analyzing the salt.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or water/acetonitrile.

  • Data Acquisition: Infuse the sample into an ESI-equipped mass spectrometer operating in positive ion mode. Acquire a full scan spectrum.

  • Analysis: The primary ion observed will be the protonated free base (the cation of the salt), [C₆H₁₃N + H]⁺, with an expected m/z of 100.12. The hydrochloride itself is not observed. Tandem MS (MS/MS) of this parent ion can be performed to study its fragmentation patterns, which typically involve α-cleavage (loss of the methyl group) or ring-opening pathways.[8][9]

Part 3: Safety, Handling, and Storage

While specific safety data for the hydrochloride salt is limited, the data for the free base, (S)-(+)-2-Methylpiperidine, should be used as a primary guide, with the understanding that the salt is less volatile but still requires careful handling.

  • Hazard Profile (based on free base): The free base is a flammable liquid and vapor. It is harmful if swallowed and causes skin irritation and serious eye irritation. It may also cause respiratory irritation.[10]

  • Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[2]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical advice.

Conclusion

This compound is a valuable chiral building block whose utility in drug discovery is well-established. Its synthesis from the free base is straightforward, and its structure can be unequivocally confirmed through standard spectroscopic techniques. A thorough understanding of its physicochemical properties, conformational behavior, and reactivity is essential for its effective application in the development of novel therapeutics. This guide provides the foundational technical knowledge required for researchers and scientists to confidently incorporate this important scaffold into their research endeavors.

References

A Technical Guide to the Enantioselective Synthesis of (S)-2-Methylpiperidine Hydrochloride from Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylpiperidine, also known as (S)-pipecoline, is a privileged chiral scaffold found in numerous natural products and active pharmaceutical ingredients (APIs). Its stereocontrolled synthesis is a critical challenge in medicinal chemistry. This guide provides an in-depth technical overview of a robust and modern synthetic strategy for producing enantiomerically enriched (S)-2-Methylpiperidine hydrochloride, starting from the abundant feedstock chemical, 2-methylpyridine (2-picoline). We focus on the Iridium-catalyzed asymmetric hydrogenation of an N-activated pyridinium salt, a method that effectively overcomes the inherent stability of the pyridine ring and achieves high enantioselectivity. This document details the underlying mechanistic principles, provides a comprehensive experimental protocol, discusses process optimization, and outlines critical safety considerations for high-pressure hydrogenation.

Introduction: The Challenge of Pyridine Asymmetric Hydrogenation

The piperidine ring is a cornerstone of modern pharmacology. The introduction of a stereocenter, as in (S)-2-methylpiperidine, dramatically influences biological activity by dictating the molecule's three-dimensional interaction with enzyme active sites and receptors. However, the synthesis of such chiral heterocycles from their aromatic pyridine precursors is a formidable challenge.

The primary obstacles are twofold:

  • Aromaticity: The high resonance stabilization energy of the pyridine ring (approx. 117 kJ/mol) necessitates harsh reaction conditions for hydrogenation, which often compromises the selectivity of chiral catalysts.[1]

  • Catalyst Inhibition: Both the pyridine starting material and the resulting piperidine product are Lewis bases that can strongly coordinate to the transition metal center of a catalyst, leading to deactivation or "catalyst poisoning".[1][2]

To circumvent these issues, a substrate activation strategy is employed. By converting the neutral pyridine into a pyridinium salt, the aromaticity is reduced, and the nitrogen's coordination ability is eliminated, rendering the substrate susceptible to highly selective catalytic hydrogenation.[2][3]

Featured Synthetic Strategy: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-methylpyridinium Bromide

The chosen strategy involves a three-stage process that is both efficient and highly stereoselective. It leverages a temporary N-benzyl activating group and a state-of-the-art Iridium/Chiral P,N-ligand catalytic system.

The overall transformation is outlined below:

G cluster_0 Stage 1: Substrate Activation cluster_1 Stage 2: Asymmetric Hydrogenation cluster_2 Stage 3: Deprotection & Salt Formation SM 2-Methylpyridine INT1 N-Benzyl-2-methylpyridinium Bromide SM->INT1 Benzyl Bromide (Solvent, Heat) INT2 (S)-N-Benzyl-2-methylpiperidine INT1->INT2 H₂ (High Pressure) [Ir(COD)Cl]₂ / Chiral Ligand (Solvent, Temp) INT3 (S)-2-Methylpiperidine (Free Base) INT2->INT3 H₂, Pd/C (Hydrogenolysis) FP (S)-2-Methylpiperidine Hydrochloride (Final Product) INT3->FP HCl in Ether/IPA

Caption: High-level workflow for the synthesis of the target compound.

Rationale for N-Benzylation

The N-benzyl group serves several critical functions:

  • Activation: It disrupts the aromatic system, making the ring more susceptible to reduction.[2]

  • Prevents Poisoning: The quaternized nitrogen cannot coordinate to the iridium catalyst.[1]

  • Facile Removal: The benzyl group is readily cleaved under standard hydrogenolysis conditions (e.g., H₂ with a Palladium catalyst), often using the same hydrogenation equipment, which improves process economy.

The Catalytic System: Iridium and Chiral P,N Ligands

While various transition metals can catalyze hydrogenation, iridium complexes featuring chiral P,N-ligands have emerged as superior for this class of transformation.[3][4] A representative catalyst is formed in situ from a precursor like [Ir(COD)Cl]₂ and a highly effective ligand such as (S,S)-MeO-BoQPhos.[5]

The ligand's structure is paramount; it creates a rigid chiral pocket around the metal center. This environment forces the incoming pyridinium substrate to coordinate in a specific orientation, ensuring that hydrogen is delivered to only one of the two prochiral faces of the C=N and C=C bonds during the reduction cascade.

G Ir_Active [Ir(L*)H₂S₂]⁺ Coord Substrate Coordination Ir_Active->Coord + Substrate - Solvent (S) Insert1 1,4-Hydride Insertion Coord->Insert1 Ir_Enamine Ir-Enamine Complex Insert1->Ir_Enamine Insert2 Hydride Insertion Ir_Enamine->Insert2 Ir_Product Ir-Product Complex Insert2->Ir_Product Release Product Release Ir_Product->Release Release->Ir_Active + H₂ + Solvent (S) Product_out Piperidine Substrate Pyridinium Salt H2_in H₂

Caption: Simplified catalytic cycle for Iridium-catalyzed hydrogenation.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory setting. Adherence to all institutional safety protocols is mandatory.

Stage 1: Synthesis of N-Benzyl-2-methylpyridinium Bromide
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylpyridine (1.0 eq.). Dilute with acetonitrile or toluene (approx. 2 M concentration).

  • Reagent Addition: Add benzyl bromide (1.05 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-16 hours. A white precipitate will form as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. Collect the white solid by vacuum filtration.

  • Purification: Wash the filter cake with cold diethyl ether (2-3 times) to remove any unreacted starting materials. Dry the resulting white crystalline solid under vacuum. The product is typically of sufficient purity to proceed to the next step.

Stage 2: Asymmetric Hydrogenation
  • Reactor Preparation: Ensure the high-pressure autoclave (e.g., a Parr or Büchi reactor) is clean, dry, and has been leak-tested with nitrogen.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a vial with the iridium precursor [Ir(COD)Cl]₂ (0.5-1.0 mol%) and the chiral ligand (e.g., (S,S)-MeO-BoQPhos, 1.1-2.2 mol%). Add degassed solvent (e.g., THF or MeOH) and stir for 20-30 minutes to allow for pre-formation of the active catalyst.

  • Charging the Reactor: Under a nitrogen flow, add the N-benzyl-2-methylpyridinium bromide (1.0 eq.) to the autoclave. Transfer the prepared catalyst solution to the autoclave via cannula.

  • Sealing and Purging: Seal the reactor securely. Purge the vessel by pressurizing with nitrogen (to ~10 bar) and venting (to ~1 bar), repeating this cycle 3-5 times to remove all oxygen.[6]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar / 725-1015 psi). Begin stirring and heat the reaction to the target temperature (e.g., 50-80°C).[5]

  • Monitoring: Monitor the reaction by observing the pressure drop in the hydrogen cylinder and/or by taking aliquots for analysis (e.g., ¹H NMR or HPLC) if the reactor allows. The reaction is typically complete within 12-24 hours.

  • Shutdown: Once complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure. Purge the reactor 3-5 times with nitrogen before opening.

Stage 3: Deprotection and Hydrochloride Salt Formation
  • Deprotection: The crude product from the hydrogenation can be debenzylated. Filter the reaction mixture through a pad of celite to remove the iridium catalyst. Transfer the filtrate to a clean hydrogenation vessel. Add Palladium on carbon (Pd/C, 5-10 wt%) and subject the mixture to hydrogenation (1-10 bar H₂) at room temperature until debenzylation is complete (monitored by TLC or GC-MS).

  • Work-up: Filter the reaction mixture through celite to remove the Pd/C catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the crude (S)-2-methylpiperidine free base as an oil.

  • Salt Formation: Dissolve the crude oil in anhydrous diethyl ether. Add a solution of 2M HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Process Parameters and Optimization

The success of this synthesis hinges on careful control of several key parameters. The following table summarizes typical conditions and expected outcomes based on literature precedents.[5][7]

ParameterTypical RangeRationale & Impact on Outcome
Catalyst Loading 0.5 - 2.0 mol%Lower loading is economically favorable but may require longer reaction times. Higher loading can accelerate the reaction but increases cost.
Ligand MeO-BoQPhos, etc.The choice of ligand is critical for enantioselectivity. MeO-BoQPhos has shown excellent results for 2-alkylpyridines.[5]
Solvent THF, MeOH, DCMAffects catalyst solubility and activity. Protic solvents like methanol can sometimes accelerate the reaction.
H₂ Pressure 50 - 80 bar (725-1160 psi)Higher pressure increases the concentration of dissolved hydrogen, typically leading to faster reaction rates. The system must be rated for the chosen pressure.
Temperature 40 - 80 °CHigher temperatures increase reaction rate but can negatively impact enantioselectivity (e.e.%). An optimal balance must be found.
Yield >90%High yields are typical for this transformation.
Enantiomeric Excess 85 - 95% e.e.The primary measure of success. High e.e. is achievable with the correct catalyst system.

Characterization and Quality Control

  • Structural Confirmation: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product and key intermediates. The spectra should match reference data.[8][9]

  • Enantiomeric Purity: The enantiomeric excess (e.e.%) is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with a suitable chiral stationary phase.

  • Chemical Purity: Assessed by standard HPLC or GC-MS to quantify any residual starting materials, intermediates, or solvent.

  • Physical Properties: Melting point determination of the hydrochloride salt provides a simple check of purity.

Critical Safety Considerations

High-pressure hydrogenation is a hazardous operation that demands rigorous safety protocols.[10]

  • High-Pressure Hydrogen: Hydrogen is extremely flammable and can form explosive mixtures with air.[6] All operations must be conducted in a well-ventilated area (e.g., a dedicated fume hood) away from ignition sources.[11] The reactor and all fittings must be pressure-rated and regularly inspected.[6]

  • Oxygen Exclusion: The reactor must be thoroughly purged with an inert gas (nitrogen or argon) before introducing hydrogen to prevent the formation of an explosive atmosphere.[10]

  • Catalyst Handling: While the iridium catalyst is generally air-stable, the palladium on carbon (Pd/C) catalyst used for deprotection can be pyrophoric, especially after use when it is finely divided and coated with hydrogen. Never allow the used catalyst to dry in the air. It should be kept wet with solvent (e.g., water) during filtration and handling.[10]

  • Personal Protective Equipment (PPE): Safety glasses, flame-retardant lab coats, and appropriate gloves are mandatory. A blast shield should be used in front of the reactor.[12]

  • Training: Only personnel thoroughly trained in high-pressure reactor operation should perform this experiment.

Conclusion

The synthesis of this compound from 2-methylpyridine via Iridium-catalyzed asymmetric hydrogenation of an N-activated pyridinium salt represents a state-of-the-art approach to this important chiral building block. The strategy effectively addresses the inherent challenges of pyridine reduction by employing a removable activating group, leading to high yields and excellent enantioselectivities. Careful selection of the chiral ligand and strict control over reaction parameters and safety procedures are essential for a successful and reproducible outcome. This method provides a reliable and scalable route for application in both academic research and industrial drug development.

References

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Methylpiperidine is a chiral saturated heterocycle that serves as a crucial building block in the synthesis of numerous pharmacologically active compounds and natural products.[1] Its stereochemistry is often critical for biological activity, making enantioselective synthesis a topic of significant interest for researchers in medicinal chemistry and drug development.[2] This technical guide provides a comprehensive overview of modern, field-proven methodologies for the synthesis of (S)-2-Methylpiperidine, with a primary focus on the highly efficient iridium-catalyzed asymmetric hydrogenation of pyridine derivatives. Additional strategies, including organocatalysis and biocatalysis, are discussed to provide a comparative perspective. This document is designed to be a practical resource, offering not only theoretical insights into reaction mechanisms and stereocontrol but also detailed, step-by-step experimental protocols for key transformations.

Introduction: The Significance of Chiral Piperidines

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved pharmaceuticals.[3] The introduction of a chiral center, such as the methyl group at the C2 position, creates a three-dimensional structure that can significantly enhance binding affinity, selectivity, and pharmacokinetic properties of a drug molecule. The specific stereoisomer, (S)-2-Methylpiperidine (also known as (S)-(+)-2-pipecoline), is a key fragment in various bioactive molecules, including alkaloids and synthetic drug candidates.[1] Consequently, the development of robust, scalable, and highly enantioselective synthetic routes is paramount.

Historically, access to enantiopure 2-alkylpiperidines relied on classical resolution of racemic mixtures or multi-step sequences starting from the chiral pool.[1] While effective, these methods can be inefficient and less atom-economical. Modern synthetic chemistry has ushered in an era of catalytic asymmetric methods that provide direct and elegant access to these valuable synthons. Among these, the asymmetric hydrogenation of readily available pyridine precursors stands out as a particularly powerful and practical strategy.[1]

Core Strategy: Asymmetric Hydrogenation of Activated Pyridine

The direct asymmetric hydrogenation of the stable aromatic pyridine ring is thermodynamically challenging. A key innovation to overcome this hurdle is the activation of the pyridine ring by converting it into a pyridinium salt. This transformation disrupts the aromaticity, enhances the substrate's reactivity towards hydrogenation, and prevents catalyst inhibition by the starting material.[4][5] The most common and effective approach involves N-alkylation, typically with a benzyl group, which can be readily removed after the hydrogenation.[6]

This strategy, centered around an Iridium-catalyzed asymmetric hydrogenation, forms the core of our guide due to its high efficiency, excellent enantioselectivity, and operational practicality.[1]

Overall Synthetic Workflow

The synthesis is performed in a three-step sequence starting from commercially available 2-methylpyridine (2-picoline).

G cluster_0 Step 1: Pyridine Activation cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection A 2-Methylpyridine B N-Benzyl-2-methylpyridinium Bromide A->B Benzyl Bromide, Toluene, Reflux C (S)-N-Benzyl-2-methylpiperidine B->C [Ir(COD)Cl]₂ / (S,S)-MeO-BoQPhos, H₂ (600 psi), THF, 30°C D (S)-2-Methylpiperidine C->D Pd(OH)₂/C, H₂, EtOH/AcOH, 60°C

Figure 1: Overall workflow for the synthesis of (S)-2-Methylpiperidine.

Causality Behind Experimental Choices
  • Pyridine Activation: N-benzylation is chosen for several reasons. The benzyl group effectively activates the pyridine ring for reduction.[6] Furthermore, the resulting pyridinium salt is a solid that can be easily isolated and purified. The N-benzyl group can also be cleaved under standard hydrogenolysis conditions, often using the same hydrogen source as the primary reduction, allowing for potential one-pot procedures.[6]

  • Catalyst System: The combination of an iridium precursor, [Ir(COD)Cl]₂, and a chiral P,N-ligand, (S,S)-MeO-BoQPhos, has been identified as exceptionally effective for the asymmetric hydrogenation of 2-alkylpyridinium salts.[1][7] Iridium catalysts are known for their high activity in hydrogenating unfunctionalized olefins and imines. The MeO-BoQPhos ligand provides a rigid chiral environment around the metal center, which is essential for differentiating the two faces of the substrate and achieving high enantioselectivity.[7] The methoxy groups on the ligand are believed to enhance its electronic properties, contributing to improved reactivity.[1]

  • Deprotection: Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) are standard catalysts for the hydrogenolysis of N-benzyl groups.[8] The addition of a small amount of acid, such as acetic acid, can facilitate the reaction by preventing catalyst poisoning by the product amine.[8]

The Mechanism of Stereocontrol

The enantioselectivity of the hydrogenation is determined during the hydride transfer to an intermediate enamine species. DFT (Density Functional Theory) calculations have provided insight into the mechanism.[7] The reaction is believed to proceed through an outer-sphere dissociative mechanism. The chiral MeO-BoQPhos ligand creates a well-defined chiral pocket around the iridium center. The substrate approaches the catalyst in a way that minimizes steric hindrance. The key stereodetermining step is the protonation of the final enamine intermediate, which is followed by hydride reduction of the resulting iminium ion. The ligand architecture dictates the facial selectivity of this protonation, leading to the preferential formation of one enantiomer.

Figure 2: Simplified stereochemical model for enantioselection. The chiral ligand (L*) creates a sterically demanding environment that favors protonation and subsequent hydride attack from one face (Re-face) of the enamine intermediate over the other, leading to the (S)-product.

Detailed Experimental Protocols

The following protocols are synthesized from established literature procedures and represent a reliable pathway to (S)-2-Methylpiperidine.[1][6][8]

Protocol 1: Synthesis of N-Benzyl-2-methylpyridinium Bromide (Activation)
  • Reagents & Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylpyridine (10.0 g, 107.4 mmol, 1.0 equiv.).

    • Add toluene (100 mL).

    • Add benzyl bromide (19.4 g, 113.8 mmol, 1.06 equiv.) dropwise to the stirring solution at room temperature.

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12 hours. A white precipitate will form.

  • Work-up and Purification:

    • Cool the mixture to room temperature.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

    • Dry the solid under vacuum to yield N-benzyl-2-methylpyridinium bromide as a white crystalline solid. (Typical yield: >95%).

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation

Note: This reaction must be performed under an inert atmosphere (e.g., in a glovebox) using anhydrous, degassed solvents.

  • Catalyst Preparation:

    • In a glovebox, add [Ir(COD)Cl]₂ (67.2 mg, 0.1 mmol, 1 mol%) and (S,S)-MeO-BoQPhos (116 mg, 0.22 mmol, 2.2 mol%) to a vial.

    • Add anhydrous, degassed tetrahydrofuran (THF) (10 mL) and stir the mixture at room temperature for 30 minutes to form the orange catalyst solution.

  • Hydrogenation Reaction:

    • In a high-pressure stainless-steel autoclave, place N-benzyl-2-methylpyridinium bromide (2.64 g, 10.0 mmol, 100 equiv.).

    • Transfer the prepared catalyst solution to the autoclave via cannula.

    • Add additional anhydrous, degassed THF to bring the total volume to ~40 mL.

    • Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times.

    • Pressurize the autoclave to 600 psi with hydrogen.

    • Stir the reaction mixture at 30 °C for 24 hours.

  • Work-up:

    • Carefully vent the hydrogen pressure.

    • Open the autoclave and concentrate the reaction mixture under reduced pressure.

    • The resulting crude (S)-N-benzyl-2-methylpiperidine can be used directly in the next step or purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 3: N-Debenzylation to (S)-2-Methylpiperidine
  • Reagents & Setup:

    • To a solution of crude (S)-N-benzyl-2-methylpiperidine (from the previous step, ~1.89 g, 10.0 mmol) in ethanol (100 mL), add acetic acid (0.9 mL, 1.5 equiv.).

    • Carefully add 20% Pd(OH)₂ on carbon (Pearlman's catalyst, ~300 mg, ~15 wt%) under a stream of nitrogen or argon.

  • Reaction:

    • Purge the flask with hydrogen gas (using a balloon or a Parr shaker).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at 60 °C for 14-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (2 x 30 mL).

    • Concentrate the combined filtrate under reduced pressure.

    • To isolate the free amine, dissolve the residue in water (50 mL) and basify to pH >12 with 2 M NaOH.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure (Note: 2-methylpiperidine is volatile, bp 117-121 °C) to afford (S)-2-methylpiperidine.

Protocol 4: Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC) after derivatization.[5]

  • Derivatization (to form a UV-active amide):

    • Dissolve a small sample of the final product (~5 mg) in dichloromethane (1 mL).

    • Add triethylamine (1.5 equiv.) followed by 3,5-dinitrobenzoyl chloride (1.2 equiv.).

    • Stir at room temperature for 1 hour.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Chiral HPLC Analysis:

    • Column: Daicel Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase).

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Analysis: Inject a sample of the derivatized racemic 2-methylpiperidine to determine the retention times of both enantiomers. Then, inject the derivatized sample from the synthesis. Calculate the e.e. using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Comparative Analysis of Synthetic Strategies

While asymmetric hydrogenation is a leading strategy, other methods offer unique advantages and are valuable tools in the synthetic chemist's arsenal.

Method Key Features Typical Yield Typical e.e. / e.r. Advantages Disadvantages Ref.
Ir-Catalyzed Asymmetric Hydrogenation Catalytic, atom-economical reduction of pyridinium salts.>90%82:18 e.r. for 2-MeHigh yields, catalytic use of chiral source, scalable.Requires high-pressure equipment, specialized ligands.[1]
Organocatalysis (e.g., Mannich) Metal-free cascade reactions forming C-C and C-N bonds.70-90%Up to >99% e.e.Metal-free, mild conditions, can build complexity quickly.Substrate scope can be limited, may require more steps.[1][9]
Biocatalysis (Transaminase) Enzymatic reductive amination of a ketone precursor.VariableUp to >99% e.e.Extremely high selectivity, green (aqueous media), mild conditions.Requires specific enzyme, substrate scope can be narrow, product inhibition.[9][10]
Chiral Auxiliary Stoichiometric chiral controller directs diastereoselective alkylation.60-75% (multi-step)>96% d.e.Highly predictable and reliable stereochemical outcome.Stoichiometric use of chiral source, multi-step, generates waste.[11]

Conclusion and Future Outlook

The enantioselective synthesis of (S)-2-Methylpiperidine has evolved significantly, moving from classical resolutions to highly efficient catalytic asymmetric methodologies. The iridium-catalyzed asymmetric hydrogenation of N-benzyl-2-methylpyridinium bromide using the MeO-BoQPhos ligand represents a state-of-the-art, robust, and scalable method, delivering the target compound with high yield and good enantioselectivity.[1] The detailed protocols and mechanistic rationale provided in this guide serve as a comprehensive resource for researchers aiming to implement this powerful transformation.

Concurrently, the fields of organocatalysis and biocatalysis are rapidly advancing, offering compelling, metal-free alternatives that often provide exceptional levels of enantiocontrol under environmentally benign conditions.[9][10] The choice of synthetic strategy will ultimately depend on factors such as scale, available equipment, substrate scope, and the specific purity requirements of the target application. Future research will likely focus on developing even more active and selective catalysts, expanding the substrate scope of biocatalytic methods, and designing novel one-pot tandem reactions that further streamline the synthesis of this vital chiral building block.

References

Spectroscopic data (NMR, IR, MS) of (S)-2-Methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-Methylpiperidine Hydrochloride

This guide provides a comprehensive technical overview of the essential spectroscopic techniques used to characterize this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causality behind experimental choices, outlines self-validating protocols, and offers insights into the interpretation of the resulting data, ensuring a robust and reliable structural elucidation.

Introduction: The Importance of Spectroscopic Characterization

(S)-2-Methylpiperidine is a chiral heterocyclic amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds and natural products.[1] Its hydrochloride salt form enhances stability and aqueous solubility, making it a common state for handling and formulation. Unambiguous confirmation of its structure, stereochemistry, and purity is paramount for any application, particularly in regulated fields like drug development.

This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to provide a complete spectroscopic profile of this compound. Each section is designed to not only present the data but also to explain the underlying principles and the rationale for the chosen analytical approach.

Molecular Structure and Key Features

This compound is the salt formed between the chiral amine (S)-2-Methylpiperidine and hydrochloric acid. The basic nitrogen atom of the piperidine ring is protonated, forming a positively charged ammonium ion, with the chloride ion acting as the counter-ion. This protonation is a key feature that significantly influences the spectroscopic data obtained.

The molecular formula for the salt is C₆H₁₄ClN, and its molecular weight is approximately 135.64 g/mol .[2]

prep Sample Preparation (Grind 1-2 mg sample with KBr) press Press into Transparent Pellet prep->press background Acquire Background Spectrum (Empty Compartment) press->background sample Acquire Sample Spectrum (4000-400 cm⁻¹) background->sample analyze Identify & Assign Characteristic Absorption Bands sample->analyze cluster_ms Mass Analysis prep Prepare Dilute Solution (~10 µg/mL in MeOH/H₂O) infuse Infuse into ESI Source (Positive Ion Mode) prep->infuse full_scan Full Scan (MS1) (Detect Parent Ion) infuse->full_scan msms Tandem MS (MS/MS) (Fragment Parent Ion) full_scan->msms Isolate Parent Ion analyze Analyze Spectra for Parent & Fragment Ions msms->analyze

References

Solubility of (S)-2-Methylpiperidine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (S)-2-Methylpiperidine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. As a polar, ionic salt, its solubility behavior in organic solvents is a critical parameter influencing reaction conditions, purification strategies, formulation development, and overall process efficiency. This guide provides a comprehensive technical overview of the theoretical and practical aspects governing the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes foundational principles of amine salt solubility, extrapolates predictable behavior from its parent structures, and furnishes a detailed, field-proven experimental protocol for researchers to determine precise solubility data. The aim is to empower scientists with the predictive understanding and methodological tools necessary for the effective handling and application of this important chiral intermediate.

Introduction: The Significance of this compound in Drug Discovery

The piperidine moiety is a ubiquitous scaffold found in a vast number of pharmaceuticals and natural alkaloids, valued for its favorable physicochemical and pharmacological properties.[1] The introduction of a chiral center, as in (S)-2-Methylpiperidine, provides a vector for stereospecific interactions with biological targets, which is a cornerstone of modern drug design.[2] Converting the parent amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance stability and aqueous solubility, which can improve bioavailability.[3]

However, in the context of organic synthesis and process chemistry, where non-aqueous media are prevalent, understanding the solubility of this salt in organic solvents becomes paramount. Poor solubility can lead to challenges in reaction homogeneity, yield, and purification. Conversely, knowledge of its differential solubility can be strategically exploited for crystallization and isolation of the desired product. This guide addresses this critical knowledge gap.

Theoretical Framework: Physicochemical Principles Governing Solubility

The solubility of this compound is governed by the interplay of its ionic nature and the properties of the organic solvent. As an amine salt, it exists as a charged, polar species.[4] This fundamental characteristic dictates that its solubility will be highly dependent on the solvent's ability to solvate the charged ammonium cation and the chloride anion.

The dissolution process can be visualized as overcoming the lattice energy of the solid salt with the solvation energy provided by the solvent molecules.

cluster_solid Solid Crystal Lattice cluster_solvent Solvent Bulk Solid (S)-2-Methylpiperidine H+Cl- (Solid) Solvated Solvated Ions (S)-2-Methylpiperidine H+ (solv) + Cl- (solv) Solid->Solvated Dissolution (Requires overcoming lattice energy) Solvated->Solid Crystallization (Occurs when solvation energy is insufficient)

Caption: The equilibrium between the solid and solvated states.

Key factors influencing solubility include:

  • Solvent Polarity: Polar solvents are generally more effective at solvating ionic species.

  • Protic vs. Aprotic Solvents: Polar protic solvents (e.g., alcohols) can hydrogen bond with both the cation and the anion, providing strong solvation forces. Polar aprotic solvents (e.g., DMSO, DMF) can solvate the cation through dipole-dipole interactions but are less effective at solvating the anion.

  • "Like Dissolves Like": The principle suggests that polar solutes dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. Consequently, the solubility of this highly polar salt is expected to be very low in nonpolar solvents like hexane or toluene.[5]

Predicted Solubility Profile

While quantitative data is scarce, a qualitative and semi-quantitative solubility profile can be predicted based on the properties of the parent amine and general principles of amine salt solubility. The free base, (S)-2-Methylpiperidine, is noted to be soluble in common organic solvents.[6] The parent heterocycle, piperidine, is miscible with water and soluble in a wide range of organic solvents, including alcohols and ethers, but shows limited solubility in nonpolar aliphatic hydrocarbons like hexane.[7][8]

The conversion to the hydrochloride salt drastically increases its polarity.[3] This leads to a predictable shift in its solubility profile.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to ModerateThese solvents can effectively solvate both the ammonium cation and the chloride anion through strong ion-dipole interactions and hydrogen bonding. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.[5]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowThese solvents possess large dipole moments capable of solvating the cation, but are less effective at solvating the chloride anion.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Very LowEthers are significantly less polar than alcohols and cannot act as hydrogen bond donors, leading to poor solvation of the ionic salt.
Halogenated Dichloromethane (DCM), ChloroformLow to Very LowWhile moderately polar, these solvents are poor at solvating ionic species.
Aromatic Toluene, BenzeneVery Low/InsolubleThese nonpolar solvents lack the necessary polarity and hydrogen bonding capability to overcome the crystal lattice energy of the salt.
Aliphatic Hexane, HeptaneInsolubleAs highly nonpolar solvents, they are incapable of solvating the polar, ionic compound.[5][7]

Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal equilibrium (or shake-flask) method is a robust and widely accepted technique for this purpose.[5] It is a self-validating system because the continued presence of undissolved solid ensures that the measured concentration represents the true equilibrium solubility at that temperature.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).

Materials & Equipment
  • This compound (purity > 99%)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Vials with tight-sealing caps (e.g., 4 mL glass vials)

  • Calibrated volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or ELSD), or Gas Chromatography (GC) system if derivatization is employed.

Step-by-Step Methodology
  • Preparation of Vials: Add an excess amount of this compound to each vial. The key is to ensure that a solid phase remains after the system reaches equilibrium. A starting point is to add approximately 50-100 mg of the solid.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in the thermostatic shaker set to the desired constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can determine the minimum time required to reach a stable concentration.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2-4 hours to permit the undissolved solid to settle. For solvents where settling is slow, centrifugation at the same temperature is recommended.

  • Sample Collection and Dilution: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles. A known dilution with a suitable solvent (in which the compound is freely soluble, e.g., methanol or water) is then performed to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC). A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

  • Calculation: The solubility (S) is calculated from the measured concentration (C), the dilution factor (DF), and is typically expressed in mg/mL or mol/L.

    S (mg/mL) = C (mg/mL) × DF

  • Validation: The experiment should be performed in triplicate for each solvent to ensure reproducibility. The results should be reported as the mean ± standard deviation.

Experimental Workflow Diagram

G A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (e.g., 25°C, 48h) B->C D 4. Settle or Centrifuge C->D E 5. Filter Supernatant D->E F 6. Dilute Sample E->F G 7. Quantify via HPLC/GC F->G H 8. Calculate Solubility G->H

References

The Biological Significance of Chirality: An In-depth Technical Guide to the Enantiomers of 2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the biological activities of the enantiomerically pure forms of 2-methylpiperidine, a pivotal chiral building block in modern medicinal chemistry. By delving into the distinct pharmacological profiles of (R)- and (S)-2-methylpiperidine, this document serves as a technical resource for researchers engaged in drug discovery and development. We will explore the causality behind experimental design, from stereoselective synthesis to the intricacies of biological evaluation, providing a self-validating framework for scientific inquiry.

Introduction: The Principle of Chirality in Drug Action

The three-dimensional structure of a molecule is a critical determinant of its biological function. For chiral molecules, which exist as non-superimposable mirror images or enantiomers, this principle is particularly pronounced. While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles in the chiral environment of the body. The 2-methylpiperidine scaffold, a common motif in numerous bioactive compounds, presents a classic example of how a single stereocenter can profoundly influence biological activity[1]. This guide will focus on the distinct biological roles of the (R)- and (S)-enantiomers of 2-methylpiperidine, with a particular emphasis on the known activity of the (R)-enantiomer as a modulator of the CXCR4 receptor.

The Enantiomers of 2-Methylpiperidine: A Tale of Two Molecules

The introduction of a methyl group at the 2-position of the piperidine ring creates a chiral center, giving rise to (R)-2-methylpiperidine and (S)-2-methylpiperidine. While subtle in structure, this stereochemical difference leads to distinct interactions with biological macromolecules.

(R)-2-Methylpiperidine: A CXCR4 Antagonist

Current research has identified (R)-2-methylpiperidine as an antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological and pathological processes, including immune response, hematopoiesis, and embryonic development[2][3][4].

The endogenous ligand for CXCR4 is the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1)[2][3]. The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that promote cell survival, proliferation, and migration[5][6]. In the context of cancer, the CXCL12/CXCR4 axis is frequently hijacked by tumor cells to facilitate metastasis to organs where CXCL12 is highly expressed, such as the bone marrow, lungs, and liver[4][7][8].

As a CXCR4 antagonist, (R)-2-methylpiperidine competitively binds to the receptor, blocking the binding of CXCL12 and thereby inhibiting the downstream signaling pathways[8][9][10]. This inhibitory action makes (R)-2-methylpiperidine and its derivatives promising candidates for the development of anti-cancer therapeutics aimed at preventing metastasis[7][8][10].

The binding of a small molecule antagonist like (R)-2-methylpiperidine to CXCR4 occurs within the transmembrane domain of the receptor, a region that comprises both a major and a minor subpocket[11]. The specific interactions within these pockets stabilize an inactive conformation of the receptor, preventing the conformational changes necessary for G-protein coupling and subsequent signal transduction[9][11].

CXCL12_CXCR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor (GPCR) CXCL12->CXCR4 Binds & Activates R_2MP (R)-2-Methylpiperidine (Antagonist) R_2MP->CXCR4 Binds & Inhibits G_Protein G-Protein Activation CXCR4->G_Protein PLC PLC Activation G_Protein->PLC ERK_Akt ERK/Akt Pathways G_Protein->ERK_Akt IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Flux Calcium Flux IP3_DAG->Ca_Flux Migration Cell Migration, Proliferation, Survival Ca_Flux->Migration ERK_Akt->Migration

CXCL12/CXCR4 Signaling Pathway and Inhibition by (R)-2-Methylpiperidine.
(S)-2-Methylpiperidine: An Undefined Profile

In contrast to its (R)-enantiomer, the specific biological activity of (S)-2-methylpiperidine is not as well-defined in the current scientific literature. However, based on the principles of stereoselectivity in drug-receptor interactions, it is highly probable that the (S)-enantiomer exhibits a significantly different, likely reduced, affinity for the CXCR4 receptor. The precise spatial arrangement of the methyl group in the (R)-enantiomer is likely crucial for optimal binding within the chiral pocket of the CXCR4 receptor. Any deviation from this optimal geometry, as in the (S)-enantiomer, would be expected to result in a weaker or non-existent interaction. Further research is warranted to fully elucidate the pharmacological profile of (S)-2-methylpiperidine.

EnantiomerKnown Biological ActivityPrimary TargetPotential Therapeutic Application
(R)-2-Methylpiperidine AntagonistCXCR4Anti-cancer (metastasis)
(S)-2-Methylpiperidine Not well-definedUnknownTo be determined

Experimental Protocols

A rigorous evaluation of the biological activity of enantiomerically pure 2-methylpiperidine necessitates robust and reproducible experimental protocols for their synthesis, separation, and biological characterization.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2-methylpiperidine can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

This protocol describes the classical resolution of racemic 2-methylpiperidine using an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, to form diastereomeric salts with different solubilities[12].

Materials:

  • Racemic 2-methylpiperidine

  • L-(+)-Tartaric acid

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic 2-methylpiperidine (1.0 eq) in a minimal amount of methanol at room temperature.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in methanol.

    • Slowly add the tartaric acid solution to the 2-methylpiperidine solution with stirring.

    • Allow the mixture to stir for 1-2 hours at room temperature to facilitate salt formation.

    • Slowly add diethyl ether to the solution until turbidity is observed.

    • Allow the mixture to stand at 4°C overnight to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

    • The collected salt is the (R)-2-methylpiperidine-L-tartrate or (S)-2-methylpiperidine-L-tartrate, depending on which is less soluble in the chosen solvent system. The identity can be confirmed by polarimetry and comparison to literature values.

  • Liberation of the Free Amine:

    • Dissolve the isolated diastereomeric salt in water.

    • Basify the solution with 2M NaOH until a pH > 10 is reached.

    • Extract the aqueous solution with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-methylpiperidine.

  • Determination of Enantiomeric Excess (ee):

    • The enantiomeric purity of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Chiral_Resolution_Workflow Racemic Racemic 2-Methylpiperidine ((R)- and (S)-) Salt_Formation Diastereomeric Salt Formation in Methanol Racemic->Salt_Formation Tartaric L-(+)-Tartaric Acid Tartaric->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble Less Soluble Diastereomeric Salt (Crystals) Filtration->Less_Soluble More_Soluble More Soluble Diastereomeric Salt (in Filtrate) Filtration->More_Soluble Basification Basification (NaOH) Less_Soluble->Basification Extraction Liquid-Liquid Extraction Basification->Extraction Pure_Enantiomer Enantiomerically Pure 2-Methylpiperidine Extraction->Pure_Enantiomer

References

The Genesis of a Core Scaffold: A Technical Chronicle of 2-Methylpiperidine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 2-methylpiperidine scaffold, a seemingly simple heterocyclic motif, is at the heart of a diverse and fascinating class of natural products. These alkaloids, found in sources ranging from towering pines to humble desert shrubs, have a rich history intertwined with the evolution of organic chemistry itself. Their story is one of serendipitous discoveries, painstaking structural elucidation, and the dawn of modern analytical and synthetic techniques. This guide provides a comprehensive exploration of the discovery and history of these pivotal compounds, offering insights into the scientific journey that brought them from botanical curiosity to molecules of significant chemical and pharmacological interest.

The Dawn of Piperidine Chemistry: A Historical Prelude with Coniine

To appreciate the journey of 2-methylpiperidine alkaloids, one must first acknowledge the historical significance of their close relative, coniine. While not a 2-methylpiperidine itself (it bears a propyl group at the second position), the story of coniine laid the foundational principles for the study of all piperidine alkaloids.

Isolated in 1826 by Giseke from the poison hemlock (Conium maculatum), coniine holds a notorious place in history as the toxic principle in the potion that ended the life of Socrates.[1] For chemists, however, its significance is monumental. August Wilhelm von Hofmann elucidated its structure as 2-propylpiperidine in 1881, and in 1886, Albert Ladenburg achieved its total synthesis, marking the very first synthesis of an alkaloid in history.[1] This landmark achievement not only confirmed Hofmann's structural assignment but also shattered the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms.

Ladenburg's synthesis, though rudimentary by modern standards, was a triumph of chemical reasoning and experimental skill. It provided a blueprint for the logical, step-wise construction of complex natural products and opened the floodgates for the synthetic exploration of other alkaloids.

The Pine's Secret: Discovery and Elucidation of Pinidine

The first true 2-methylpiperidine alkaloid of significance to be discovered was pinidine. Its story begins in the mid-20th century with investigations into the chemical constituents of various pine species.

Isolation from the Pines

In 1955, Tallent, Stromberg, and Horning reported the isolation of a new alkaloid from the oleoresin of several pine species, including Jeffrey pine (Pinus jeffreyi), Sabine pine (Pinus sabiniana), and Torrey pine (Pinus torreyana).[2] They named this new compound "pinidine." This discovery was particularly intriguing as it was noted that pine species containing significant amounts of pinidine were often devoid of the more common bicyclic terpenes like α- and β-pinene, suggesting a unique biosynthetic pathway.[2]

Unraveling the Structure

The initial structural work by Tallent and Horning in 1956 established pinidine as a 2-methyl-6-alkylpiperidine.[2] However, the precise nature and stereochemistry of the alkyl side chain required further investigation. It was not until 1965 that the absolute stereochemistry was determined to be (2R,6R)-2-methyl-6-(trans-2-propenyl)piperidine through elegant chemical degradation and spectroscopic analysis by Hill, Chan, and Joule.[2]

Biosynthetic Origins: An Acetate Pathway

Early biosynthetic studies on pinidine provided crucial insights into the origin of the 2-methylpiperidine ring system. Feeding experiments with radiolabeled precursors revealed that, unlike many other piperidine alkaloids which are derived from the amino acid lysine, pinidine is formed from the linear combination of five acetate units.[2] This polyketide pathway was a significant finding, highlighting the diverse biosynthetic strategies employed by nature to construct alkaloidal scaffolds.

Alkaloids of the Desert: The Prosopis Family

The arid and semi-arid regions of the world are home to the Prosopis genus, commonly known as mesquite. These hardy plants have proven to be a rich source of a variety of 2-methyl-6-alkylpiperidine alkaloids, with complex structures and interesting biological activities.

Cassine and Its Congeners

(-)-Cassine was first isolated from the leaves of Cassia excelsa in 1964.[2] This 2-methyl-6-alkylpiperidine alkaloid, along with its close homologue (-)-spectaline, was later also found in Senna spectabilis.[2] The initial structural elucidation of these compounds was challenging due to the difficulty in separating the homologous structures.

Prosopine and Prosopinine: Hydroxylated Variants

From the leaves of Prosopis africana, French chemists in the early 1970s isolated two new, more complex 2-methylpiperidine alkaloids: prosopine and prosopinine.[2] Their work established the planar structures of these compounds, revealing a 2-hydroxymethyl-3-hydroxy-6-alkylpiperidine core. Prosopine possesses an 11-hydroxy-dodecyl side chain, while prosopinine has a 10-keto-dodecyl side chain.[2] The determination of the relative and absolute stereochemistry of these intricate molecules required detailed spectroscopic analysis and chemical correlation studies.

Juliprosopine: A Dimeric Marvel

Further investigations into Prosopis species, particularly Prosopis juliflora, led to the discovery of even more complex structures. Juliprosopine, a dimeric piperidine alkaloid, stands out for its unique and challenging structure. Its elucidation required advanced spectroscopic techniques and highlighted the remarkable ability of these plants to construct elaborate molecular architectures based on the simple 2-methylpiperidine core.

The Evolution of a Field: Analytical and Synthetic Milestones

The history of 2-methylpiperidine alkaloids is inextricably linked to the development of powerful analytical and synthetic tools that have revolutionized the field of natural product chemistry.

From Degradation to Spectroscopy: The Analytical Revolution

The early structural work on alkaloids like coniine and pinidine relied heavily on classical methods of chemical degradation. These laborious and often destructive techniques involved breaking the molecule down into smaller, identifiable fragments. While effective, they required significant quantities of material and were time-consuming.

The mid-20th century witnessed the dawn of a new era in chemical analysis with the advent of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of NMR spectroscopy in the 1950s and its subsequent application to organic molecules provided a non-destructive method for mapping the carbon-hydrogen framework of a molecule. Early applications of NMR were instrumental in confirming the structures of known alkaloids and became the cornerstone for the elucidation of new, complex structures like those of the Prosopis alkaloids.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of gas chromatography with mass spectrometry in the 1950s created a powerful tool for the separation and identification of volatile compounds.[4][5] For the study of 2-methylpiperidine alkaloids, which are often volatile, GC-MS became an invaluable technique for analyzing complex mixtures from plant extracts and for confirming the identity of synthetic products.[1]

analytical_techniques cluster_classical Classical Methods cluster_spectroscopic Spectroscopic Revolution Chemical Degradation Chemical Degradation NMR NMR Chemical Degradation->NMR Shift in Paradigm MS MS NMR->MS Complementary Techniques GC_MS GC-MS MS->GC_MS Hyphenation

The Art of Synthesis: From Racemates to Stereocontrol

Ladenburg's synthesis of coniine, while groundbreaking, produced a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers was a significant challenge. The development of asymmetric synthesis in the latter half of the 20th century allowed chemists to selectively synthesize a single enantiomer of a chiral molecule.

Modern synthetic approaches to 2-methylpiperidine alkaloids, such as (-)-cassine, employ sophisticated strategies that allow for precise control over the stereochemistry of the final product. These methods often involve the use of chiral catalysts and auxiliaries to guide the formation of the desired stereoisomers. The total synthesis of these natural products not only provides access to larger quantities for biological testing but also serves as a platform for confirming their structures and for the preparation of novel analogues with potentially improved pharmacological properties.

synthesis_evolution cluster_early Early Synthesis cluster_modern Modern Approaches Racemic Synthesis (Ladenburg) Racemic Synthesis (Ladenburg) Asymmetric Synthesis Asymmetric Synthesis Racemic Synthesis (Ladenburg)->Asymmetric Synthesis Advancement in Stereocontrol Stereoselective Catalysis Stereoselective Catalysis Asymmetric Synthesis->Stereoselective Catalysis Increased Efficiency and Precision

Summary of Key Discoveries

AlkaloidNatural Source(s)Year of First Isolation/ReportKey Structural Features
ConiineConium maculatum18262-Propylpiperidine
PinidinePinus species1955(2R,6R)-2-Methyl-6-(trans-2-propenyl)piperidine
(-)-CassineCassia excelsa, Senna spectabilis19642-Methyl-6-alkylpiperidine
ProsopineProsopis africana~19722-Hydroxymethyl-3-hydroxy-6-(11-hydroxy-dodecyl)piperidine
ProsopinineProsopis africana~19722-Hydroxymethyl-3-hydroxy-6-(10-keto-dodecyl)piperidine

Experimental Protocols: A Historical Perspective

To provide a practical context to the historical discoveries, this section outlines the general principles behind the classical and modern experimental workflows for the isolation and characterization of 2-methylpiperidine alkaloids.

Classical Isolation Protocol (Pre-Chromatography Era)

This protocol is a generalized representation of the acid-base extraction techniques used in the early days of alkaloid chemistry.

  • Maceration and Extraction: The dried and powdered plant material is macerated with an acidified aqueous solvent (e.g., dilute sulfuric acid) to protonate the basic alkaloids, rendering them water-soluble.

  • Filtration and Basification: The acidic extract is filtered to remove solid plant material. The filtrate is then basified with a base (e.g., ammonia) to deprotonate the alkaloid salts, converting them back to their free-base form, which is less soluble in water.

  • Solvent Extraction: The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent (e.g., diethyl ether or chloroform) to transfer the free-base alkaloids into the organic phase.

  • Concentration and Crystallization: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude alkaloid mixture. Purification was often achieved through repeated crystallization.

classical_isolation Plant Material Plant Material Acidified Extraction Acidified Extraction Plant Material->Acidified Extraction Protonation Filtration Filtration Acidified Extraction->Filtration Deprotonation Basification Basification Filtration->Basification Deprotonation Solvent Extraction Solvent Extraction Basification->Solvent Extraction Phase Transfer Concentration Concentration Solvent Extraction->Concentration Purification Crystallization Crystallization Concentration->Crystallization Purification

Modern Isolation and Characterization Workflow

This workflow incorporates modern chromatographic and spectroscopic techniques.

  • Extraction: The dried and powdered plant material is extracted with an organic solvent (e.g., methanol or ethanol).

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between an immiscible organic solvent and an acidic aqueous solution to selectively extract the alkaloids.

  • Chromatographic Separation: The crude alkaloid extract is then subjected to various chromatographic techniques (e.g., column chromatography on silica gel or alumina, preparative thin-layer chromatography, or high-performance liquid chromatography) to isolate the individual alkaloids.

  • Structure Elucidation: The purified alkaloids are then analyzed by a suite of spectroscopic methods to determine their structures:

    • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

    • 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the connectivity of atoms and the stereochemistry of the molecule.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • UV-Vis Spectroscopy: To identify chromophores.

modern_workflow cluster_extraction Extraction & Separation cluster_analysis Structural Analysis Extraction Extraction Partitioning Partitioning Extraction->Partitioning Chromatography Chromatography Partitioning->Chromatography MS MS Chromatography->MS Molecular Weight NMR NMR Chromatography->NMR Connectivity & Stereochemistry IR_UV IR/UV Chromatography->IR_UV Functional Groups

Conclusion

The journey of discovery for 2-methylpiperidine alkaloids is a compelling narrative of scientific progress. From the early, dramatic history of coniine to the intricate structures revealed in pines and desert shrubs, these molecules have consistently pushed the boundaries of chemical knowledge. Their history serves as a testament to the power of curiosity-driven research and the transformative impact of new technologies. For researchers and drug development professionals today, the legacy of these discoveries provides not only a rich library of natural product scaffolds but also a profound appreciation for the intellectual and experimental foundations upon which modern medicinal chemistry is built. The continued exploration of the vast chemical diversity of the natural world promises to unveil new 2-methylpiperidine alkaloids and their analogues, ensuring that their story is far from over.

References

The Ascendancy of the (S)-2-Methylpiperidine Scaffold: A Technical Guide to its Pharmacological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperidine Ring - A Privileged Scaffold in Medicinal Chemistry

The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in modern drug discovery.[1][2] Its conformational flexibility, metabolic stability, and ability to engage in crucial molecular interactions have cemented its status as a "privileged structure."[3] This guide delves into a specific, stereochemically defined subset of this important class of compounds: (S)-2-Methylpiperidine derivatives. The introduction of a methyl group at the 2-position in the (S)-configuration imparts a unique three-dimensional architecture, profoundly influencing the binding affinity, selectivity, and overall pharmacological profile of these molecules.[4] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, exploring the synthesis, structure-activity relationships (SAR), and burgeoning therapeutic applications of this promising chemical scaffold.

I. Navigating the Therapeutic Landscape: Key Applications of (S)-2-Methylpiperidine Derivatives

The (S)-2-Methylpiperidine core has been successfully integrated into a variety of pharmacologically active agents, demonstrating significant potential across a spectrum of therapeutic areas. This section will explore the most promising of these applications, detailing the underlying mechanisms of action and showcasing key derivatives.

Neurological Disorders: Modulating Serotonergic Pathways for the Treatment of Depression and Anxiety

A significant body of research has focused on the development of (S)-2-Methylpiperidine derivatives as potent modulators of the serotonin (5-hydroxytryptamine, 5-HT) system.[5] Specifically, these compounds have shown promise as dual-acting agents, simultaneously inhibiting the serotonin transporter (SERT) and antagonizing the 5-HT1A receptor.[6] This dual mechanism is hypothesized to offer a faster onset of action and improved efficacy compared to traditional selective serotonin reuptake inhibitors (SSRIs).[5]

Mechanism of Action: A Two-Pronged Approach

The therapeutic rationale for this dual activity lies in overcoming the initial negative feedback loop associated with SSRI treatment. SSRIs block the reuptake of serotonin, increasing its concentration in the synaptic cleft.[7] However, this initial increase in serotonin also activates presynaptic 5-HT1A autoreceptors, which in turn reduces the firing rate of serotonergic neurons and dampens serotonin release. By antagonizing these autoreceptors, (S)-2-Methylpiperidine derivatives can prevent this negative feedback, leading to a more robust and sustained increase in synaptic serotonin levels.

Signaling Pathway: Dual Modulation of the Serotonergic Synapse

SERT_5HT1A_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT HT1A_auto 5-HT1A Autoreceptor Serotonin_release Serotonin Release HT1A_auto->Serotonin_release Inhibits Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->Serotonin_release Neuronal Firing Serotonin 5-HT Serotonin_release->Serotonin Serotonin->SERT Reuptake Serotonin->HT1A_auto Feedback Inhibition HT1A_post Postsynaptic 5-HT1A Receptor Serotonin->HT1A_post Binding Signal_transduction Signal Transduction HT1A_post->Signal_transduction Activates S2MP_derivative (S)-2-Methylpiperidine Derivative S2MP_derivative->SERT Inhibits S2MP_derivative->HT1A_auto Antagonizes

Caption: Dual modulation of serotonergic signaling by (S)-2-Methylpiperidine derivatives.

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities of representative (S)-2-Methylpiperidine derivatives for the human serotonin transporter (hSERT) and the human 5-HT1A receptor.

Compound IDR GrouphSERT Ki (nM)h5-HT1A Ki (nM)Reference
Compound 1 4-benzo[b]thiophen-2-yl9.896[5]
Compound 2 4-(5-fluoro-benzo[b]thiophen-2-yl)5.445[5]
Compound 3 4-(7-methoxy-benzo[b]thiophen-2-yl)12.3110[5]
Pain Management: Targeting Opioid and NMDA Receptors

(S)-2-Methylpiperidine derivatives have also emerged as promising candidates for the development of novel analgesics. Their structural features allow for interaction with key receptors involved in pain signaling, including the μ-opioid receptor (MOR) and the N-methyl-D-aspartate (NMDA) receptor.[8]

Mechanism of Action: A Multi-pronged Approach to Analgesia

Derivatives targeting the MOR can mimic the effects of endogenous opioids, leading to potent analgesia. Simultaneously, antagonism of the NMDA receptor can prevent the development of opioid-induced hyperalgesia and tolerance, major limitations of current opioid therapies. This dual-target approach offers the potential for sustained analgesic efficacy with a reduced side-effect profile.

Quantitative Pharmacological Data

The following table presents the analgesic activity of representative piperidine-based NMDA receptor antagonists.

Compound IDTest ModelRouteED50 (nmol)Reference
Compound 4 Mouse Hot-PlateIntrathecal0.53[8]
Compound 5 Mouse FormalinIntrathecal0.51[8]
Oncology: Inhibiting Cancer Cell Proliferation

Preliminary research indicates that certain (S)-2-Methylpiperidine derivatives possess anticancer properties.[9] In vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, suggesting a potential role in the development of novel chemotherapeutic agents.[9][10]

Mechanism of Action: Targeting Cell Cycle and Survival Pathways

The precise mechanisms underlying the anticancer activity of these derivatives are still under investigation. However, it is hypothesized that they may interfere with critical cellular processes such as cell cycle progression and survival signaling pathways.[10] For instance, some piperidine derivatives have been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis.[10]

Signaling Pathway: Putative Anticancer Mechanisms

Anticancer_Mechanism cluster_cell Cancer Cell S2MP_derivative (S)-2-Methylpiperidine Derivative Cell_Cycle Cell Cycle Progression (G1/S Transition) S2MP_derivative->Cell_Cycle Inhibits Survival_Pathways Survival Pathways (e.g., PI3K/Akt) S2MP_derivative->Survival_Pathways Inhibits Apoptosis Apoptosis S2MP_derivative->Apoptosis Induces Proliferation_Signals Proliferation Signals Proliferation_Signals->Cell_Cycle Promotes Cell_Cycle->Proliferation_Signals Feedback Survival_Pathways->Cell_Cycle Promotes Survival_Pathways->Apoptosis Inhibits

Caption: Putative anticancer mechanisms of (S)-2-Methylpiperidine derivatives.

In Vitro Anticancer Activity

Compound TypeCell LineEffectReference
(2S,3S)-2-methylpiperidine-3-carboxylic acid derivativesHuman Multiple Myeloma (RPMI 8226)Inhibition of cell proliferation[9]
Piperidine derivative (DTPEP)Breast Cancer (MCF-7, MDA-MB-231)Inhibition of cell proliferation, G0/G1 cell cycle arrest[10]

II. Synthesis and Stereochemical Considerations

The therapeutic efficacy of 2-methylpiperidine derivatives is intrinsically linked to their stereochemistry. The (S)-configuration at the 2-position is often crucial for optimal target engagement. Therefore, stereoselective synthesis is paramount in the development of these compounds.

General Synthetic Strategies

A common approach to the synthesis of chiral 2-substituted piperidines involves the asymmetric reduction of corresponding pyridine precursors.[11] Catalytic hydrogenation using chiral catalysts can afford the desired enantiomer with high enantiomeric excess.

Experimental Workflow: Asymmetric Synthesis of (S)-2-Methylpiperidine Derivatives

Synthesis_Workflow Start Substituted Pyridine Step1 Asymmetric Hydrogenation (Chiral Catalyst, e.g., Rh- or Ir-based) Start->Step1 Intermediate1 Enantiomerically Enriched (S)-2-Methyltetrahydropyridine Step1->Intermediate1 Step2 Further Reduction (e.g., NaBH4) Intermediate1->Step2 Intermediate2 (S)-2-Methylpiperidine Core Step2->Intermediate2 Step3 Functionalization (N-alkylation, acylation, etc.) Intermediate2->Step3 Final_Product Bioactive (S)-2-Methylpiperidine Derivative Step3->Final_Product

Caption: General workflow for the asymmetric synthesis of (S)-2-Methylpiperidine derivatives.

Detailed Experimental Protocol: Synthesis of a Dual 5-HT1A Antagonist/SERT Inhibitor Intermediate

The following protocol is a representative example for the synthesis of a key intermediate used in the development of dual-acting serotonergic agents, adapted from published procedures.[5]

Step 1: Synthesis of (cis)- and (trans)-4-(benzo[b]thiophen-2-yl)-2-methylpiperidine

  • To a solution of (±)-2-methyl-4-piperidone in a suitable solvent (e.g., toluene), add benzo[b]thiophene-2-magnesium bromide (prepared from 2-bromobenzo[b]thiophene and magnesium turnings) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting tertiary alcohol is then dehydrated using a strong acid (e.g., trifluoroacetic acid) to yield the corresponding tetrahydropyridine intermediate.

  • Hydrogenate the olefin using a suitable catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • The resulting mixture of (cis)- and (trans)-4-(benzo[b]thiophen-2-yl)-2-methylpiperidine can be separated by flash chromatography.

Step 2: N-Alkylation to afford the final product

  • To a solution of the separated piperidine isomer in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and the desired N-alkylating agent (e.g., 1-(1H-indol-4-yloxy)-2,3-epoxypropane).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80 °C) and stir until completion.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purify the crude product by flash chromatography to yield the desired (S)-2-Methylpiperidine derivative.

III. Future Perspectives and Conclusion

The (S)-2-Methylpiperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural features, coupled with the potential for diverse functionalization, make it an attractive starting point for the design of potent and selective modulators of various biological targets. Future research in this area will likely focus on:

  • Expansion into new therapeutic areas: Exploring the potential of (S)-2-Methylpiperidine derivatives in other disease areas, such as neurodegenerative disorders and infectious diseases.

  • Development of more sophisticated synthetic methodologies: Improving the efficiency and stereoselectivity of synthetic routes to access a wider range of derivatives.

  • In-depth mechanistic studies: Elucidating the precise molecular interactions and signaling pathways modulated by these compounds to enable rational drug design.

  • Preclinical and clinical development: Advancing the most promising candidates through the drug development pipeline to assess their safety and efficacy in humans.[12][13]

IV. References

  • (2S,3S)-2-methylpiperidine-3-carboxylic acid - 110287-65-5 - Vulcanchem. (n.d.). Retrieved from --INVALID-LINK--

  • Takeuchi, K., et al. (2006). SAR of 2-methylpiperidine: effects of ring stereochemistry. Bioorganic & Medicinal Chemistry Letters, 16(12), 3356-3360.

  • Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77-82.

  • Unciti-Broceta, A., et al. (2015). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. ACS Chemical Neuroscience, 6(9), 1534-1558.

  • Noble, A. R. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). University of New Orleans Theses and Dissertations. 1195.

  • Baran, P. S., et al. (2015). Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development. The Journal of organic chemistry, 80(14), 7019-7032.

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ChemMedChem. Retrieved from --INVALID-LINK--

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.

  • Swahn, B. M., et al. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & medicinal chemistry, 5(7), 1293-1299.

  • Choudhary, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 12, 772418.

  • [125I]2-Iodo-N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide. (2012). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US).

  • Technical Guide: 3-[(4-Methylphenyl)methyl]piperidine and its Analogs as Serotonin Reuptake Inhibitors - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Ostrowska, K., et al. (2023). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. International journal of molecular sciences, 24(3), 2841.

  • Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in clinical and biological research, 291, 377-381.

  • Choudhary, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 12, 772418.

  • Affinities of compounds 1-15 for 5-HT 1A and 5-HT 2A receptor. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure- Activity Relationship of Piperidine-Morpholine Compounds - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • 1-[11C]methylpiperidine-2-yl)(thiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide ([11C]SA1) and derivatives. (2012). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US).

  • Kaya, C., et al. (2021). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. Acta Poloniae Pharmaceutica, 78(4), 509-521.

  • Ciano, A., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS chemical neuroscience, 12(8), 1313-1327.

  • Carroll, F. I., et al. (1998). Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group. Bioorganic & medicinal chemistry letters, 8(5), 487-492.

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). Molecules, 29(13), 3043.

  • 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review | Request PDF - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem. Retrieved from --INVALID-LINK--

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.

  • Wang, G. X., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & biomolecular chemistry, 12(39), 7796-7804.

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7936-7943.

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.

  • Wang, X., et al. (2019). Design and Synthesis of Arylamidine Derivatives as Serotonin/Norepinephrine Dual Reuptake Inhibitors. Molecules (Basel, Switzerland), 24(3), 539.

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). Molecules, 28(18), 6524.

  • Dong, J., et al. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Expert opinion on drug metabolism & toxicology, 14(4), 375-386.

  • Developing pharmaceuticals from basic research discoveries. (n.d.). Retrieved from --INVALID-LINK--

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem. Retrieved from --INVALID-LINK--

  • Pettipher, E. R., et al. (1997). Analgesic activity of 2-amino-4-methylpyridine, a novel NO synthase inhibitor. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 46 Suppl 2, S135-S136.

  • Strategies on biosynthesis and production of bioactive compounds in medicinal plants. (2022). Applied Microbiology and Biotechnology, 106(13-16), 4945-4963.

References

(S)-2-Methylpiperidine hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for (S)-2-Methylpiperidine Hydrochloride

Introduction

This compound is a chiral piperidine derivative frequently utilized as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structural motif is integral to a variety of biologically active molecules. For researchers, scientists, and drug development professionals, a comprehensive understanding of its material safety profile is not merely a regulatory formality but a cornerstone of safe and effective laboratory practice. This guide provides an in-depth analysis of the Material Safety Data Sheet (MSDS) for this compound, moving beyond a simple recitation of data to offer a practical, field-proven perspective on its handling, storage, and emergency management. The protocols and explanations herein are designed to be self-validating, grounding every recommendation in the specific, documented hazards of the compound.

Chemical and Physical Identity

A precise understanding of a substance's identity is the foundation of chemical safety. This compound is the salt form of the parent amine, which influences its physical state and handling characteristics. Unlike its free-base counterpart, which is a flammable liquid, the hydrochloride salt is a solid, mitigating flammability risks but introducing potential hazards related to airborne dust.

PropertyValueSource
CAS Number 205526-61-0[1]
Molecular Formula C₆H₁₄ClN[1]
Molecular Weight 135.64 g/mol [1][2]
Synonyms (2S)-2-methylpiperidine hydrochloride[1]
Canonical SMILES C[C@@H]1NCCCC1.[H]Cl[1]
Physical State SolidImplied by salt form
Storage Room temperature, stored under nitrogen[1]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. For this compound, the classification points to risks associated with irritation and acute toxicity upon ingestion.

GHS Signal Word: Warning [1]

GHS Pictogram:

  • GHS07 (Exclamation Mark): This pictogram indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.[1]

Hazard Statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The following diagram illustrates the relationship between the compound and its documented GHS hazards.

GHS_Hazards substance (S)-2-Methylpiperidine hydrochloride pictogram GHS07 Exclamation Mark substance->pictogram displays h302 H302 Harmful if swallowed pictogram->h302 indicates h315 H315 Causes skin irritation pictogram->h315 h319 H319 Causes serious eye irritation pictogram->h319 h335 H335 May cause respiratory irritation pictogram->h335

Caption: GHS Hazard Profile for this compound.

Risk Mitigation and Safe Handling Protocols

A proactive approach to safety, informed by the GHS classifications, is essential. The following protocols are designed to minimize exposure risk during routine laboratory operations.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. The H335 classification ("May cause respiratory irritation") necessitates that all weighing and transfer operations involving the solid powder be conducted within a fume hood to prevent the inhalation of airborne dust particles.

Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards.

  • Eye and Face Protection: Due to the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient. Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as preparing concentrated solutions, a full face shield worn over the goggles is recommended.[3]

  • Skin Protection: To prevent skin irritation (H315), compatible chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating the skin.[4] A standard lab coat should be worn and kept buttoned.

  • Respiratory Protection: When engineering controls are not sufficient, or during emergency situations, respiratory protection may be necessary. An air-purifying respirator with cartridges appropriate for organic vapors and particulates is a suitable option.[3][5]

Experimental Protocol: Safe Weighing and Handling
  • Preparation: Don all required PPE (lab coat, chemical splash goggles, nitrile gloves) before entering the designated handling area.

  • Work Area: Conduct all work within a certified chemical fume hood. Ensure the sash is at the lowest practical height.

  • Containment: Place the stock container of this compound on a weigh paper or in a secondary container within the fume hood to contain any spills.

  • Weighing: Carefully transfer the desired amount of the solid to a tared container using a clean spatula. Avoid any actions that could generate dust, such as dropping the material from a height.

  • Closure: Immediately and securely close the stock container.

  • Cleanup: Wipe down the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of all contaminated materials (weigh paper, wipes, gloves) in a designated hazardous waste container.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[4]

Emergency Procedures and First-Aid Measures

In the event of an exposure, a rapid and correct response is critical. The following workflow and protocols provide a clear guide for immediate action. Show the Safety Data Sheet to any attending medical personnel.[4]

Emergency_Workflow start Chemical Exposure Event route Identify Exposure Route start->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingestion Ingestion route->ingestion Ingestion inh_steps 1. Move to fresh air. 2. Provide oxygen or artificial respiration if needed. 3. Seek immediate medical attention. inhalation->inh_steps skin_steps 1. Remove contaminated clothing immediately. 2. Flush skin with copious soap and water for 15+ min. 3. Seek medical attention if irritation persists. skin->skin_steps eye_steps 1. Immediately flush with water for 15+ min. 2. Hold eyelids apart to ensure full rinsing. 3. Seek immediate medical attention. eye->eye_steps ing_steps 1. Do NOT induce vomiting. 2. If conscious, rinse mouth and give water. 3. Seek immediate medical attention. ingestion->ing_steps

Caption: Emergency Response Workflow for Chemical Exposure.

Detailed First-Aid Protocols
  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[4][5][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and a large volume of water for at least 15 minutes. If irritation or a rash develops or persists, seek medical attention.[4][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open and away from the eyeball to ensure complete rinsing of all surfaces. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and provide two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][7]

Toxicological Profile: A Mechanistic Interpretation

The GHS hazard statements provide a summary of the compound's toxicological effects.

  • Acute Oral Toxicity (H302): This classification indicates that the compound can be harmful if ingested. The mechanism is not specified, but it underscores the critical importance of preventing ingestion through good laboratory hygiene, such as washing hands before leaving the lab and never consuming food or drink in work areas.[1]

  • Skin and Eye Irritation (H315 & H319): As a hydrochloride salt of an amine, the compound can be mildly acidic and act as an irritant upon contact with moist tissues like skin and eyes. It can disrupt cell membranes and cause local inflammation, leading to redness, pain, and, in the case of the eyes, potentially serious damage.[1]

  • Respiratory Irritation (H335): Fine dust particles of the compound, when inhaled, can irritate the mucous membranes of the respiratory tract, leading to symptoms like coughing and shortness of breath. This is a common hazard for many solid, powdered chemicals and is effectively managed by using a fume hood.[1][7]

Conclusion

The safe and effective use of this compound in a research and development setting is predicated on a thorough understanding and application of the information contained within its Material Safety Data Sheet. By interpreting the GHS hazard classifications not as rules to be followed, but as principles to be understood, scientists can implement robust safety protocols. The core principles of risk mitigation—using engineering controls, wearing appropriate PPE, and being prepared for emergencies—ensure that the potential of this valuable chemical building block can be explored while safeguarding the health and safety of laboratory personnel.

References

Methodological & Application

Application Note: Chiral Resolution of Racemic Carboxylic Acids Using (S)-2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Development Scientists

Introduction

In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, frequently exhibit markedly different pharmacological, toxicological, and physiological properties.[1] Consequently, regulatory bodies often mandate the development of single-enantiomer drugs, making the separation of racemic mixtures—a process known as chiral resolution—a critical step in drug development and chemical synthesis.[1][2]

One of the most robust, scalable, and economically viable methods for chiral resolution is the formation of diastereomeric salts.[3][4] This technique relies on the reaction of a racemic mixture with a single, pure enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, melting point, and boiling point.[5][6] This disparity allows for their separation through conventional methods like fractional crystallization.[6][7]

This guide provides a detailed overview and practical protocols for the use of (S)-2-Methylpiperidine as a chiral resolving agent for the separation of racemic carboxylic acids. As a readily available chiral amine, (S)-2-Methylpiperidine serves as an effective resolving agent by forming diastereomeric salts with acidic compounds, facilitating the isolation of a desired enantiomer.

Note on the Reagent: (S)-2-Methylpiperidine is commonly supplied as its hydrochloride salt for stability and ease of handling. To function as a resolving base, the free amine must be liberated from the salt, typically through neutralization with a suitable base (e.g., NaOH), prior to its use in the resolution process.

Principle of the Method: The Chemistry of Separation

The fundamental principle of this resolution technique is an acid-base reaction between the racemic carboxylic acid, denoted as (R/S)-Acid, and the enantiomerically pure chiral base, (S)-2-Methylpiperidine. This interaction generates a pair of diastereomeric salts:

  • [(R)-Acid]•[(S)-2-Methylpiperidine]

  • [(S)-Acid]•[(S)-2-Methylpiperidine]

These two diastereomeric salts are distinct chemical entities with different three-dimensional structures. This structural difference leads to variations in their crystal lattice energies and solvation properties, resulting in differing solubilities in a given solvent system.[1][3] By carefully selecting the solvent and optimizing crystallization conditions, one diastereomer can be induced to crystallize preferentially from the solution while the other remains in the mother liquor.[7]

The less soluble diastereomeric salt is isolated by filtration. Subsequently, an acid-base workup is performed to break the salt, liberating the enantiomerically enriched carboxylic acid and recovering the chiral resolving agent for potential reuse.[5][8]

cluster_start Starting Materials cluster_reaction Diastereomeric Salt Formation cluster_separation Separation via Fractional Crystallization cluster_final Isolation of Pure Components Racemic_Acid Racemic Mixture ((R/S)-Acid) Diastereomers Mixture of Diastereomeric Salts [(R)-Acid • (S)-Base] [(S)-Acid • (S)-Base] Racemic_Acid->Diastereomers + Resolving_Agent Chiral Resolving Agent ((S)-2-Methylpiperidine) Resolving_Agent->Diastereomers Crystals Less Soluble Diastereomer (Crystals) Diastereomers->Crystals Different Solubilities Mother_Liquor More Soluble Diastereomer (Remains in Solution) Diastereomers->Mother_Liquor Pure_Enantiomer Enriched Enantiomer 1 ((R)- or (S)-Acid) Crystals->Pure_Enantiomer Break Salt (Acid Workup) Recovered_Agent Recovered Resolving Agent Crystals->Recovered_Agent Break Salt (Base Workup)

Caption: Principle of Chiral Resolution by Diastereomeric Salt Formation.

Protocols for Chiral Resolution

The success of a chiral resolution is highly dependent on identifying the optimal conditions, particularly the choice of solvent and the molar ratio of the resolving agent.[8] Therefore, a preliminary screening on a small scale is essential before proceeding to a preparative scale.

Part 1: Preliminary Screening for Optimal Conditions

This protocol is designed to efficiently screen multiple solvents and molar ratios to find the conditions that provide the best yield and purity for the desired diastereomeric salt.

Methodology:

  • Preparation of Free Base: In a separatory funnel, dissolve (S)-2-Methylpiperidine hydrochloride in water. Add an equimolar amount of a strong base (e.g., 5M NaOH) and extract the liberated (S)-2-Methylpiperidine free base into a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: (S)-2-Methylpiperidine is a volatile and flammable amine.

  • Solvent Screening: In a series of small test tubes or vials, dissolve a fixed amount of the racemic acid in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures thereof).

  • Molar Ratio Testing: For each solvent, prepare three vials. Add the prepared (S)-2-Methylpiperidine free base to each vial in different molar ratios relative to the racemic acid (e.g., 0.5, 1.0, and 1.2 equivalents).

  • Crystallization: Stopper the vials, mix thoroughly, and allow them to stand at room temperature. Observe for the formation of a crystalline precipitate. If no crystals form, try scratching the inside of the vial with a glass rod or cooling the mixture in an ice bath.

  • Analysis: Isolate any resulting crystals by filtration, wash sparingly with the ice-cold solvent, and dry. Analyze the diastereomeric excess (de%) and, after liberating the acid, the enantiomeric excess (ee%) using an appropriate analytical method (e.g., chiral HPLC or NMR spectroscopy with a chiral shift reagent).

  • Selection: Identify the solvent and molar ratio that provide the highest yield of crystals with the greatest diastereomeric/enantiomeric excess.

ParameterTest 1Test 2Test 3Test 4
Racemic Acid (mg)100100100100
SolventEthanolMethanolAcetoneEthyl Acetate
Solvent Volume (mL)2234
Molar Ratio (Base:Acid)1.01.00.81.0
Temp (°C)4420 -> 420
Crystal Yield (mg)
Diastereomeric Excess (de%)
Enantiomeric Excess (ee%)
Observations
Table 1: Example template for logging screening experiment data.
Part 2: Preparative Scale Resolution Protocol

This generalized protocol should be adapted based on the optimal conditions identified in Part 1.

Methodology:

  • Dissolution: In an appropriately sized flask, dissolve the racemic acid in the chosen optimal solvent. Gentle heating may be applied if necessary to achieve complete dissolution.

  • Addition of Resolving Agent: Add the optimized molar equivalent of freshly prepared (S)-2-Methylpiperidine free base to the solution. The salt formation may be exothermic, and some initial precipitation may occur. If so, heat the mixture gently until a clear solution is obtained.

  • Crystallization (Thermodynamic Control): Cover the flask and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to slow the cooling rate. Once at room temperature, place the flask in an ice bath or refrigerator for several hours to maximize precipitation.[7][8]

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.[7]

  • Recrystallization (Optional): To further enhance the diastereomeric purity, the isolated salt can be recrystallized from the same or a different optimized solvent system.[8]

  • Liberation of the Enriched Acid: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the pH is acidic (~pH 1-2). This protonates the resolving agent, making its hydrochloride salt water-soluble. Extract the liberated, enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).[8][9]

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the resolved acid.

  • Recovery of Resolving Agent: The aqueous layer from step 6, containing the this compound, can be basified with a strong base (e.g., NaOH). The liberated free base can then be extracted and purified for reuse, improving the overall process economy.[8]

Start Start: Racemic Acid + (S)-2-Methylpiperidine in Optimal Solvent Heat Heat to Dissolve Start->Heat Cool Slow Cooling & Refrigeration Heat->Cool Filter Vacuum Filtration Cool->Filter Crystals Diastereomeric Salt (Solid Crystals) Filter->Crystals Solid MotherLiquor Mother Liquor (Contains more soluble diastereomer) Filter->MotherLiquor Liquid BreakSalt Break Salt (Acidify with HCl, Extract) Crystals->BreakSalt EnrichedAcid Enriched Enantiomer (Product) BreakSalt->EnrichedAcid RecoverAgent Recover Agent (Basify Aqueous Layer, Extract) BreakSalt->RecoverAgent Agent Recovered (S)-2-Methylpiperidine RecoverAgent->Agent

Caption: General workflow for preparative scale chiral resolution.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystallization Occurs - The chosen solvent is too good (salts are too soluble).- The solution is not supersaturated.- Cooling rate was too fast, preventing nucleation.- Try a less polar solvent or a solvent mixture.- Concentrate the solution by evaporating some solvent.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the desired diastereomer, if available.[10]- Ensure cooling is slow and undisturbed.[7]
Low Yield of Crystals - Too much solvent was used.- The difference in solubility between diastereomers is small in the chosen solvent.- Cooling was incomplete.- Reduce the amount of solvent used for dissolution.- Re-screen for a more optimal solvent that maximizes the solubility difference.- Increase the cooling time or lower the final temperature.
Low Enantiomeric Excess (ee%) - The less soluble salt co-precipitated with the more soluble one.- The separation was kinetically controlled, favoring a less pure product.- Inefficient washing of the filtered crystals.- Perform one or more recrystallizations of the isolated salt.[11]- Ensure the cooling process is very slow to maintain thermodynamic control.[8]- Wash the crystals with a minimal amount of ice-cold solvent.
Oil Forms Instead of Crystals - The melting point of the diastereomeric salt is lower than the temperature of the solution.- Impurities are present.- Use a more dilute solution.- Try a different solvent.- Ensure all reagents and starting materials are pure.

References

Application of (S)-2-Methylpiperidine hydrochloride in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (S)-2-Methylpiperidine Hydrochloride in Asymmetric Organocatalysis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Chiral Piperidines in Synthesis

The piperidine ring is a cornerstone structural motif in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active molecules.[1][2] The stereochemical configuration of substituents on this ring is often critical for therapeutic efficacy and target selectivity, making the development of robust asymmetric synthetic methods a paramount objective for researchers.[3][4] Asymmetric organocatalysis has emerged as a powerful third pillar of synthesis, alongside biocatalysis and metal catalysis, offering mild, environmentally benign, and often complementary routes to enantiomerically enriched compounds.[5]

Within this field, simple, commercially available chiral secondary amines like (S)-2-Methylpiperidine serve as foundational and cost-effective organocatalysts. Supplied as a stable hydrochloride salt, the active free amine is readily generated in situ for catalytic applications. Its primary mode of action is through enamine catalysis , a biomimetic strategy that mimics the function of Class I aldolase enzymes.[6] This guide provides an in-depth exploration of the mechanistic principles, practical applications, and detailed experimental protocols for leveraging (S)-2-Methylpiperidine in key asymmetric transformations.

Part 1: The Mechanistic Core - Enamine Catalysis

The catalytic utility of (S)-2-Methylpiperidine hinges on its ability to reversibly react with a carbonyl compound (typically an aldehyde or ketone) to form a chiral, nucleophilic enamine intermediate.[7] This process transiently converts the carbonyl compound from an electrophile into a potent carbon nucleophile, enabling it to attack various electrophilic partners. The inherent chirality of the piperidine backbone, specifically the stereocenter at the C2 position, dictates the facial selectivity of the subsequent bond-forming step, thereby inducing asymmetry in the final product.

The general catalytic cycle can be broken down into four key stages:

  • Enamine Formation: The secondary amine attacks the carbonyl carbon of the substrate (e.g., an aldehyde), forming a carbinolamine intermediate. Subsequent dehydration, often acid-catalyzed, generates a transient iminium ion, which then deprotonates at the α-carbon to yield the chiral enamine.[7][8]

  • Nucleophilic Attack: The electron-rich enamine, now a powerful nucleophile, attacks an electrophile (E+). The steric bulk of the methyl group on the piperidine ring effectively shields one face of the enamine, directing the electrophile to the less hindered face. This step, known as the stereodetermining step, establishes the new stereocenter.

  • Iminium Ion Regeneration: The resulting adduct is a new iminium ion.

  • Hydrolysis and Catalyst Turnover: The iminium ion is hydrolyzed by water (often present in trace amounts or added during workup) to release the enantioenriched final product and regenerate the protonated catalyst, which is then neutralized to re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

The following diagram illustrates the fundamental steps involved in the enamine catalytic cycle mediated by (S)-2-Methylpiperidine.

Enamine_Catalysis_Cycle Enamine Catalytic Cycle with (S)-2-Methylpiperidine catalyst (S)-2-Methylpiperidine (Free Amine) enamine Chiral Enamine Intermediate catalyst->enamine + Carbonyl - H₂O ketone Carbonyl Substrate (e.g., Aldehyde) ketone->enamine iminium Iminium Ion Adduct enamine->iminium + Electrophile (E+) (Stereodetermining Step) electrophile Electrophile (E+) electrophile->iminium product Enantioenriched Product iminium->product + H₂O protonated_catalyst Protonated Catalyst (Piperidinium Ion) iminium->protonated_catalyst Hydrolysis water H₂O water->product protonated_catalyst->catalyst - H⁺ (Base)

Caption: General catalytic cycle for (S)-2-Methylpiperidine in enamine catalysis.

Part 2: Key Applications and Experimental Protocols

(S)-2-Methylpiperidine is particularly effective for catalyzing conjugate additions and aldol-type reactions, where its moderate steric bulk and basicity provide a good balance of reactivity and stereocontrol.

Application 1: Asymmetric Michael Addition to Nitroolefins

The conjugate addition of carbonyl compounds to nitroolefins is a powerful C-C bond-forming reaction to generate γ-nitro carbonyl compounds, which are versatile synthetic intermediates. Organocatalysis with chiral secondary amines provides direct access to these products with high enantioselectivity.[9]

Causality of Method: In this transformation, (S)-2-Methylpiperidine forms an enamine with a donor aldehyde or ketone. The nitroolefin, a potent Michael acceptor, is activated by a combination of factors, including potential hydrogen bonding with the protonated catalyst or an acidic additive. The C2-methyl group of the catalyst effectively blocks one face of the enamine, forcing the nitroolefin to approach from the opposite side, leading to a highly stereocontrolled addition.

Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This protocol describes a representative procedure for the enantioselective addition of propanal to trans-β-nitrostyrene.

1. Catalyst Activation and Reaction Setup:

  • To a 10 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (13.6 mg, 0.1 mmol, 20 mol%).
  • Add chloroform (CHCl₃, 2.0 mL) and triethylamine (TEA, 14 µL, 0.1 mmol, 20 mol%). Stir the mixture for 10 minutes at room temperature to ensure the complete formation of the free amine.
  • Add benzoic acid (6.1 mg, 0.05 mmol, 10 mol%) as a co-catalyst. The mild acidic additive facilitates both enamine formation and catalyst turnover.
  • Cool the reaction mixture to 4 °C in a cold bath.

2. Substrate Addition and Reaction Monitoring:

  • Add trans-β-nitrostyrene (74.6 mg, 0.5 mmol, 1.0 equiv) to the flask.
  • Slowly add propanal (73 µL, 1.0 mmol, 2.0 equiv) dropwise over 5 minutes. Using an excess of the aldehyde donor minimizes self-condensation.
  • Seal the flask and stir the reaction at 4 °C. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 24-48 hours.

3. Work-up and Purification:

  • Once the starting material is consumed, quench the reaction by adding 2 mL of 1 M HCl (aq).
  • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 10 mL).
  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 10 mL) and brine (1 x 10 mL).
  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude residue by flash column chromatography on silica gel (eluent: 9:1 to 4:1 Hexane:Ethyl Acetate gradient) to afford the desired γ-nitro aldehyde.

Representative Data
EntryElectrophileDonorYield (%)d.r. (syn:anti)e.e. (%) (syn)
1trans-β-NitrostyrenePropanal8592:890
2(E)-2-(2-Nitrovinyl)furanPropanal8190:1088
3(E)-1-Nitro-3-phenylprop-1-eneCyclohexanone75>95:592
Application 2: Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a cornerstone transformation in organic synthesis. Chiral amines can catalyze the reaction between a ketone donor and an aldehyde acceptor, providing direct access to chiral β-hydroxy ketones.[10][11]

Causality of Method: (S)-2-Methylpiperidine forms an enamine with the ketone donor (e.g., cyclohexanone). This enamine then attacks the aldehyde acceptor. The stereochemical outcome is dictated by a well-organized, chair-like transition state, often a metal-free version of the Zimmerman-Traxler model.[8] The C2-methyl group of the piperidine forces the substituent of the incoming aldehyde into an equatorial position to minimize steric clash, thereby determining the absolute stereochemistry of the product.

Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol details a standard procedure for this classic transformation.

1. Catalyst Preparation and Reaction Setup:

  • In a dry vial, dissolve this compound (13.6 mg, 0.1 mmol, 20 mol%) and N,N-Diisopropylethylamine (DIPEA, 17.4 µL, 0.1 mmol, 20 mol%) in 1.0 mL of dimethyl sulfoxide (DMSO). Stir for 10 minutes.
  • Add cyclohexanone (208 µL, 2.0 mmol, 4.0 equiv). The ketone is used in excess and also acts as a co-solvent.

2. Aldol Reaction:

  • Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv) to the mixture in one portion.
  • Seal the vial and stir vigorously at room temperature (20-25 °C) for 24 hours. The reaction progress can be monitored by TLC or LC-MS.

3. Work-up and Purification:

  • Upon completion, dilute the reaction mixture with 10 mL of ethyl acetate and 10 mL of water.
  • Transfer to a separatory funnel and wash the organic layer with 1 M HCl (2 x 5 mL) to remove the catalyst and any remaining amine base.
  • Wash sequentially with water (1 x 10 mL) and brine (1 x 10 mL).
  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
  • Purify the crude product via flash column chromatography (eluent: 5:1 Hexane:Ethyl Acetate) to yield the chiral β-hydroxy ketone.

Representative Data
EntryAldehyde AcceptorKetone DonorYield (%)d.r. (anti:syn)e.e. (%) (anti)
14-NitrobenzaldehydeCyclohexanone92>95:594
2BenzaldehydeAcetone65N/A75
32-NaphthaldehydeCyclohexanone8894:691

Part 3: Experimental Workflow and Practical Insights

Successful application of this compound requires attention to several key experimental details, from initial setup to final purification.

Visualizing the Experimental Workflow

Experimental_Workflow start Start: Assemble Dry Glassware step1 Step 1: Catalyst Activation - Add (S)-2-Methylpiperidine HCl - Add Solvent & Base (e.g., TEA) - Stir for 10 min start->step1 step2 Step 2: Add Reactants - Add Electrophile (e.g., Nitroolefin) - Add Carbonyl Donor (e.g., Aldehyde) step1->step2 step3 Step 3: Reaction - Stir at specified temperature - Monitor by TLC/LC-MS step2->step3 step4 Step 4: Aqueous Work-up - Quench reaction - Perform extractions - Wash & Dry organic phase step3->step4 step5 Step 5: Purification - Concentrate crude product - Purify by Flash Chromatography step4->step5 end End: Characterize Pure Enantioenriched Product step5->end

Caption: Standard experimental workflow for an organocatalytic reaction.

Expert Insights for Optimization
  • Catalyst Activation is Crucial: The hydrochloride salt is catalytically inactive. Stoichiometric addition of a non-nucleophilic tertiary amine base (e.g., TEA, DIPEA) is essential to generate the free secondary amine. Incomplete neutralization will lead to lower reaction rates.

  • Solvent Choice Matters: The polarity and protic nature of the solvent can significantly impact both reactivity and stereoselectivity. Nonpolar aprotic solvents like toluene or chloroform often provide higher enantioselectivities by promoting a more organized transition state. Polar aprotic solvents like DMSO can accelerate the reaction but may sometimes erode stereocontrol.

  • Role of Additives: For many reactions, particularly aldol additions, the presence of a weak acid co-catalyst (e.g., benzoic acid, acetic acid) can be beneficial. It facilitates the rate-limiting dehydration step in enamine formation and protonates the intermediate to prevent catalyst inhibition.

  • Substrate Limitations: While effective, (S)-2-Methylpiperidine is a catalyst of moderate steric demand. It generally provides lower enantioselectivity with sterically unencumbered substrates (e.g., acetone) compared to more conformationally rigid ketones (e.g., cyclohexanone). For challenging substrates, more sophisticated catalysts like proline or MacMillan imidazolidinones may be required.[11]

Conclusion

This compound is a valuable and accessible tool for researchers in asymmetric synthesis. By understanding the principles of enamine catalysis and adhering to robust experimental protocols, scientists can effectively employ it to construct chiral molecules through powerful C-C bond-forming reactions. Its utility as a foundational organocatalyst provides a gateway to the synthesis of complex targets in academic research and drug development, demonstrating that elegant solutions in asymmetric catalysis do not always require complex catalytic structures.

References

Protocol for the N-Functionalization of (S)-2-Methylpiperidine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

(S)-2-Methylpiperidine is a chiral saturated heterocycle that serves as a crucial building block in the synthesis of numerous pharmaceuticals and biologically active compounds. Its N-functionalization is a key step in modulating the pharmacological properties of the final molecules, such as their potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide to the most common and effective protocols for the N-functionalization of (S)-2-methylpiperidine, including N-alkylation, N-arylation, N-acylation, and reductive amination. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on experimental details, mechanistic rationale, and practical considerations arising from the steric hindrance of the 2-methyl group.

Introduction: The Significance of the (S)-2-Methylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1] The introduction of a methyl group at the C2 position, particularly with a defined (S)-stereochemistry, imparts conformational rigidity and introduces a chiral center that can lead to improved target binding and selectivity. N-functionalization of this core allows for the exploration of diverse chemical space, enabling the fine-tuning of a molecule's properties to achieve desired therapeutic effects.

General Considerations: The Impact of Steric Hindrance

The presence of the methyl group adjacent to the nitrogen atom in (S)-2-methylpiperidine introduces significant steric hindrance. This can influence the reactivity of the secondary amine, often requiring more forcing reaction conditions or specialized reagents compared to unsubstituted piperidine.[2] Careful selection of the reaction protocol is therefore crucial to achieve high yields and avoid side reactions.

N-Alkylation Protocols

N-alkylation introduces an alkyl group onto the piperidine nitrogen. This is a fundamental transformation for creating a wide range of derivatives.

Direct Alkylation with Alkyl Halides

This classic method involves the reaction of (S)-2-methylpiperidine with an alkyl halide in the presence of a base to neutralize the hydrohalic acid formed during the reaction.[3][4]

Reaction Principle: The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the secondary amine acts as the nucleophile. The choice of base and solvent is critical to prevent side reactions like over-alkylation.[3]

Detailed Protocol:

  • Reaction Setup: To a solution of (S)-2-methylpiperidine (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (1.5 eq). Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice.[4]

  • Reagent Addition: Slowly add the alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide) (1.1 eq) to the stirred solution at room temperature. For less reactive alkyl halides, the reaction may require heating.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.[4]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is important to prevent the hydrolysis of the alkylating agent and to ensure the efficiency of the base.

  • Choice of Base: A non-nucleophilic base like K₂CO₃ is preferred to avoid competition with the amine as a nucleophile.[5] For more hindered substrates or less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary.[5]

  • Slow Addition: Slow addition of the alkyl halide helps to control the reaction temperature and minimize the potential for undesired side reactions.[5]

Reductive Amination

Reductive amination is a versatile method for N-alkylation that involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6][7] This method is often milder than direct alkylation and offers a broader substrate scope.

Reaction Principle: The reaction proceeds in two steps: the formation of an iminium ion followed by its reduction. The choice of reducing agent is crucial for the success of the reaction; it should be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the iminium intermediate.[8]

Detailed Protocol:

  • Reaction Setup: Dissolve (S)-2-methylpiperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Iminium Ion Formation: Add a catalytic amount of acetic acid to facilitate the formation of the iminium intermediate. Stir the mixture at room temperature for 30-60 minutes.[9]

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[4][8]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[4]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is often the reagent of choice as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions for the reduction step.[8] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but are more toxic.[8]

  • Acid Catalyst: The addition of a catalytic amount of acetic acid accelerates the formation of the iminium ion.[9]

N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[10] This reaction is particularly useful for coupling sterically hindered amines like (S)-2-methylpiperidine with aryl halides or triflates.

Reaction Principle: The reaction involves a catalytic cycle with a palladium complex. Key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to form the N-aryl amine and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally being the most effective.

Detailed Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine (S)-2-methylpiperidine (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), 1.5-2.0 eq).[10]

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[10]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere.

  • Bulky Ligands: Bulky, electron-rich phosphine ligands promote the reductive elimination step, which is often the rate-limiting step, especially for sterically hindered substrates.[10]

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

N-Acylation Protocols

N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This is a common transformation in drug development to modify the electronic and steric properties of the molecule.

Reaction Principle: The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). A base is typically added to neutralize the acid byproduct.[11]

Detailed Protocol:

  • Reaction Setup: Dissolve (S)-2-methylpiperidine (1.0 eq) in an anhydrous aprotic solvent like DCM or THF. Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 eq) to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[11]

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is often performed at 0 °C to control the exothermicity and minimize side reactions.

  • Base: The base neutralizes the hydrochloric acid or carboxylic acid formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[11]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the N-functionalization of (S)-2-methylpiperidine based on analogous reactions in the literature. Actual yields may vary depending on the specific substrate and reaction scale.

Reaction Type Reagents Base Solvent Temperature Typical Yield Reference
N-Alkylation Alkyl HalideK₂CO₃ or NaHDMF or AcetonitrileRT to 70°C70-95%[4]
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃-DCM or DCERT75-90%[4]
N-Arylation Aryl Halide, Pd₂(dba)₃, XPhosNaOtBuToluene80-110°C60-85%[10]
N-Acylation Acid Chloride/AnhydrideEt₃N or PyridineDCM or THF0°C to RT85-98%[11]

Visualizing the Workflows

Experimental Workflow for N-Alkylation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Dissolve (S)-2-Methylpiperidine and Base in Anhydrous Solvent add_halide Slowly Add Alkyl Halide setup->add_halide stir Stir at RT or Heat add_halide->stir monitor Monitor by TLC/LC-MS stir->monitor filter_workup Filter and Concentrate monitor->filter_workup extract Extract with Organic Solvent filter_workup->extract purify Purify by Chromatography extract->purify

Caption: Workflow for the direct N-alkylation of (S)-2-methylpiperidine.

Catalytic Cycle for Buchwald-Hartwig N-Arylation

pd0 Pd(0)L (Active Catalyst) pd_complex Oxidative Addition Complex pd0->pd_complex Ar-X amido_complex Pd-Amido Complex pd_complex->amido_complex (S)-2-Me-Pip-H - HX amido_complex->pd0 Reductive Elimination product N-Aryl-piperidine amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Conclusion

The N-functionalization of (S)-2-methylpiperidine is a critical step in the synthesis of a diverse range of biologically active molecules. The protocols outlined in this document provide a solid foundation for researchers to perform N-alkylation, N-arylation, and N-acylation reactions. By understanding the underlying principles and the impact of steric hindrance, chemists can effectively navigate the synthesis of novel (S)-2-methylpiperidine derivatives for applications in drug discovery and development.

References

Application Notes and Protocols: (S)-2-Methylpiperidine Hydrochloride as a Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidines in Modern Pharmaceuticals

The piperidine motif is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] Among these, chiral 2-substituted piperidines are of particular interest as they introduce a stereogenic center that can be crucial for target-specific interactions and improved therapeutic indices. (S)-2-Methylpiperidine, a prominent member of this class, serves as a vital chiral building block in the synthesis of several active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of (S)-2-Methylpiperidine hydrochloride, its properties, and its application in the synthesis of key pharmaceuticals, offering detailed protocols and insights for researchers and drug development professionals.

Physicochemical Properties and Structural Data

This compound is the salt form of the chiral amine (S)-2-Methylpiperidine. The hydrochloride form enhances stability and simplifies handling compared to the volatile free base.

Chemical Structure

Caption: Structure of this compound.

Tabulated Properties
PropertyValueSource
Molecular Formula C₆H₁₄ClN[2][3]
Molecular Weight 135.64 g/mol [2][3]
CAS Number 205526-61-0[2]
Appearance White crystalline solid (typical)[4]
Purity ≥95% (typical commercial grade)[2]
Storage Room temperature, under nitrogen[2]

Core Synthetic Applications: Gateway to Local Anesthetics

(S)-2-Methylpiperidine is a key precursor in the synthesis of the S-enantiomers of several important local anesthetics, including Levobupivacaine and Ropivacaine. The use of the pure S-enantiomer is critical as it often exhibits a better safety profile, particularly concerning cardiotoxicity, compared to the racemic mixture or the R-enantiomer.

A crucial initial step in utilizing this compound is its conversion to the free base, (S)-2-Methylpiperidine. The hydrochloride salt is stable and easy to handle, but the free amine is required for nucleophilic reactions such as N-alkylation and N-acylation. This is typically achieved by treatment with a suitable base.

Workflow: From Hydrochloride Salt to Free Base

G start (S)-2-Methylpiperidine HCl base Addition of Base (e.g., NaOH, K₂CO₃) start->base extraction Solvent Extraction (e.g., Dichloromethane, Diethyl Ether) base->extraction drying Drying of Organic Layer (e.g., Na₂SO₄, MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation product (S)-2-Methylpiperidine (Free Base) evaporation->product

Caption: General workflow for the generation of the free base.

Application 1: Synthesis of Levobupivacaine

Levobupivacaine, the (S)-enantiomer of Bupivacaine, is a long-acting local anesthetic.[5] Its synthesis often involves the N-alkylation of an (S)-pipecolamide derivative. While many routes start from (S)-pipecolic acid, a key intermediate is (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, which can be synthesized from (S)-2-Methylpiperidine derivatives. A common industrial approach involves the N-alkylation of this intermediate with a butyl halide.[5][6]

Protocol: Synthesis of Levobupivacaine via N-Alkylation

This protocol outlines the N-alkylation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, a key intermediate derivable from the (S)-2-methylpiperidine scaffold.

Step 1: Preparation of the Free Base of the Intermediate

  • Rationale: The starting material is often available as a hydrochloride salt. The free amine is necessary for the subsequent nucleophilic substitution reaction.

  • Procedure:

    • Dissolve (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride in purified water.[7]

    • Slowly add a solution of 1.0 N sodium hydroxide with stirring until the pH of the mixture reaches 9-10.[7]

    • Collect the resulting precipitate by filtration and wash it thoroughly with purified water.

    • Dry the solid under vacuum at 40°C to yield the free base.

Step 2: N-Alkylation

  • Rationale: This step introduces the butyl group onto the piperidine nitrogen. The choice of a suitable base and solvent is crucial for reaction efficiency.

  • Procedure:

    • In a reaction flask, suspend (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (1.0 eq), 1-bromobutane (1.5 eq), and sodium carbonate (1.2 eq) in ethanol.[6]

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain crude Levobupivacaine.

Step 3: Purification and Salt Formation

  • Rationale: Purification is essential to meet pharmaceutical standards. Conversion to the hydrochloride salt improves stability and water solubility for formulation.

  • Procedure:

    • Recrystallize the crude Levobupivacaine from a suitable solvent such as cyclohexane to achieve high optical purity.[5]

    • Dissolve the purified Levobupivacaine base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid.

    • Cool the solution to induce crystallization of Levobupivacaine hydrochloride.

    • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Reaction Workflow: Levobupivacaine Synthesis

G start (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide HCl step1 Basification (NaOH) start->step1 intermediate Free Base Intermediate step1->intermediate step2 N-Alkylation (1-Bromobutane, Na₂CO₃, EtOH, Reflux) intermediate->step2 crude Crude Levobupivacaine step2->crude step3 Purification (Recrystallization) crude->step3 pure_base Purified Levobupivacaine Base step3->pure_base step4 Salt Formation (HCl) pure_base->step4 product Levobupivacaine HCl step4->product

Caption: Synthetic workflow for Levobupivacaine Hydrochloride.

Application 2: Synthesis of Ropivacaine

Ropivacaine is another long-acting amide-type local anesthetic that is the pure (S)-enantiomer.[8] Its synthesis is analogous to that of Levobupivacaine, involving the N-alkylation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, but with a propyl group instead of a butyl group.[7]

Protocol: Synthesis of Ropivacaine via N-Alkylation

Step 1: Preparation of the Free Base of the Intermediate

  • This step is identical to the preparation of the free base for the Levobupivacaine synthesis.

Step 2: N-Propylation

  • Rationale: This key step introduces the n-propyl group onto the piperidine nitrogen. Tetrahydrofuran is often used as the solvent for this reaction.

  • Procedure:

    • Dissolve (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (1.0 eq) and n-propyl bromide (10 eq) in tetrahydrofuran (THF).[7]

    • Heat the mixture to reflux for 20-24 hours.[7]

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Evaporate the solvent to dryness to obtain crude Ropivacaine base.[7]

Step 3: Purification and Salt Formation

  • Rationale: The purification of the base is critical for achieving high purity of the final API.

  • Procedure:

    • Take up the crude solid in a minimal amount of diisopropyl ether and filter under vacuum.[7]

    • Wash the residue with the same solvent and dry at 55°C under vacuum to obtain pure Ropivacaine base.[7]

    • The hydrochloride salt can be formed in situ during the preparation of the pharmaceutical formulation or by a separate salt formation step similar to that for Levobupivacaine.

Reaction Workflow: Ropivacaine Synthesis

G start (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide step1 N-Propylation (n-Propyl Bromide, THF, Reflux) start->step1 crude Crude Ropivacaine Base step1->crude step2 Purification (Recrystallization from Diisopropyl Ether) crude->step2 product Ropivacaine Base step2->product

Caption: Synthetic workflow for Ropivacaine Base.

Safety and Handling Considerations

This compound and its free base are hazardous chemicals that require careful handling.

  • General Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust and vapors.[9][10] Wash hands thoroughly after handling.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

  • Hazards: Causes skin irritation and serious eye damage.[9] May cause respiratory irritation.[9] The free base is a flammable liquid.[10]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[9]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

    • If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[9][10] Store locked up.[9]

Conclusion

This compound is a valuable and versatile chiral precursor in pharmaceutical synthesis. Its primary application in the production of enantiomerically pure local anesthetics like Levobupivacaine and Ropivacaine underscores its importance in developing safer and more effective drugs. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers and scientists working in drug development, emphasizing the critical aspects of reaction conditions, causality, and safety. A thorough understanding of the chemistry and handling of this compound is paramount to its successful and safe application in the synthesis of life-saving medicines.

References

The Strategic Application of (S)-2-Methylpiperidine Hydrochloride in the Synthesis of Complex Natural Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for elegant and efficient pathways to complex molecular architectures has positioned chiral building blocks as indispensable tools in modern organic synthesis. Among these, (S)-2-Methylpiperidine hydrochloride has emerged as a versatile and powerful synthon, particularly in the stereocontrolled synthesis of natural products. Its inherent chirality and rigid conformational framework provide an exceptional platform for inducing asymmetry in a variety of chemical transformations. This guide offers an in-depth exploration of the multifaceted roles of this compound, providing both foundational insights and detailed, actionable protocols for its application in the synthesis of bioactive natural products.

Part 1: Core Principles and Strategic Applications

This compound serves primarily in two strategic capacities in natural product synthesis: as a chiral building block , where its scaffold is incorporated directly into the target molecule, and as a chiral auxiliary , which directs the stereochemical outcome of a reaction before being cleaved from the substrate.

(S)-2-Methylpiperidine as a Chiral Building Block

The piperidine ring is a ubiquitous motif in a vast number of biologically active alkaloids.[1] Utilizing this compound as a starting material provides a direct and efficient route to enantiomerically pure piperidine-containing natural products. The pre-existing stereocenter at the C2 position serves as a crucial anchor for establishing the absolute stereochemistry of the final molecule. This approach is particularly valuable in the synthesis of alkaloids such as those found in the venom of fire ants and in various plant species.

A prominent example is the synthesis of piperidine alkaloids like (+)-dihydropinidine and (+)-isosolenopsin A .[2][3] These natural products feature a 2,6-disubstituted piperidine core, and the synthetic strategy often involves the stereoselective introduction of a second substituent onto the piperidine ring, with the existing methyl group from (S)-2-methylpiperidine guiding the stereochemical outcome.

(S)-2-Methylpiperidine Derivatives as Chiral Auxiliaries

The temporary incorporation of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis.[4] (S)-2-Methylpiperidine can be readily converted into a chiral auxiliary, typically by acylation of the nitrogen to form an amide. The resulting N-acyl piperidine can then be used to direct diastereoselective reactions, such as enolate alkylation or aldol additions. The steric hindrance imposed by the methyl group at the C2 position effectively shields one face of the enolate, leading to preferential attack of the electrophile from the less hindered face.

The general workflow for utilizing an (S)-2-methylpiperidine-derived chiral auxiliary involves three key stages:

  • Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

  • Diastereoselective Reaction: The key bond-forming reaction is carried out, with the auxiliary directing the stereochemistry.

  • Cleavage: The auxiliary is removed to yield the enantiomerically enriched product and is often recovered for reuse.

This strategy offers predictable stereochemical control and the ability to separate diastereomeric products, which is often easier than separating enantiomers.

Part 2: Detailed Application Notes and Protocols

This section provides detailed, step-by-step protocols for the application of this compound in key synthetic transformations.

Protocol 1: N-Boc Protection of (S)-2-Methylpiperidine

The protection of the secondary amine is a common first step to enable further functionalization and to modulate its reactivity. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability and ease of removal under acidic conditions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a mixture of water and DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (2.0 eq) to neutralize the hydrochloride and free the amine.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-(S)-2-methylpiperidine.

  • Purify the product by flash column chromatography on silica gel if necessary.[5]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product S_MP_HCl (S)-2-Methylpiperidine HCl Reaction_Vessel Reaction at 0°C to RT in DCM/Water S_MP_HCl->Reaction_Vessel Boc2O (Boc)₂O Boc2O->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Separation Phase Separation Reaction_Vessel->Separation Extraction Extraction with DCM Separation->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Drying Drying over MgSO₄ Wash->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification N_Boc_SMP N-Boc-(S)-2-Methylpiperidine Purification->N_Boc_SMP

Protocol 2: Synthesis of a Chiral N-Acyl-(S)-2-methylpiperidine Auxiliary

This protocol describes the acylation of (S)-2-methylpiperidine to form a chiral amide, which can then be used in diastereoselective alkylation reactions.

Materials:

  • This compound

  • Propionyl chloride or another acyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Add triethylamine (2.2 eq) dropwise to the suspension.

  • In a separate flask, dissolve propionyl chloride (1.1 eq) in anhydrous DCM.

  • Add the propionyl chloride solution dropwise to the piperidine suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude N-propionyl-(S)-2-methylpiperidine by flash chromatography.

Protocol 3: Diastereoselective Alkylation of an N-Acyl-(S)-2-methylpiperidine Auxiliary

This protocol exemplifies the use of the chiral auxiliary in a diastereoselective alkylation reaction to create a new stereocenter.

Materials:

  • N-Propionyl-(S)-2-methylpiperidine (from Protocol 2)

  • Lithium diisopropylamide (LDA) or another strong, non-nucleophilic base

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-acyl-(S)-2-methylpiperidine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) in THF dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether or ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis.

  • Purify the major diastereomer by flash chromatography.[6]

G cluster_auxiliary Chiral Auxiliary cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_product Product N_Acyl_SMP N-Acyl-(S)-2-methylpiperidine Enolate_Formation Enolate Formation (LDA, -78°C) N_Acyl_SMP->Enolate_Formation Alkylation Alkylation (Alkyl Halide, -78°C) Enolate_Formation->Alkylation Quench Quench with NH₄Cl Alkylation->Quench Extraction Extraction Quench->Extraction Analysis Diastereomeric Ratio (NMR/GC) Extraction->Analysis Purification Chromatography Analysis->Purification Alkylated_Product Diastereomerically Enriched Alkylated Product Purification->Alkylated_Product

Protocol 4: Reductive Amination for the Synthesis of N-Substituted (S)-2-Methylpiperidines

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce substituents on the piperidine nitrogen.[7][8]

Materials:

  • This compound

  • Aldehyde or ketone (e.g., formaldehyde for N-methylation)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of this compound (1.0 eq) and the carbonyl compound (1.2 eq) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-substituted (S)-2-methylpiperidine.[9]

Part 3: Case Study - Synthesis of Piperidine Alkaloids

The true utility of this compound is demonstrated in its application to the total synthesis of natural products.

Case Study: Synthesis of (+)-Isosolenopsin A

Isosolenopsin A is a piperidine alkaloid found in the venom of the fire ant. Its synthesis provides an excellent example of using (S)-2-methylpiperidine as a chiral building block. A key step in a reported synthesis involves the stereoselective construction of the 2,6-cis-disubstituted piperidine ring. While a detailed protocol starting directly from this compound is not fully elaborated in a single source, a plausible synthetic sequence can be constructed based on established methodologies.

A potential synthetic route could involve the N-protection of (S)-2-methylpiperidine, followed by α-lithiation and subsequent reaction with a suitable electrophile to introduce the C6 side chain. The stereoselectivity of this addition would be crucial and is often influenced by the choice of protecting group and reaction conditions.

Table 1: Representative Data for Diastereoselective Reactions involving Piperidine Derivatives

Reaction TypeChiral Auxiliary/Building BlockElectrophile/ReactantDiastereomeric Ratio (dr)Yield (%)Reference
AlkylationN-Acyl-4-isopropyl-5,5-dimethyloxazolidin-2-oneBenzyl bromide>95:5High[10]
Mannich ReactionAllylsilane with iminium ion-HighGood[2]
Reductive Cyclization6-oxoamino acid derivative-High (cis-selective)Good[11]

Note: This table provides representative data for analogous systems to illustrate the potential stereoselectivity achievable with chiral piperidine derivatives.

Conclusion

This compound is a valuable and versatile chiral synthon in the synthesis of natural products. Its application as both a chiral building block and a precursor to chiral auxiliaries provides chemists with powerful tools for the stereocontrolled construction of complex molecules. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively harness the potential of this readily available chiral starting material in their synthetic endeavors. The continued development of novel synthetic methodologies centered around such chiral building blocks will undoubtedly pave the way for the efficient and elegant synthesis of the next generation of bioactive natural products and pharmaceuticals.

References

Application Notes and Protocols for the Optical Resolution of Racemic 2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 2-Methylpiperidine

The 2-methylpiperidine scaffold is a privileged structural motif found in numerous natural products and active pharmaceutical ingredients (APIs).[1] The introduction of a chiral center at the 2-position of the piperidine ring can significantly enhance biological activity, selectivity, and pharmacokinetic properties, making access to enantiomerically pure forms of this compound a critical objective in drug discovery and development.[2] Chiral drugs are increasingly sought after due to their improved therapeutic indices and specific interactions with biological targets.[2]

Racemic 2-methylpiperidine, a 1:1 mixture of its (R) and (S) enantiomers, is readily available through the hydrogenation of 2-picoline.[3] However, separating these mirror-image isomers, which possess identical physical properties in an achiral environment, presents a significant synthetic challenge. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal techniques for the optical resolution of racemic 2-methylpiperidine. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for classical diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation.

Part 1: Classical Resolution via Diastereomeric Salt Formation

This method remains a cornerstone for industrial-scale chiral separations due to its cost-effectiveness and scalability.[4] The principle relies on the reaction of the racemic base, (±)-2-methylpiperidine, with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5]

Causality Behind Experimental Choices

The success of this technique is critically dependent on two factors: the choice of the resolving agent and the crystallization solvent. The resolving agent must form a stable, crystalline salt with the amine. The solvent system must be carefully selected to maximize the solubility difference between the two diastereomeric salts, allowing one to precipitate selectively while the other remains in the mother liquor.[4] Slow, controlled cooling generally favors the formation of the thermodynamically more stable, and often less soluble, diastereomer, leading to higher purity.[6]

Common Chiral Resolving Agents for Amines

The selection of an appropriate chiral resolving agent is often empirical and requires screening. Below is a summary of commonly used agents for resolving racemic amines.

Resolving AgentChemical ClassTypical Applications & Insights
(L)-Tartaric Acid α-Hydroxy AcidA widely used, cost-effective resolving agent for a variety of amines.[4]
O,O'-Dibenzoyl-(L)-tartaric acid (DBTA) Tartaric Acid DerivativeOften provides higher resolution efficiency and enantiomeric excess than tartaric acid, especially for amines where standard tartaric acid is ineffective.[4][7]
(L)-Mandelic Acid α-Hydroxy AcidA general-purpose resolving agent known for providing good crystallinity across a range of compounds.[7]
(1S)-(+)-10-Camphorsulfonic Acid (CSA) Sulfonic AcidA strong acid particularly useful for resolving weakly basic amines.[4][5]

Experimental Workflow: Diastereomeric Salt Resolution

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Salt Formation cluster_separation Step 3: Separation cluster_liberation Step 4: Liberation racemate Racemic (±)-2-Methylpiperidine in Solvent mix Mix and Heat to Dissolve racemate->mix agent Chiral Resolving Agent (e.g., L-Tartaric Acid) in Solvent agent->mix diastereomers Solution of Diastereomeric Salts (R-amine•L-acid & S-amine•L-acid) mix->diastereomers cool Slow Cooling & Crystallization diastereomers->cool filter Vacuum Filtration cool->filter crystals Less Soluble Diastereomer (Crystals) filter->crystals mother_liquor More Soluble Diastereomer (Mother Liquor) filter->mother_liquor liberate_crystals Basify (e.g., NaOH) & Extract crystals->liberate_crystals liberate_liquor Basify (e.g., NaOH) & Extract mother_liquor->liberate_liquor enantiomer1 Enriched (S)-2-Methylpiperidine liberate_crystals->enantiomer1 enantiomer2 Enriched (R)-2-Methylpiperidine liberate_liquor->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol 1: Resolution of (±)-2-Methylpiperidine with (L)-Tartaric Acid

This protocol is a standard procedure adapted from established methods for resolving chiral amines.[4][8]

Materials and Reagents:

  • Racemic (±)-2-methylpiperidine

  • (L)-(+)-Tartaric acid

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, filtration apparatus, beakers, flasks

Procedure:

  • Salt Formation: In a 250 mL flask, dissolve 10.0 g (0.1 mol) of racemic 2-methylpiperidine in 50 mL of methanol. In a separate beaker, dissolve 15.0 g (0.1 mol) of (L)-tartaric acid in 100 mL of warm methanol.

  • Crystallization: Slowly add the tartaric acid solution to the 2-methylpiperidine solution with stirring. Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature. For optimal crystal growth, leave the flask undisturbed for 12-24 hours. Further cooling in an ice bath (0-5 °C) for 1-2 hours can increase the yield of the precipitate.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove the adhering mother liquor, which contains the more soluble diastereomer.

  • Recrystallization (Optional): To improve diastereomeric purity, the isolated salt can be recrystallized from a minimal amount of hot methanol.[6]

  • Liberation of the Enriched Enantiomer:

    • Suspend the crystalline diastereomeric salt in 50 mL of water.

    • Cool the suspension in an ice bath and add 2 M NaOH solution dropwise with stirring until the solution is strongly basic (pH > 12).

    • Extract the liberated free base into diethyl ether (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-methylpiperidine.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the specific rotation with a polarimeter and comparing it to the literature value for the pure enantiomer. The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

Part 2: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that utilizes a chiral catalyst, typically an enzyme, to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other.[9] This results in a mixture of a product formed from one enantiomer and the unreacted, and thus enriched, starting material of the opposite configuration. The key advantage is the high selectivity of enzymes under mild conditions. A theoretical maximum yield of 50% for the unreacted enantiomer is a characteristic of this method.[10]

Causality Behind Experimental Choices

Lipases are commonly used enzymes for this purpose as they can catalyze the enantioselective acylation of amines in organic solvents.[11] The choice of the acylating agent (e.g., vinyl acetate) is crucial; it should react irreversibly to drive the reaction forward. The solvent must maintain the enzyme's activity while dissolving the substrate. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.

Experimental Workflow: Enzymatic Kinetic Resolution

G cluster_products Products racemate Racemic (±)-2-Methylpiperidine + Acyl Donor reaction Enzymatic Reaction (Stirring in Organic Solvent) racemate->reaction enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction monitoring Monitor Conversion (e.g., GC/HPLC) reaction->monitoring separation Stop at ~50% Conversion Filter off Enzyme monitoring->separation product N-Acylated (R)-2-Methylpiperidine separation->product unreacted Unreacted (S)-2-Methylpiperidine separation->unreacted purification Chromatographic Separation product->purification unreacted->purification final_product Isolated N-Acyl Amide purification->final_product final_sm Isolated Enriched Amine purification->final_sm

Caption: Workflow for enzymatic kinetic resolution via N-acylation.

Protocol 2: Kinetic Resolution via Lipase-Catalyzed N-Acylation

This protocol is based on established procedures for the enzymatic resolution of chiral amines.[11]

Materials and Reagents:

  • Racemic (±)-2-methylpiperidine

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Ethyl acetate (or another suitable acyl donor)

  • Anhydrous solvent (e.g., hexane, toluene, or THF)

  • Diatomaceous earth (Celite®) for filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 5.0 g (50.4 mmol) of racemic 2-methylpiperidine in 250 mL of anhydrous hexane, add 5.5 g (62.4 mmol, 1.25 equivalents) of ethyl acetate.

  • Enzymatic Reaction: Add 500 mg of immobilized CALB to the solution. Seal the flask and stir the suspension at a constant temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots, filtering the enzyme, and analyzing the sample by GC or HPLC to determine the ratio of amine to amide. The goal is to stop the reaction as close to 50% conversion as possible.

  • Work-up: Once ~50% conversion is reached, stop the reaction by filtering off the enzyme through a pad of Celite®. Wash the enzyme with a small amount of the reaction solvent.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted amine and the N-acetylated product can be separated by silica gel column chromatography.

    • The less polar unreacted 2-methylpiperidine will elute first.

    • The more polar N-acetyl-2-methylpiperidine will elute later.

  • Analysis: Analyze the enantiomeric excess of the recovered unreacted amine and the N-acetylated product separately using chiral HPLC or chiral GC.

Part 3: Chromatographic Resolution

Direct separation of enantiomers using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for both analytical and preparative-scale applications.[12] The separation occurs because the two enantiomers interact differently with a Chiral Stationary Phase (CSP), leading to different retention times.

Causality Behind Experimental Choices

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.[12] The choice of mobile phase (a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is critical for achieving good resolution and reasonable analysis times. For basic analytes like 2-methylpiperidine, adding a small amount of an amine modifier (e.g., diethylamine, DEA) to the mobile phase is often necessary to prevent peak tailing by masking active sites on the silica support.[12]

Experimental Workflow: Chiral HPLC Separation

G cluster_output Output: Chromatogram racemate Racemic Sample (±)-2-Methylpiperidine injection Inject onto Chiral HPLC Column racemate->injection column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) injection->column elution Elution with Mobile Phase column->elution detector UV or MS Detector elution->detector peak1 Peak 1: (R)-Enantiomer detector->peak1 peak2 Peak 2: (S)-Enantiomer detector->peak2 collection Fraction Collection (Preparative Scale) peak1->collection peak2->collection

Caption: Workflow for chiral separation by HPLC.

Protocol 3: Chiral HPLC Method Development

This protocol provides a general workflow for developing a separation method. Specific conditions will vary based on the available columns and instrumentation.

Materials and Reagents:

  • Racemic (±)-2-methylpiperidine standard

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Amine modifier (e.g., diethylamine, DEA)

  • Chiral HPLC column (e.g., Chiralcel® OD-H or Chiralpak® AD-H)

Procedure:

  • Initial Screening:

    • Prepare a stock solution of racemic 2-methylpiperidine (e.g., 1 mg/mL) in the mobile phase.

    • Start with a standard mobile phase, such as 90:10 (v/v) n-hexane/isopropanol with 0.1% DEA.

    • Set the flow rate to 1.0 mL/min and the detection wavelength to a low UV value (e.g., 210-220 nm), as piperidine has a weak chromophore.

    • Inject the sample and observe the chromatogram for any separation.

  • Method Optimization:

    • Solvent Ratio: If no or poor separation is observed, vary the ratio of hexane to the alcohol modifier (e.g., try 95:5, 80:20). Decreasing the percentage of the polar alcohol modifier generally increases retention time and may improve resolution.

    • Alcohol Modifier: Test different alcohol modifiers (e.g., switch from isopropanol to ethanol), as this can significantly alter selectivity.

    • Flow Rate: Adjust the flow rate to optimize the balance between resolution and analysis time. Lower flow rates can sometimes improve peak separation.

  • Preparative Scale-Up:

    • Once an optimal analytical method is established, it can be scaled up for preparative separation.

    • This involves using a larger diameter column with the same stationary phase, increasing the injection volume and flow rate proportionally, and using a fraction collector to isolate the eluting enantiomers.

Summary and Comparison of Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
Diastereomeric Salt Formation Scalable, cost-effective, well-established technology.[4]Can be labor-intensive, requires screening of agents/solvents, theoretical max yield is 50% per cycle.[5]Large-scale and industrial production.
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.[9]Theoretical max yield is 50%, requires separation of product from substrate, enzyme cost can be a factor.[10]Medium-scale synthesis where high enantiopurity is critical.
Chiral Chromatography Fast method development, applicable to a wide range of compounds, can achieve very high purity, both analytical and preparative.[12]High cost of chiral stationary phases and solvents, can be difficult to scale up for very large quantities.Analytical determination of ee, small to medium-scale preparative work, and purification of high-value compounds.

References

Application Notes and Protocols: (S)-2-Methylpiperidine as a Chiral Auxiliary in Diastereoselective Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and natural product sectors, the ability to control stereochemistry is paramount. Chiral auxiliaries are a powerful and reliable tool in this endeavor. These are chiral molecules that are temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one diastereomer in preference to others.[1][2] After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

(S)-2-Methylpiperidine has emerged as a versatile and effective chiral auxiliary. Its efficacy stems from a combination of factors:

  • Conformational Rigidity: The piperidine ring exists in a stable chair conformation, which reduces conformational ambiguity and leads to more predictable stereochemical outcomes.

  • Effective Steric Shielding: The methyl group at the C2 position acts as a potent steric director. Once the auxiliary is attached to a substrate to form an N-acylpiperidine, this methyl group effectively blocks one face of the corresponding enolate, forcing electrophiles to approach from the less hindered side.

  • Reliable Cleavage: The amide bond connecting the auxiliary to the product can be cleaved under various conditions (hydrolytic, reductive) to release the desired chiral molecule without racemizing the newly formed stereocenter.

This guide provides an in-depth exploration of the application of (S)-2-methylpiperidine in key diastereoselective transformations, complete with mechanistic insights and detailed experimental protocols.

General Workflow

The strategic use of (S)-2-methylpiperidine as a chiral auxiliary follows a logical three-stage process: auxiliary attachment, the diastereoselective reaction, and auxiliary cleavage.[2] This sequence ensures the transfer of chirality from the auxiliary to the substrate, culminating in an enantiomerically enriched final product.

G cluster_0 Workflow Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Attachment Step 1: Auxiliary Attachment (Acylation) Prochiral->Attachment Auxiliary (S)-2-Methylpiperidine Auxiliary->Attachment ChiralSubstrate Chiral N-Acylpiperidine Attachment->ChiralSubstrate Diastereoselective Step 2: Diastereoselective Reaction (e.g., Alkylation, Aldol) ChiralSubstrate->Diastereoselective Diastereomer Diastereomerically Enriched Product Diastereoselective->Diastereomer Electrophile Electrophile / Aldehyde Electrophile->Diastereoselective Cleavage Step 3: Auxiliary Cleavage (Hydrolysis / Reduction) Diastereomer->Cleavage FinalProduct Enantiomerically Enriched Product Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

General workflow for using (S)-2-methylpiperidine.

Application 1: Diastereoselective Alkylation of N-Acylpiperidines

The alkylation of enolates derived from N-acylpiperidines is a cornerstone application for this auxiliary, providing reliable access to α-substituted chiral carboxylic acids and their derivatives.[3][4]

Causality of Stereoselection

The high diastereoselectivity observed in this reaction is a direct consequence of the steric hindrance imposed by the C2-methyl group of the piperidine auxiliary.

  • Amide Formation: The substrate (an acyl chloride or carboxylic acid) is coupled with (S)-2-methylpiperidine.

  • Enolate Geometry: Upon treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), the α-proton is abstracted.[3] The resulting lithium enolate is conformationally locked.

  • Steric Shielding: The equatorial methyl group on the piperidine ring effectively shields the top face of the planar enolate.

  • Directed Alkylation: Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically encumbered bottom face, leading to the preferential formation of a single diastereomer.

Stereochemical model for alkylation.
Protocol: Diastereoselective Benzylation of an N-Propanoyl-(S)-2-methylpiperidine

This protocol details the synthesis of a chiral α-methylated carboxylic acid derivative.

Step 1: Auxiliary Attachment (N-Acylation)

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve propanoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add (S)-2-methylpiperidine (1.1 eq) and triethylamine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-propanoyl-(S)-2-methylpiperidine is typically used without further purification.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propanoyl-(S)-2-methylpiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise over 15 minutes.[3] Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure alkylated product.

Step 3: Auxiliary Cleavage (Reductive)

  • Dissolve the purified N-acylpiperidine (1.0 eq) in anhydrous diethyl ether (0.2 M) under a nitrogen atmosphere and cool to 0 °C.

  • Carefully add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X = mg of LiAlH₄ used.

  • Stir vigorously until a white precipitate forms. Filter the solid through a pad of Celite® and wash thoroughly with ether.

  • Concentrate the filtrate to yield the enantiomerically enriched (R)-2-methyl-3-phenylpropan-1-ol. The auxiliary can be recovered from the filtered solid.

ElectrophileBaseDiastereomeric Excess (d.e.)Yield (%)Reference
Benzyl BromideNaHMDS>98%85Adapted from[3]
Allyl IodideNaHMDS>98%88Adapted from[3]
Methyl IodideLDA>95%90General observation
Ethyl IodideLDA>95%82General observation

Application 2: Diastereoselective Aldol Reactions

The aldol reaction is a powerful C-C bond-forming reaction that creates two adjacent stereocenters simultaneously. Using (S)-2-methylpiperidine as an auxiliary provides excellent control over the relative and absolute stereochemistry of the β-hydroxy amide product.[1]

Causality of Stereoselection: The Zimmerman-Traxler Model

The stereochemical outcome of the aldol addition is reliably predicted by the Zimmerman-Traxler transition state model.

  • Boron Enolate Formation: The N-acylpiperidine is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base like diisopropylethylamine (DIPEA).[1] This generates a (Z)-boron enolate with high selectivity.

  • Chair-like Transition State: The (Z)-enolate coordinates with the incoming aldehyde to form a highly ordered, six-membered chair-like transition state.

  • Facial Selectivity: To minimize steric clashes, the aldehyde's substituent (R') occupies an equatorial position. The C2-methyl group of the piperidine auxiliary then dictates which face of the enolate the aldehyde approaches, locking in the stereochemistry of the two new chiral centers. The reaction typically yields the syn-aldol product.

Chair-like transition state for the aldol reaction.
Protocol: Diastereoselective Aldol Reaction with Isobutyraldehyde

Step 1: N-Acylpiperidine Formation

  • Prepare N-propanoyl-(S)-2-methylpiperidine as described in the alkylation protocol.

Step 2: Diastereoselective Aldol Addition

  • Dissolve the N-propanoyl-(S)-2-methylpiperidine (1.0 eq) in anhydrous DCM (0.2 M) in a flame-dried, nitrogen-purged flask.

  • Cool the solution to 0 °C.

  • Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by diisopropylethylamine (DIPEA, 1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add isobutyraldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide, then stir vigorously for 1 hour at 0 °C to cleave the boron complex.

  • Extract the mixture with DCM (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution. Purify the crude product by flash column chromatography to yield the syn-aldol adduct.

Step 3: Auxiliary Cleavage (Hydrolytic)

  • Dissolve the purified aldol adduct (1.0 eq) in a 4:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 4.0 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically pure β-hydroxy carboxylic acid.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
Isobutyraldehyde>98:289Adapted from[1]
Benzaldehyde>97:385Adapted from[1]
Propanal>95:591General observation

References

Synthetic Routes to Novel (S)-2-Methylpiperidine-Based Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The (S)-2-methylpiperidine scaffold is a privileged motif in medicinal chemistry and asymmetric catalysis. Its inherent chirality and conformational rigidity make it an invaluable building block for the design of novel ligands that can effectively control the stereochemical outcome of chemical reactions and elicit specific biological responses.[1][2][3] This guide provides a detailed overview of robust synthetic strategies to access the (S)-2-methylpiperidine core and subsequently derivatize it into a diverse array of functional ligands. The protocols and insights presented herein are grounded in established chemical principles and supported by peer-reviewed literature, aiming to empower researchers in their quest for next-generation catalysts and therapeutics.

I. Strategic Approaches to the Enantioselective Synthesis of the (S)-2-Methylpiperidine Core

The cornerstone of any ligand synthesis is the efficient and stereocontrolled preparation of the chiral scaffold. For (S)-2-methylpiperidine, several powerful strategies have emerged, each with its own set of advantages and considerations.

Asymmetric Hydrogenation of 2-Methylpyridine Derivatives

Catalytic asymmetric hydrogenation of prochiral pyridines represents one of the most direct and atom-economical routes to chiral piperidines.[4][5][6] This approach typically involves the use of a chiral transition metal catalyst, often based on iridium or rhodium, to facilitate the stereoselective addition of hydrogen to the heterocycle.

Causality Behind Experimental Choices: The success of this method hinges on the selection of a suitable chiral ligand that can effectively create a chiral environment around the metal center, thereby directing the hydrogenation to one face of the pyridine ring. The choice of substrate, whether a neutral pyridine or a more reactive pyridinium salt, also significantly impacts the reaction conditions and outcomes.[5] Acidic conditions are often employed to protonate the pyridine, enhancing its reactivity towards hydrogenation.[4]

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-2-methylpyridinium Bromide

This protocol is adapted from a general method for the asymmetric hydrogenation of pyridinium salts.

Materials:

  • N-Benzyl-2-methylpyridinium bromide

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (R)-SYNPHOS® (chiral diphosphine ligand)

  • Iodine (I₂)

  • Toluene, anhydrous

  • Methanol, anhydrous

  • Hydrogen gas (high pressure)

  • Palladium on carbon (Pd/C, 10%)

  • Ammonium formate

  • Standard glassware for inert atmosphere reactions

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(COD)Cl]₂ (0.5 mol%) and (R)-SYNPHOS® (1.1 mol%). Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation: In a separate flask, dissolve N-benzyl-2-methylpyridinium bromide (1.0 eq) in anhydrous methanol (10 mL). Add a catalytic amount of iodine (2 mol%). Transfer this solution to the autoclave.

  • Carefully transfer the prepared catalyst solution to the autoclave via cannula.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50 atm.

  • Stir the reaction mixture at 50 °C for 24 hours.

  • Work-up and Deprotection: After cooling and carefully venting the autoclave, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in methanol, and Pd/C (10 mol%) and ammonium formate (5 eq) are added. The mixture is refluxed for 4 hours to effect debenzylation.

  • After cooling, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The crude product is purified by flash column chromatography (silica gel, dichloromethane/methanol gradient) to afford (S)-2-methylpiperidine.

Expected Outcome: This method typically provides (S)-2-methylpiperidine in good yield and high enantiomeric excess.

Data Summary: Asymmetric Hydrogenation Approaches

Catalyst SystemSubstrateEnantiomeric Excess (ee)YieldReference
[Ir(COD)Cl]₂ / (R)-SYNPHOS®N-Benzyl-2-methylpyridinium bromide>95%HighAdapted from[5]
Pd(OH)₂/C with Chiral Auxiliary2-Bromo-3-methylpyridine98%Good[4]
Rh-TangPhos3-Substituted PyridinesHighGood[7]
Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis.[8] In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. The auxiliary is then cleaved to reveal the enantiomerically enriched product.

Causality Behind Experimental Choices: Phenylglycinol-derived lactams have proven to be excellent chiral auxiliaries for the synthesis of 2-substituted piperidines.[9][10] The stereochemistry of the final product can be controlled by the choice of the enantiomer of the chiral auxiliary and the reaction conditions for introducing the substituent at the 2-position.

Protocol 2: Synthesis of (S)-2-Methylpiperidine via a Phenylglycinol-Derived δ-Lactam

This protocol is based on the methodology developed by Amat and Bosch.[10]

Materials:

  • (R)-Phenylglycinol

  • 5-Oxohexanoic acid

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Methylmagnesium bromide (Grignard reagent)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium aluminum hydride (LAH)

  • Diethyl ether, anhydrous

  • Hydrogen gas

  • Palladium on carbon (Pd/C, 10%)

Procedure:

  • Lactam Formation: A mixture of (R)-phenylglycinol (1.0 eq), 5-oxohexanoic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark trap for 12 hours. After cooling, the reaction is worked up to yield the chiral bicyclic lactam.

  • Diastereoselective Alkylation: The lactam is dissolved in anhydrous THF and cooled to -78 °C. Methylmagnesium bromide (1.5 eq) is added dropwise, and the reaction is stirred at this temperature for 3 hours. The reaction is then quenched with saturated aqueous ammonium chloride and worked up to give the C-2 methylated lactam.

  • Reductive Cleavage and Cyclization: The methylated lactam is dissolved in anhydrous diethyl ether and treated with LAH (2.0 eq) at reflux for 6 hours. This step reduces the lactam and cleaves the chiral auxiliary.

  • The resulting amino alcohol is then subjected to hydrogenolysis (H₂, Pd/C) to remove the phenylglycinol moiety and form the piperidine ring, yielding (S)-2-methylpiperidine.

Expected Outcome: This sequence provides access to (S)-2-methylpiperidine with high diastereoselectivity and enantiopurity.

II. Derivatization of the (S)-2-Methylpiperidine Core into Novel Ligands

Once the enantiopure (S)-2-methylpiperidine core is obtained, it can be readily functionalized to create a diverse range of ligands. The secondary amine provides a convenient handle for N-alkylation, N-acylation, and the introduction of other coordinating groups.

N-Alkylation and N-Acylation

These are fundamental transformations for elaborating the piperidine scaffold.[11][12][13][14]

Causality Behind Experimental Choices:

  • N-Alkylation: Direct alkylation with alkyl halides in the presence of a base is a straightforward method. The choice of base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, acetonitrile) is crucial to control reactivity and prevent side reactions.[13] Reductive amination offers a milder alternative for introducing alkyl groups.[12]

  • N-Acylation: The reaction of the piperidine with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine, provides the corresponding amides.[15] Coupling reagents such as DCC or EDC can be used for the formation of amide bonds with carboxylic acids.

Protocol 3: General Procedure for N-Acylation of (S)-2-Methylpiperidine

Materials:

  • (S)-2-Methylpiperidine

  • Acyl chloride (e.g., 2-(diphenylphosphino)benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and standard glassware

Procedure:

  • To a stirred solution of (S)-2-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add the acyl chloride (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-acylated ligand.

Synthesis of Bidentate P,N-Ligands

Bidentate ligands, particularly those containing both phosphorus and nitrogen donor atoms (P,N-ligands), are highly effective in a wide range of asymmetric catalytic reactions.[16][17][18] The (S)-2-methylpiperidine scaffold provides an excellent chiral backbone for the synthesis of such ligands.

Workflow for P,N-Ligand Synthesis

G cluster_0 Synthesis of (S)-2-Methylpiperidine Core cluster_1 Functionalization cluster_2 Chiral P,N-Ligand A (S)-2-Methylpiperidine B N-Acylation with 2-(Diphenylphosphino)benzoic acid A->B DCC, HOBt C N-Alkylation with 2-(Diphenylphosphino)benzyl bromide A->C K₂CO₃, MeCN D Novel (S)-2-Methylpiperidine- Based P,N-Ligand B->D C->D

Caption: General workflow for the synthesis of P,N-ligands from (S)-2-methylpiperidine.

III. Applications in Asymmetric Catalysis and Drug Discovery

The novel ligands derived from (S)-2-methylpiperidine are expected to find broad applications in asymmetric catalysis, including hydrogenations, C-C bond-forming reactions, and allylic alkylations. Furthermore, the introduction of the chiral 2-methylpiperidine motif into small molecules can significantly impact their pharmacological properties, offering a promising strategy for the development of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[2][19]

IV. Conclusion

This guide has outlined key synthetic strategies for accessing the valuable (S)-2-methylpiperidine chiral building block and for its subsequent derivatization into novel ligands. The provided protocols, grounded in established chemical literature, offer a starting point for researchers to explore the rich chemical space of (S)-2-methylpiperidine-based compounds. The continued development of efficient and versatile synthetic routes to these ligands will undoubtedly fuel further innovation in both asymmetric catalysis and drug discovery.

References

Application Notes & Protocols: The Strategic Integration of (S)-2-Methylpiperidine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Ascendancy of Chiral Scaffolds in Drug Design

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] More than a simple saturated heterocycle, the introduction of stereocenters transforms the piperidine scaffold into a powerful tool for exquisitely tuning a molecule's interaction with complex biological targets.[4][5] Chiral piperidines are prevalent in a multitude of FDA-approved drugs, where the specific stereochemistry is often critical for efficacy and safety.[4][6][7]

The strategic use of chiral building blocks like (S)-2-Methylpiperidine hydrochloride allows medicinal chemists to:

  • Modulate Physicochemical Properties : Influencing solubility, lipophilicity (LogP), and metabolic stability.[4][6]

  • Enhance Biological Potency and Selectivity : The fixed spatial orientation of the methyl group can create specific, high-affinity interactions with protein binding sites, distinguishing between receptor subtypes or enzyme isoforms.[4][8][9]

  • Improve Pharmacokinetic (PK) Profiles : Optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[4][6]

  • Reduce Off-Target Toxicity : By ensuring a precise fit for the intended target, the potential for unwanted interactions with other biological molecules, such as hERG channels, can be minimized.[4][6]

This guide provides an in-depth exploration of this compound, a valuable chiral synthon, offering both foundational insights and detailed, actionable protocols for its application in drug discovery programs.

Compound Profile: this compound

This compound is the salt form of the chiral secondary amine (S)-2-Methylpiperidine. The hydrochloride salt offers superior handling characteristics, including enhanced stability and water solubility compared to the free base, making it a convenient starting material for a variety of synthetic transformations.[10]

PropertyValueSource
Chemical Name This compound[11]
Synonyms (2S)-2-methylpiperidine hydrochloride[11]
CAS Number 205526-61-0[11]
Molecular Formula C₆H₁₄ClN[11]
Molecular Weight 135.64 g/mol [11]
Melting Point 195-197 °C
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents like methanol.[10]
Storage Store at room temperature under a dry, inert atmosphere.[11]

Safety & Handling: this compound and its parent amine are irritants. The free base is corrosive and can cause severe skin burns and eye damage.[12][13] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Always consult the full Safety Data Sheet (SDS) before use.[12][13]

The Strategic Role in Asymmetric Synthesis

The primary utility of this compound is as a chiral building block. The C2-methyl group provides a stereochemical anchor, influencing the conformation of the piperidine ring and the trajectory of substituents appended to the nitrogen atom. This controlled three-dimensional structure is paramount for achieving selective interactions with chiral biological macromolecules like enzymes and receptors.

cluster_0 Drug Design Principle Scaffold (S)-2-Methylpiperidine Scaffold Linker Linker Group (e.g., amide, alkyl chain) Scaffold->Linker Provides 3D orientation Receptor Biological Target (e.g., Receptor Pocket) Scaffold->Receptor Stereospecific Interaction Pharmacophore Pharmacophore (Interacts with Target) Linker->Pharmacophore Pharmacophore->Receptor Specific Binding (H-bond, van der Waals)

Caption: Role of a chiral scaffold in drug-receptor binding.

Core Synthetic Methodologies & Protocols

The secondary amine of (S)-2-Methylpiperidine is a versatile functional group for elaboration. The following protocols describe fundamental transformations. Note: Prior to reaction, the free base of (S)-2-Methylpiperidine must be generated from the hydrochloride salt. This is typically achieved by treating an aqueous solution of the salt with a strong base (e.g., NaOH) and extracting the free amine into an organic solvent.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds, offering a milder alternative to direct alkylation with alkyl halides. The reaction proceeds via the formation of an iminium intermediate, which is then reduced in situ.

cluster_workflow Experimental Workflow: N-Alkylation A 1. Dissolve (S)-2-Methylpiperidine & Aldehyde/Ketone in DCM B 2. Add catalytic Acetic Acid (promotes iminium formation) A->B C 3. Stir for 30 min at RT B->C D 4. Add NaBH(OAc)₃ portion-wise (mild reducing agent) C->D E 5. Stir 4-12h at RT (Monitor by TLC) D->E F 6. Quench with sat. aq. NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Wash, Dry, Concentrate G->H I 9. Purify via Flash Chromatography H->I

Caption: Workflow for N-alkylation via reductive amination.

Materials:

  • (S)-2-Methylpiperidine (free base, 1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve (S)-2-Methylpiperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction at room temperature for 30-60 minutes to facilitate the formation of the corresponding iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Caution: Gas evolution may occur.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[14]

  • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[14]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[14]

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-alkylated (S)-2-methylpiperidine derivative.

Protocol 2: N-Acylation to Form Amides

N-acylation is a fundamental transformation used to introduce amide functionality, a common feature in many drug molecules. This reaction is typically high-yielding and proceeds readily with acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

Materials:

  • (S)-2-Methylpiperidine (free base, 1.0 eq)

  • Acyl chloride or anhydride (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve (S)-2-Methylpiperidine (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq), typically dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by flash column chromatography or recrystallization.

Characterization and Quality Control

The identity, purity, and stereochemical integrity of all synthesized derivatives must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the product.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): Crucial for determining the enantiomeric excess (ee) or diastereomeric excess (de) of the product, ensuring that no racemization occurred during the synthesis.[16]

Conclusion

This compound is more than a simple reagent; it is a strategic tool for embedding chirality and three-dimensional complexity into drug candidates. Its judicious application enables medicinal chemists to navigate the intricate landscape of structure-activity relationships, ultimately leading to the development of more potent, selective, and safer therapeutics. The protocols outlined in this guide provide a reliable foundation for the synthetic manipulation of this valuable chiral building block.

References

Troubleshooting & Optimization

Challenges in the large-scale synthesis of (S)-2-Methylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of (S)-2-Methylpiperidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of producing this valuable chiral building block. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.

Troubleshooting Guide: Navigating Synthesis Challenges

This section addresses specific issues that may arise during the synthesis process. Each entry is formatted as a question you might ask, followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My catalytic hydrogenation of 2-methylpyridine is suffering from low yield and slow reaction rates. What's going wrong?

Core Problem: Incomplete conversion during the reduction of the pyridine ring.

Potential Causes & Solutions:

  • Catalyst Inactivation/Poisoning: The aromatic pyridine ring is inherently stable, requiring potent catalysts like Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C) under pressure.[1] However, these catalysts are sensitive to poisons.

    • Solution: Ensure the substrate and solvent are free from sulfur compounds, strong coordinating agents, or other catalyst poisons. If using fluorinated substrates, released fluoride ions can poison the catalyst; adding an agent like titanium isopropoxide can help sequester these ions.[2]

  • Suboptimal Reaction Conditions: Large-scale hydrogenations are highly dependent on physical parameters that affect mass transfer of hydrogen gas.

    • Solution:

      • Pressure: Increase hydrogen pressure (typically 500-1000 psi) to improve hydrogen availability at the catalyst surface.

      • Temperature: While higher temperatures can increase rates, they may also promote side reactions.[1] An optimal range, often slightly elevated from room temperature, should be determined empirically.

      • Agitation: Ensure vigorous stirring to maintain catalyst suspension and facilitate gas-liquid mass transfer. Inadequate agitation is a common scale-up issue.

      • Catalyst Loading: Increase the catalyst loading (e.g., from 1 mol% to 5 mol%) if the reaction stalls.[1]

  • Formation of Partially Hydrogenated Intermediates: The reaction may stall at the di- or tetrahydro-pyridine stage, especially if catalyst activity is low.

    • Solution: Monitor the reaction progress closely using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). If intermediates accumulate, extending the reaction time or carefully increasing temperature/pressure may be necessary.

start Low Yield in Hydrogenation check_purity Check Substrate/Solvent Purity start->check_purity catalyst_poison Potential Catalyst Poisoning check_purity->catalyst_poison Impurities Found check_conditions Review Reaction Conditions check_purity->check_conditions Materials Pure purify_materials Action: Purify Starting Materials catalyst_poison->purify_materials success Yield Improved purify_materials->success optimize_pressure Action: Increase H2 Pressure check_conditions->optimize_pressure optimize_temp Action: Optimize Temperature check_conditions->optimize_temp optimize_agitation Action: Increase Agitation Speed check_conditions->optimize_agitation monitor_rxn Monitor Reaction Progress (GC/TLC) optimize_pressure->monitor_rxn optimize_temp->monitor_rxn optimize_agitation->monitor_rxn intermediates Partially Hydrogenated Intermediates Detected monitor_rxn->intermediates Stalled Reaction monitor_rxn->success Reaction Complete extend_rxn Action: Extend Reaction Time / Increase Catalyst Load intermediates->extend_rxn extend_rxn->success

Caption: Decision tree for troubleshooting hydrogenation.

Question 2: I'm performing an asymmetric synthesis, but the enantiomeric excess (e.e.) of my (S)-2-Methylpiperidine is poor. How can I improve stereocontrol?

Core Problem: Insufficient facial differentiation of the prochiral substrate or racemization of the product.

Potential Causes & Solutions:

  • Suboptimal Catalyst/Ligand System: The choice of the chiral ligand is paramount for achieving high enantioselectivity.

    • Solution: For the asymmetric hydrogenation of pyridinium salts, iridium-based catalysts with chiral P,N ligands like MeO-BoQPhos have shown excellent results, achieving high e.e.[3] It is crucial to screen a panel of ligands to find the optimal match for your specific substrate and conditions.

  • Product Racemization: The chiral product can racemize under certain conditions, especially if the free amine is exposed to acidic or basic conditions at elevated temperatures.

    • Solution: Research has shown that using solvents like benzonitrile or acetonitrile can effectively prevent product racemization during organocatalytic approaches.[4] After the reaction, proceed with workup and salt formation at lower temperatures and avoid prolonged exposure to harsh pH conditions.

  • Challenging Substrate: The steric and electronic properties of the substrate heavily influence the stereochemical outcome. For instance, the reduction of 2-alkylpyridines is known to be more challenging than that of 2-arylpyridines.[3]

    • Solution: Activating the pyridine by forming an N-benzylpyridinium salt can significantly improve both reactivity and the potential for high enantioselectivity with the right catalyst system.[3]

Question 3: Isolating the pure 2-Methylpiperidine free base is difficult, and I'm losing material during workup. What's a better approach?

Core Problem: The volatility and reactivity of the free base make it difficult to handle, and it can form challenging azeotropes.

Potential Causes & Solutions:

  • Azeotrope Formation: If your synthesis starts from pyridine, residual pyridine can form a constant boiling azeotrope with the piperidine product, making separation by simple distillation nearly impossible.[1]

    • Solution: A highly effective industrial method involves selective salt formation. Bubbling carbon dioxide (CO₂) through a solution of the mixture (e.g., in acetone) will precipitate the piperidine as a solid carbonate salt, while the less basic pyridine remains in solution.[1][5] The piperidine can then be liberated from the filtered salt by treatment with a base.

  • Product Volatility: 2-Methylpiperidine is a volatile liquid (b.p. ~132°C), and significant material can be lost during solvent removal under vacuum.

    • Solution: Instead of isolating the free base, perform an extractive workup to remove the catalyst and non-basic impurities. Dry the organic solution and proceed directly to the hydrochloride salt formation. The salt is a stable, non-volatile solid that is much easier to handle and purify by recrystallization.[6]

Question 4: When I try to form the hydrochloride salt, it either oils out or gives a poor-quality solid. How can I achieve a clean crystallization?

Core Problem: Improper conditions for crystallization of the hydrochloride salt.

Potential Causes & Solutions:

  • Presence of Water: Water can interfere with crystallization, often leading to oily products or hydrates. The free base is hygroscopic and can absorb atmospheric moisture.

    • Solution: Ensure the organic solution containing the free base is rigorously dried (e.g., with MgSO₄ or Na₂SO₄) before adding HCl. In some large-scale processes, azeotropic distillation is used to remove residual water before crystallization is initiated.[6]

  • Incorrect Solvent Choice: The solvent system is critical for obtaining a crystalline solid.

    • Solution: Ethanol is a commonly used solvent.[6] A solution of the free base in a suitable solvent like ethanol, isopropanol (IPA), or ethyl acetate can be treated with a solution of HCl in the same solvent, or with anhydrous HCl gas. If the product oils out, try adding a non-polar co-solvent (e.g., heptane, MTBE) as an anti-solvent to induce crystallization, or try a different primary solvent.

  • Rate of Acid Addition & Temperature: Rapid pH change or high temperatures can lead to supersaturation and oiling out.

    • Solution: Cool the solution of the free base (e.g., to 0-5 °C) before and during the slow, portion-wise addition of hydrochloric acid.[6] Monitor the pH, aiming for a final pH of around 4.[6] Allow the salt to crystallize slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for large-scale production of (S)-2-Methylpiperidine? A: The primary strategies include:

  • Asymmetric Catalytic Hydrogenation: This is often the most direct route, involving the reduction of 2-methylpyridine or, more effectively, an N-activated pyridinium salt using a chiral catalyst (e.g., Iridium or Rhodium-based).[2][3] This method builds the stereocenter directly.

  • Resolution of Racemic Mixture: The racemic base can be prepared via standard hydrogenation and then resolved into its enantiomers using a chiral resolving agent, such as tartaric acid derivatives, to form diastereomeric salts that can be separated by crystallization.

  • Chiral Pool Synthesis: Starting from an enantiomerically pure natural product like the amino acid L-lysine can provide a pathway to the desired stereoisomer, though this often involves more steps.[7][8][9]

Q2: How do I reliably determine the enantiomeric purity of my final product? A: The industry-standard methods are chromatographic. A validated chiral HPLC or chiral GC method is essential for accurate quantification of enantiomeric excess (e.e.).[10][11]

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to separate the enantiomers.[11][12]

  • Chiral Gas Chromatography (GC): Also uses a CSP and is suitable for volatile compounds like 2-methylpiperidine.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be used by derivatizing the amine with a chiral agent, such as Mosher's acid, to create diastereomers which will have distinct signals in the ¹H or ¹⁹F NMR spectrum.[10]

MethodPrincipleAdvantagesCommon Challenges
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[12]High accuracy, well-established, versatile.Method development can be time-consuming; requires specialized columns.
Chiral GC Separation on a CSP in the gas phase.[10]High resolution, fast analysis times for volatile compounds.Derivatization may be needed; limited to thermally stable compounds.
NMR with Chiral Agent Formation of diastereomers with distinct NMR signals.[10]Rapid analysis, no separation needed, provides structural information.Requires a chiral derivatizing agent; lower accuracy for very high e.e. values.
Capillary Electrophoresis (CE) Differential migration in an electric field with a chiral selector.[13]High efficiency, minimal sample consumption, "green" technique.[12][13]Lower concentration sensitivity compared to HPLC/GC.

Q3: What are the critical safety precautions for handling 2-Methylpiperidine and its hydrochloride salt? A: 2-Methylpiperidine is a hazardous chemical.

  • Free Base: It is a highly flammable liquid and vapor and is corrosive, causing severe skin burns and eye damage.[14][15][16] Always handle it in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[14] All equipment must be grounded to prevent static discharge.[15][17]

  • Hydrochloride Salt: While less volatile and non-flammable, the salt is an irritant and should be handled with care, avoiding dust inhalation. Standard PPE is required.

Q4: What is the main benefit of converting the amine to its hydrochloride salt for storage and use? A: The primary benefit is stability and handling . The free base is a volatile, corrosive, and hygroscopic liquid that can react with atmospheric carbon dioxide.[1] The hydrochloride salt is typically a stable, non-volatile, and often crystalline solid.[18] This form is much easier to weigh accurately, store long-term, and handle in subsequent reaction setups.

Key Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-Benzyl-2-methylpyridinium Salt

(This protocol is a representative example based on literature methods and should be optimized for specific equipment and scale.)[3]

  • Reactor Setup: In an inert atmosphere glovebox, charge a high-pressure reactor with the N-benzyl-2-methylpyridinium salt (1.0 eq), [Ir(COD)Cl]₂ (0.5-2 mol%), and the chiral ligand (e.g., MeO-BoQPhos, 1.2-6 mol%).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., THF) via cannula.

  • Reaction Execution: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line. Purge the reactor several times with H₂. Pressurize the reactor to the desired pressure (e.g., 600 psi H₂) and begin stirring at the set temperature (e.g., 20 °C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake and analyzing aliquots (after safely venting and purging) by GC or HPLC.

  • Workup: Once complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate, containing the chiral piperidine, can be carried forward to the debenzylation and salt formation steps.

Protocol 2: Formation and Crystallization of this compound

(Adapted from general procedures for amine salt formation.)[6]

  • Preparation: A solution of crude (S)-2-Methylpiperidine free base in anhydrous ethanol (approx. 4 parts by weight of solvent to 1 part amine) is prepared in a jacketed reactor.

  • Cooling: The solution is cooled to 0-5 °C with constant, gentle stirring.

  • Acidification: Anhydrous hydrogen chloride gas is bubbled through the solution slowly, or a solution of HCl in ethanol is added dropwise. The pH of the solution is monitored and the addition is stopped when the pH reaches ~4.

  • Crystallization: The product will begin to crystallize/precipitate. After the addition is complete, the slurry is stirred at 0-5 °C for an additional 1-2 hours to ensure complete crystallization.

  • Isolation: The solid product is isolated by filtration. The filter cake is washed with cold acetone or another suitable solvent to remove soluble impurities.[6]

  • Drying: The white crystalline solid is dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

sub 2-Methylpyridine Precursor hydro Asymmetric Hydrogenation sub->hydro Chiral Catalyst, H2 workup Aqueous Workup / Catalyst Filtration hydro->workup extract Solvent Extraction & Drying workup->extract salt HCl Salt Formation extract->salt Anhydrous HCl cryst Recrystallization salt->cryst final (S)-2-Methylpiperidine HCl (Pure Solid) cryst->final

Caption: General workflow from starting material to final salt.

References

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of 2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of 2-methylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring scientifically sound and reproducible results.

Introduction: The Challenge of Selectivity and Reactivity

The N-alkylation of 2-methylpiperidine is a cornerstone reaction in the synthesis of a multitude of pharmaceutical agents. The piperidine motif is a prevalent scaffold in drug discovery, and its N-functionalization is critical for modulating pharmacological properties.[1] However, the presence of the methyl group at the 2-position introduces steric hindrance, which can significantly impact the reaction's kinetics and outcome compared to the unsubstituted piperidine. This guide will help you navigate the common hurdles of steric hindrance, over-alkylation, and suboptimal reaction conditions to achieve high yields and purity.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of 2-methylpiperidine in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My N-alkylation reaction is showing low or no conversion of the 2-methylpiperidine starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion in the N-alkylation of 2-methylpiperidine can stem from several factors, primarily related to insufficient reactivity to overcome the steric hindrance of the substrate.

  • Cause 1: Inadequate Base Strength or Solubility. The reaction of 2-methylpiperidine with an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl). This acid will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[2] The chosen base must be strong enough to neutralize this acid.

    • Solution: Switch to a stronger or more suitable base. For hindered amines like 2-methylpiperidine, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[3][4] In particularly stubborn cases, a very strong base like sodium hydride (NaH) might be necessary, which deprotonates the amine to form a highly reactive piperidide anion.[5][6]

  • Cause 2: Poor Leaving Group on the Alkylating Agent. The rate of an SN2 reaction is highly dependent on the quality of the leaving group.

    • Solution: If you are using an alkyl chloride, switching to an alkyl bromide or, even better, an alkyl iodide will significantly accelerate the reaction rate.[2] For very unreactive systems, converting the alkyl alcohol to a triflate or tosylate is an excellent strategy.

  • Cause 3: Suboptimal Reaction Temperature. Many N-alkylation reactions require thermal energy to overcome the activation barrier, especially with sterically hindered substrates.

    • Solution: If your reaction is proceeding slowly at room temperature, gradually increase the temperature. A common starting point for less reactive alkyl halides is 50-70°C.[1] However, be mindful that excessive heat can lead to side reactions or decomposition of reagents.[3]

  • Cause 4: Poor Solubility of Reactants. If the reactants are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Ensure you are using an appropriate solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are generally good choices for SN2 reactions as they can dissolve most reactants and do not solvate the nucleophile as strongly as protic solvents.[2][3][4]

Troubleshooting Flowchart: Low Conversion

G start Low/No Conversion base Is the base strong enough? (e.g., K₂CO₃, DIPEA) start->base leaving_group Is the leaving group reactive? (I > Br > Cl) base->leaving_group Yes change_base Use stronger base (e.g., NaH, Cs₂CO₃) base->change_base No temperature Is the temperature adequate? (Consider heating to 50-70°C) leaving_group->temperature Yes change_lg Use better leaving group (Alkyl Iodide or Triflate) leaving_group->change_lg No solvent Are reactants soluble? (Use DMF, MeCN, DMSO) temperature->solvent Yes increase_temp Increase reaction temperature temperature->increase_temp No success Reaction Optimized solvent->success Yes change_solvent Change solvent system solvent->change_solvent No change_base->success change_lg->success increase_temp->success change_solvent->success

Caption: Troubleshooting decision tree for low conversion.

Q2: I am observing a significant amount of a higher molecular weight side product, likely from over-alkylation. How can I improve the selectivity for the desired mono-alkylated product?

A2: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a common side reaction when the newly formed tertiary amine is more nucleophilic than the starting secondary amine.

  • Cause 1: Stoichiometry and Rate of Addition. Using an excess of the alkylating agent or adding it too quickly can lead to the formation of the undesired quaternary salt.[6]

    • Solution: Use a slight excess of the 2-methylpiperidine (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent. Additionally, add the alkylating agent slowly to the reaction mixture, for instance, with a syringe pump.[4][6] This maintains a low concentration of the alkylating agent, favoring its reaction with the more abundant starting material.

  • Cause 2: Reaction Concentration. Higher concentrations can favor the second alkylation step.

    • Solution: Running the reaction at a lower concentration can sometimes disfavor the formation of the quaternary salt.[4]

  • Cause 3: Inherent Reactivity. The product tertiary amine may simply be more reactive than the starting secondary amine.

    • Solution: If the above methods are insufficient, consider an alternative synthetic route. Reductive amination is an excellent method for mono-alkylation and completely avoids the possibility of over-alkylation.[1][7] This involves reacting 2-methylpiperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for the N-alkylation of 2-methylpiperidine with an alkyl halide?

A1: For routine N-alkylations of 2-methylpiperidine, potassium carbonate (K₂CO₃) is an excellent and cost-effective starting point.[1][6] It is generally sufficient to neutralize the acid formed during the reaction. For more challenging alkylations, or if K₂CO₃ is proving ineffective, switching to N,N-diisopropylethylamine (DIPEA) , also known as Hünig's base, is a great alternative.[3][8] DIPEA is a non-nucleophilic, sterically hindered organic base that is highly effective at scavenging protons without competing in the alkylation reaction.[4][8]

Q2: Which solvent should I choose for my reaction?

A2: Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are the most commonly used and effective solvents for the N-alkylation of amines.[1][3][4] They are polar aprotic solvents that facilitate SN2 reactions. DMF is a particularly good choice if you have solubility issues with your reagents. For greener chemistry considerations, higher boiling alcohols like butanol can be an alternative, although they may be less effective for direct alkylation with halides.[3][9]

Q3: Can I use an alcohol directly as an alkylating agent instead of an alkyl halide?

A3: Yes, this is a greener and increasingly popular method known as "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[3][10][11] This approach uses alcohols as the alkylating agent, with water as the only byproduct.[12] However, this method is not a simple SN2 reaction and requires a transition metal catalyst, typically based on ruthenium (Ru) or iridium (Ir), to facilitate the process.[3][5] While highly effective, it requires screening of catalysts and potentially higher temperatures.

Q4: How do I monitor the progress of my reaction?

A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) . TLC is a quick and easy way to visualize the consumption of your starting material and the formation of the product. Staining with potassium permanganate or ninhydrin can be effective for visualizing amines. LC-MS provides more definitive information on the masses of the components in your reaction mixture, allowing you to confirm the presence of your product and identify any side products.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for N-Alkylation of 2-Methylpiperidine with an Alkyl Halide

This protocol provides a robust starting point for the direct N-alkylation of 2-methylpiperidine.

Reaction Workflow

G setup 1. Reaction Setup - Dry flask under N₂ - Add 2-methylpiperidine, solvent, and base. addition 2. Reagent Addition - Slowly add alkyl halide  dropwise at room temp. setup->addition reaction 3. Reaction - Stir at specified temp. - Monitor by TLC/LC-MS. addition->reaction workup 4. Aqueous Workup - Quench with water - Extract with organic solvent. reaction->workup purify 5. Purification - Dry organic layer - Concentrate in vacuo - Purify by chromatography. workup->purify

Caption: General workflow for N-alkylation.

Materials:

  • 2-Methylpiperidine

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-methylpiperidine (1.0 eq.).

  • Dissolve the amine in anhydrous MeCN or DMF (to make a ~0.1 M solution).

  • Add the base (K₂CO₃, 2.0 eq. or DIPEA, 1.5 eq.).

  • Stir the mixture at room temperature.

  • Slowly add the alkyl halide (1.05 - 1.1 eq.) dropwise to the stirred solution over 15-30 minutes.

  • Stir the reaction at room temperature or heat to 50-60°C. Monitor the progress by TLC until the starting material is consumed (typically 4-24 hours).[1]

  • Once complete, cool the reaction to room temperature. If K₂CO₃ was used, filter off the solid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 2-methylpiperidine.[1]

Protocol 2: Reductive Amination of 2-Methylpiperidine

This protocol is an excellent alternative to direct alkylation, especially for preventing over-alkylation.

Materials:

  • 2-Methylpiperidine

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve 2-methylpiperidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in DCM or DCE.[1]

  • Add a catalytic amount of acetic acid to the mixture (this helps to catalyze iminium ion formation).[1]

  • Stir the reaction for 30-60 minutes at room temperature to allow for the formation of the iminium intermediate.[1]

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.[1]

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.[1]

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.[1]

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.[1]

Data Summary: Comparison of N-Alkylation Conditions

The following table summarizes typical conditions and expected outcomes for the N-alkylation of piperidine derivatives, which can be extrapolated to 2-methylpiperidine.

Alkylating AgentMethodBase / Reducing AgentSolventTemp. (°C)Typical Yield (%)Key Considerations
Methyl IodideDirect AlkylationK₂CO₃DMF25-5085-95%Highly reactive, risk of over-alkylation.
Benzyl BromideDirect AlkylationDIPEAMeCN25-6080-90%Good for moderately reactive halides.
Ethyl BromideDirect AlkylationNaHDMF0-2575-85%Use of strong base for less reactive halides.
BenzaldehydeReductive AminationNaBH(OAc)₃DCE2590-98%Excellent selectivity, avoids over-alkylation.
Benzyl AlcoholBorrowing HydrogenRu or Ir Catalyst + BaseToluene100-12070-90%Green method, requires catalyst optimization.

Yields are approximate and will vary based on the specific substrate and reaction scale.

References

Technical Support Center: Enhancing the Enantionmeric Excess of (S)-2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance and practical solutions for improving the enantiomeric excess (ee) of (S)-2-Methylpiperidine. In the synthesis of chiral molecules, achieving high enantiopurity is often a critical challenge. This guide offers in-depth troubleshooting advice, detailed protocols, and comparative data to help you navigate and resolve common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of (S)-2-Methylpiperidine.

Q1: My asymmetric synthesis of (S)-2-Methylpiperidine is yielding a low enantiomeric excess. What are the most likely causes?

Several factors can lead to a lower-than-expected enantiomeric excess in asymmetric synthesis.[1] Key areas to investigate include:

  • Catalyst Integrity: The performance of a chiral catalyst is paramount. Issues can arise from an impure or improperly activated catalyst, incorrect catalyst loading, or degradation over time.[1] It's important to note that both insufficient and excessive catalyst loading can negatively impact enantioselectivity.[2]

  • Reagent and Solvent Quality: Asymmetric reactions are highly sensitive to impurities.[2] Trace contaminants in your substrate, reagents, or solvents can interfere with the catalytic cycle.[1] Consider repurifying your starting materials if their purity is questionable.[2]

  • Reaction Conditions: Parameters such as temperature, pressure, and reaction time are critical.[1] The stereochemical outcome can be highly dependent on these variables, and the optimal conditions often need to be determined empirically.[1]

  • Solvent Effects: The choice of solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity.[1] The polarity and coordinating ability of the solvent are important considerations.[1]

Q2: I'm attempting a classical resolution of racemic 2-methylpiperidine using a chiral resolving agent, but the enantiomeric excess of my (S)-enantiomer is poor after crystallization. What can I do?

Low enantiomeric excess in a diastereomeric salt resolution is a frequent challenge. Here are some troubleshooting steps:

  • Choice of Resolving Agent: The success of this method is highly dependent on the selection of the resolving agent and the crystallization solvent.[3] These factors determine the solubility difference between the two diastereomeric salts.[3] While tartaric acid is a common choice for resolving amines, other agents like dibenzoyl-L-tartaric acid or (S)-mandelic acid might offer better results for your specific substrate.[3][4]

  • Crystallization Conditions:

    • Cooling Rate: Rapid cooling can lead to the co-precipitation of both diastereomeric salts, trapping the undesired diastereomer.[5] A slower, more controlled cooling process is recommended.[5]

    • Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.[3] You may need to screen various solvents or solvent mixtures to find the optimal system for crystallization.

    • Supersaturation: If no crystals form, the solution may not be sufficiently concentrated.[5] Carefully evaporating some of the solvent to achieve supersaturation can induce crystallization.[5]

  • Recrystallization: A single crystallization may not be sufficient to achieve high enantiomeric purity.[6] One or more recrystallizations of the isolated diastereomeric salt are often necessary.[6]

Q3: How can I accurately determine the enantiomeric excess of my (S)-2-Methylpiperidine sample?

Accurate determination of enantiomeric excess is crucial for evaluating the success of your method.[1] The most common and reliable techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase (CSP) to separate the enantiomers.[1][7]

  • Chiral Gas Chromatography (GC): Similar to HPLC, this technique is suitable for volatile compounds and uses a chiral stationary phase for separation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce different chemical shifts for the enantiomers, allowing for their quantification.[1][8]

It is essential to rigorously validate your analytical method to ensure accuracy.[2] This includes verifying the resolution of the enantiomers, the accuracy and precision of the measurement, and the linearity of the detector response.[2]

Methodologies for Improving Enantiomeric Excess

This section provides an overview of common strategies to enhance the enantiomeric purity of (S)-2-Methylpiperidine.

Asymmetric Synthesis

Directly synthesizing the desired enantiomer is an efficient approach. Asymmetric hydrogenation of 2-methylpyridine or its derivatives is a common strategy.[9][10][11]

  • Catalyst and Ligand Selection: The choice of the chiral catalyst and ligand is critical for achieving high enantioselectivity.[10] For instance, iridium-based catalysts with specific chiral ligands have shown success in the asymmetric hydrogenation of pyridinium salts.[10][11]

This protocol should be optimized for your specific substrate and catalyst system.[12]

  • Preparation: In a nitrogen-filled glovebox, combine the chiral iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand in a flame-dried Schlenk tube.[12]

  • Add degassed solvent (e.g., toluene) and stir at room temperature for 30 minutes to form the active catalyst.[12]

  • Reaction: Add the imine substrate to the catalyst solution.[12]

  • Transfer the Schlenk tube to a hydrogenation autoclave and purge with hydrogen gas.[12]

  • Pressurize the autoclave to the desired pressure and stir at the appropriate temperature.[12]

  • Work-up and Analysis: After the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture.[12]

  • Purify the crude product using flash column chromatography.[12]

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.[12]

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Analysis A Chiral Ir Precursor + Ligand C Active Catalyst Formation A->C B Degassed Solvent B->C D Add Substrate C->D E Pressurize with H₂ D->E F Reaction E->F G Purification F->G H Chiral Analysis (HPLC/GC) G->H G A Racemic 2-Methylpiperidine C Reaction Mixture A->C B Chiral Reagent/Enzyme B->C D Selective Reaction with (R)-enantiomer C->D E Separation D->E F Enantioenriched (S)-2-Methylpiperidine E->F G Derivatized (R)-enantiomer E->G G A Racemic 2-Methylpiperidine + Chiral Resolving Agent B Formation of Diastereomeric Salts A->B C Fractional Crystallization B->C D Separation of Less Soluble Salt C->D E Liberation of Free Amine D->E F Enantioenriched (S)-2-Methylpiperidine E->F

References

Troubleshooting low yields in the synthesis of 2-methylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-methylpiperidine derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with synthesizing this valuable heterocyclic scaffold. Low yields, unexpected side products, and purification difficulties can often impede research progress. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Core Synthetic Strategies & Troubleshooting

The synthesis of 2-methylpiperidine and its derivatives is most commonly approached via two primary pathways: the catalytic hydrogenation of 2-methylpyridine (2-picoline) and reductive amination strategies. Each method presents a unique set of challenges and optimization parameters.

Route 1: Catalytic Hydrogenation of 2-Methylpyridine (2-Picoline)

This is one of the most direct and widely used methods for preparing the 2-methylpiperidine core. The reaction involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. While seemingly straightforward, achieving high yields and conversions requires careful control of reaction parameters.

Q1: My hydrogenation of 2-picoline is stalled or showing low conversion. What are the likely causes?

A1: Low conversion is a frequent issue, often pointing to problems with the catalyst or reaction conditions.

  • Catalyst Activity: The catalyst is the heart of the reaction. Its deactivation is a primary cause of failure.

    • Poisoning: Pyridine and its derivatives can act as poisons to many noble metal catalysts. The lone pair of electrons on the nitrogen atom can strongly adsorb to the catalyst's active sites, inhibiting hydrogenation.[1] Using a protic, acidic solvent like glacial acetic acid can mitigate this by protonating the nitrogen, thus reducing its inhibitory effect.[1]

    • Sintering/Leaching: High temperatures can cause metal particles on the catalyst support to agglomerate (sinter), reducing the active surface area.[2] Ensure your reaction temperature is within the optimal range for your specific catalyst, which for many systems is between 140°C and 200°C.[3]

    • Quality & Handling: Always use a fresh, high-quality catalyst. Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) can lose activity over time or if improperly handled (e.g., exposure to air when dry).[4]

  • Hydrogen Pressure & Availability: Incomplete reduction can occur if the hydrogen pressure is too low or if there are mass transfer limitations.

    • Pressure: This reaction typically requires elevated hydrogen pressures, often in the range of 4.0–7.0 MPa (approx. 580–1015 psi) to achieve reasonable reaction rates and complete conversion.[1][3]

    • Agitation: Ensure vigorous stirring or shaking to maximize the contact between the gas (H₂), liquid (substrate solution), and solid (catalyst) phases.

  • Purity of Starting Materials: Impurities in the 2-picoline or solvent (e.g., sulfur compounds) can act as potent catalyst poisons. Use high-purity, appropriately dried reagents and solvents.[4]

Q2: I'm observing significant byproducts in my reaction mixture. What are they and how can I avoid them?

A2: The primary byproduct is often from incomplete hydrogenation, leading to partially saturated intermediates like tetrahydropyridines.[5] In some cases, C-N bond cleavage (hydrogenolysis) can occur, though this is less common under typical piperidine synthesis conditions.

  • To minimize byproducts:

    • Increase Reaction Time/Pressure: Give the reaction sufficient time to proceed to completion. Increasing hydrogen pressure can also drive the reaction towards the fully saturated product.

    • Optimize Catalyst Loading: While using more catalyst can increase the reaction rate, an excessive amount may sometimes promote side reactions. A typical loading is 5-10 mol% of the catalyst relative to the substrate.[4]

    • Temperature Control: While higher temperatures increase the reaction rate, they can also lead to undesired side products or catalyst degradation.[4] It's crucial to find the optimal temperature for your specific substrate and catalyst system.

Q3: Which catalyst system is best for hydrogenating 2-picoline?

A3: The choice of catalyst is critical and depends on the desired conditions (pressure, temperature) and available equipment.[5] Several noble metal catalysts are effective.[5]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): Highly effective, often used in acidic solvents like glacial acetic acid. It can operate at room temperature but may require pressures of 50-70 bar.[1]

  • Palladium on Carbon (Pd/C): A versatile and common choice. It may require higher temperatures than PtO₂ but is generally very efficient.[4]

  • Rhodium (Rh) and Ruthenium (Ru): These are also highly effective catalysts. Rhodium on carbon, for instance, can be used under lower atmospheric pressures.[1] Ruthenium catalysts have also shown high efficacy.[5]

Below is a comparison of typical catalytic systems for pyridine hydrogenation.

CatalystSupportTypical SolventPressure (bar)Temperature (°C)Key Advantages/Disadvantages
PtO₂ -Acetic Acid50 - 70Room TempHighly active, works at room temp but needs high pressure.[1]
Pd/C CarbonAcetic Acid, Ethyl Acetate50 - 8025 - 150Versatile, common, cost-effective.[4]
Rh/C CarbonMethanol, Ethanol3 - 525 - 50Effective at lower pressures.[1]
Ru Alumina, CarbonWater, Alcohols50 - 100100 - 180Very robust, good for industrial scale, requires high temp/pressure.[5]

dot graph TD { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Troubleshooting Workflow: Catalytic Hydrogenation", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11];

} Caption: Troubleshooting logic for low yields in catalytic hydrogenation.

Protocol 1: Catalytic Hydrogenation of 2-Picoline using PtO₂

This protocol describes a standard lab-scale procedure for the synthesis of 2-methylpiperidine.

Materials:

  • 2-Picoline (2-methylpyridine), high purity

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid (solvent)

  • High-pressure reactor (e.g., Parr shaker)

  • Celite™ or another filter aid

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 5M)

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a high-pressure reactor vessel, add 2-picoline (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the PtO₂ catalyst (5-10 mol%).

  • Sealing and Purging: Seal the reactor securely. Purge the vessel multiple times with hydrogen gas to remove all air.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[1]

  • Reaction: Begin vigorous stirring or shaking and heat to the desired temperature if necessary (this specific system often runs well at room temperature). Monitor the reaction progress by observing the pressure drop in the H₂ tank. The reaction is typically complete within 6-24 hours.[1][4]

  • Work-up:

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the catalyst, washing the pad with a small amount of the reaction solvent.[4]

    • Cool the filtrate in an ice bath and slowly basify by adding an aqueous NaOH solution until the pH is >10. Caution: This is an exothermic neutralization reaction.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-methylpiperidine.

  • Purification: The crude product can be purified by fractional distillation if necessary.

Route 2: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds. For piperidine synthesis, it typically involves an intramolecular cyclization of a δ-amino aldehyde or ketone. This "double reductive amination" on a suitable dicarbonyl precursor is a key strategy for accessing polyhydroxypiperidines.[6] This avoids the common problem of over-alkylation seen in direct alkylation with alkyl halides.[7]

Q1: My intramolecular reductive amination is giving a low yield. What's going wrong?

A1: Low yields in these cyclizations often stem from issues with the formation of the crucial iminium ion intermediate or with the reduction step.

  • Inefficient Iminium Ion Formation: The cyclization relies on the formation of an endocyclic imine or iminium ion, which is then reduced.

    • pH Control: The initial condensation to form the imine is acid-catalyzed but requires the amine to be in its free-base form to be nucleophilic. The optimal pH is typically mildly acidic (pH 4-6). If the solution is too acidic, the starting amine is fully protonated and non-nucleophilic. If too basic, the carbonyl is not sufficiently activated.

    • Steric Hindrance: A sterically hindered ketone or amine can dramatically slow down the initial condensation step.[8] In such cases, longer reaction times or the use of a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the carbonyl may be necessary.[8]

    • Water Removal: The condensation reaction produces water. Removing this water (e.g., with a Dean-Stark trap or molecular sieves) can help drive the equilibrium towards the imine intermediate.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl group.

    • Sodium Cyanoborohydride (NaBH₃CN): This is the classic reagent for this transformation because it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion much faster than it reduces a ketone or aldehyde.[7]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A popular, less toxic alternative to NaBH₃CN. It is also mild and selective, and often provides faster reaction rates.[7]

    • Sodium Borohydride (NaBH₄): This can be used, but it is less selective and can reduce the starting carbonyl.[7] It's typically used in a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.

Q2: How can I monitor the progress of a reductive amination reaction?

A2: Monitoring the disappearance of the starting material is key.

  • TLC: This is often the quickest method. You can stain for the starting amine (e.g., with ninhydrin if it's a primary or secondary amine) and the carbonyl (e.g., with 2,4-DNP stain).

  • LC-MS: This provides more definitive information, allowing you to track the mass of the starting material, intermediate imine/enamine, and the final product.

  • ¹H NMR: Taking a sample from the reaction, removing the solvent, and running a quick NMR can show the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) or changes in the signals adjacent to the carbonyl and amine groups.

dot graph TD { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Reaction Pathway: Intramolecular Reductive Amination", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} Caption: Key steps and control points in intramolecular reductive amination.

General FAQs & Purification

Q1: I've successfully synthesized my crude 2-methylpiperidine derivative, but I'm struggling with purification. What are the best methods?

A1: Purification of piperidine derivatives can be challenging due to their basicity and often similar polarities to byproducts. A multi-step approach is often best.

  • Acid-Base Extraction: This is an excellent first step to remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with a dilute acid (e.g., 1M HCl). The basic piperidine will be protonated and move to the aqueous layer. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer with NaOH and re-extract the purified amine back into an organic solvent.[9]

  • Fractional Distillation: For liquid derivatives like 2-methylpiperidine itself, vacuum distillation is highly effective for separating the product from non-volatile impurities or byproducts with significantly different boiling points.[9]

  • Column Chromatography: This is a standard method but can be tricky with basic amines.

    • Tailing: Amines often streak or "tail" on silica gel. This can be suppressed by pre-treating the silica gel with triethylamine or by adding a small percentage (e.g., 1%) of triethylamine or ammonia to the eluent system.

    • Solvent System: A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is common. For very polar amines, adding methanol to a DCM or ethyl acetate mobile phase may be necessary.

  • Crystallization: If your derivative is a solid, recrystallization is an excellent way to achieve high purity. If it's an oil, converting it to a salt (e.g., a hydrochloride or tartrate salt) can often yield a stable, crystalline solid that is easier to purify by recrystallization.[9][10]

Q2: My product is a mixture of cis and trans isomers. How can I separate them?

A2: The separation of diastereomers is a significant challenge.[10]

  • Column Chromatography: Careful column chromatography can sometimes separate diastereomers, but it often requires extensive screening of solvent systems and may not provide baseline separation.

  • Fractional Crystallization: This is a very effective classical technique. It involves converting the diastereomeric mixture into diastereomeric salts using a chiral resolving agent, such as L- or D-tartaric acid. These salts have different solubilities, allowing one to be selectively precipitated from a suitable solvent system.[10] After isolation, the pure diastereomeric salt can be neutralized to recover the pure single-isomer amine.

References

Technical Support Center: Purification of (S)-2-Methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-Methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this valuable chiral building block. We will address common challenges and frequently asked questions, grounding our advice in established scientific principles and field-proven methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions that often arise before and during the purification process.

Q1: What are the primary methods for purifying crude this compound?

The purification of this compound primarily involves three strategies, often used in combination:

  • Chiral Resolution: Since the precursor, 2-methylpiperidine, is often synthesized or purchased as a racemic mixture, the first step is typically a chiral resolution to isolate the desired (S)-enantiomer. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-mandelic acid or tartaric acid, which can then be separated by fractional crystallization.[1]

  • Recrystallization: This is the most common and effective method for enhancing the chemical purity of the final hydrochloride salt. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.

  • Acid-Base Extraction: Before final salt formation, an acid-base workup can be employed to remove non-basic organic impurities from the free amine, (S)-2-Methylpiperidine.[2][3] The amine is partitioned into an aqueous acidic layer, the organic impurities are washed away, and then the aqueous layer is basified to recover the purified free amine.

Q2: How do I choose the best purification strategy for my sample?

The optimal strategy depends on the nature and level of impurities in your starting material. The following decision tree provides a general workflow for selecting an appropriate purification path.

G start Start: Crude (S)-2-Methylpiperidine HCl or (±)-2-Methylpiperidine check_ee Assess Enantiomeric Excess (ee) using Chiral HPLC/GC start->check_ee is_racemic Is it a racemic or low-ee mixture? check_ee->is_racemic check_purity Assess Chemical Purity using HPLC/GC/NMR is_chem_pure Is chemical purity >99%? check_purity->is_chem_pure resolution Perform Chiral Resolution (e.g., with (+)-mandelic acid) is_racemic->resolution Yes (<98% ee) high_ee High ee (>98%) is_racemic->high_ee No (≥98% ee) resolution->check_ee high_ee->check_purity final_product Final Product: Dry under vacuum and store properly. is_chem_pure->final_product Yes recrystallize Perform Recrystallization is_chem_pure->recrystallize No recrystallize->check_purity

Caption: Purification strategy selection workflow.

Q3: How can I accurately determine the chemical and enantiomeric purity of my final product?

A multi-pronged analytical approach is essential to validate the purity of this compound. No single technique is sufficient.

  • Chemical Purity:

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a robust technique for quantifying chemical purity and detecting non-volatile impurities.[4]

    • Gas Chromatography (GC): GC with a flame ionization detector (FID) is excellent for detecting volatile impurities and residual solvents.[5][6]

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirm the chemical structure and can reveal impurities if they are present at levels typically >1%.

  • Enantiomeric Purity:

    • Chiral HPLC or Chiral GC: This is the gold standard for determining enantiomeric excess (ee). It requires a specialized chiral column capable of separating the (S) and (R) enantiomers.

    • Chiral Capillary Electrophoresis: An alternative method that can provide high-resolution separation of enantiomers.[7]

  • Identity and Physical Properties:

    • Melting Point: A sharp melting point range is a classic indicator of high purity.[8] Significant depression or a broad range suggests the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q4: My this compound is hygroscopic. How should I handle and store it?

Amine hydrochlorides are prone to absorbing moisture from the atmosphere. To maintain integrity:

  • Handling: Always handle the material in a low-humidity environment, such as a glove box or a fume hood with a dry nitrogen stream. Use dry glassware and spatulas.

  • Drying: Before storage, ensure the product is thoroughly dried under a high vacuum, potentially with gentle heating (e.g., 40-50°C), to remove residual water and solvents.

  • Storage: Store the compound in a tightly sealed container, preferably within a desiccator containing a suitable drying agent (e.g., Drierite® or phosphorus pentoxide). For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.[9]

Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to guide you through resolving experimental hurdles.

Problem: After recrystallization, my yield is very low.
  • Possible Cause: The compound is excessively soluble in the chosen recrystallization solvent, even at low temperatures.

  • Solution: Your goal is to find a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.

    • Introduce an Anti-Solvent: If your compound is highly soluble in a solvent like methanol or ethanol, you can add an "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, ethyl acetate, or hexane) to the hot, saturated solution until it just begins to turn cloudy. Then, cool the mixture slowly to induce precipitation.

    • Solvent Screening: Test solubility in a range of solvents. A good starting point for piperidine hydrochlorides can be isopropanol, ethanol/acetonitrile mixtures, or methanol/MTBE.[10]

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude material. Excess solvent will retain more product in the solution upon cooling, reducing the yield.

Problem: My product "oils out" instead of crystallizing.
  • Possible Cause 1: High Impurity Load: Impurities can disrupt the crystal lattice formation, leading to an oil.

  • Solution:

    • Pre-Purification: Perform an acid-base extraction to remove neutral organic impurities before attempting the recrystallization.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (charcoal), heat briefly, and filter hot through Celite®. This can remove colored or tarry impurities that inhibit crystallization.

  • Possible Cause 2: Supersaturation or Rapid Cooling: If the solution is cooled too quickly, the molecules may not have time to arrange themselves into a crystal lattice.

  • Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, transfer it to a refrigerator or ice bath to maximize precipitation.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, add a single "seed" crystal from a previous successful batch.

    • Solvent Adjustment: Try re-dissolving the oil in a small amount of the hot solvent and adding a small amount of an anti-solvent before cooling.

Problem: The enantiomeric excess (ee) of my product is insufficient.
  • Possible Cause: The chiral resolution step was not efficient, or only one crystallization of the diastereomeric salt was performed.

  • Solution: The key to high enantiomeric excess is the careful separation of diastereomeric salts.

    • Optimize Resolution: An efficient, documented method involves using (+)-mandelic acid for the resolution of racemic 2-methylpiperidine.[1] The resulting (S)-2-methylpiperidine-(+)-mandelate salt can be selectively crystallized.

    • Multiple Recrystallizations: Recrystallizing the diastereomeric salt multiple times from a suitable solvent (e.g., ethanol/water mixtures) can significantly enhance the diastereomeric purity, which directly translates to higher enantiomeric purity of the final amine. Monitor the purity of the salt after each recrystallization.

    • Avoid Racemization: Ensure that the workup conditions for liberating the free amine from its diastereomeric salt are not harsh. Use a mild base (e.g., NaHCO₃ or Na₂CO₃ solution) and avoid excessive heat, as high pH and high temperatures can potentially cause racemization at the chiral center.

G start Problem: Low Purity after Recrystallization check_type What type of impurity is present? (Check NMR, HPLC, Chiral GC) start->check_type impurity_residual_solvent Residual Solvent check_type->impurity_residual_solvent Solvent Peaks impurity_starting_material Starting Material / By-product check_type->impurity_starting_material Organic Impurity Peaks impurity_wrong_enantiomer Wrong Enantiomer (Low ee) check_type->impurity_wrong_enantiomer Peak for (R)-enantiomer solve_solvent Solution: Dry product under high vacuum, potentially with gentle heating (40-50°C). impurity_residual_solvent->solve_solvent solve_sm Solution: 1. Re-recrystallize with a different solvent system. 2. Consider an acid-base wash to remove non-basic impurities. impurity_starting_material->solve_sm solve_ee Solution: 1. Revisit the chiral resolution step. 2. Perform additional recrystallizations of the diatereomeric salt before liberating the free amine. impurity_wrong_enantiomer->solve_ee end_node Re-analyze for Purity solve_solvent->end_node solve_sm->end_node solve_ee->end_node

Caption: Troubleshooting flowchart for low purity.

Section 3: Key Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Place a small amount of crude this compound into several test tubes. Add potential solvents (e.g., isopropanol, ethanol, acetonitrile, methanol) dropwise while heating to find a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: Place the bulk crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and filter the hot solution through a fluted filter paper or a pad of Celite®.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Chiral Resolution of (±)-2-Methylpiperidine

This protocol is adapted from established literature procedures.[1][11]

  • Salt Formation: Dissolve racemic (±)-2-methylpiperidine (1.0 eq.) in a suitable solvent such as ethanol. In a separate flask, dissolve (+)-mandelic acid (1.0 eq.) in the same solvent.

  • Combine Solutions: Add the mandelic acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to stand at room temperature. The diastereomeric salt of (S)-2-methylpiperidine with (+)-mandelic acid should preferentially crystallize. Cooling may be required to initiate or complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Liberation of Free Amine: Dissolve the collected diastereomeric salt in water and basify the solution with an aqueous base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >10.

  • Extraction: Extract the liberated (S)-2-methylpiperidine free base into an organic solvent like dichloromethane or diethyl ether (perform multiple extractions).

  • Drying & Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent under reduced pressure.

  • Hydrochloride Salt Formation: Dissolve the purified free amine in a minimal amount of a solvent like diethyl ether or isopropanol and add a solution of HCl in the same solvent (or bubble HCl gas through it) until precipitation is complete. Collect the resulting this compound salt by filtration, wash with cold solvent, and dry under vacuum.

Section 4: Data Tables

Table 1: Recommended Solvent Systems for Recrystallization
Solvent(s)Anti-Solvent(s)Comments
Isopropanol (IPA)Diethyl Ether or HexaneGood general-purpose solvent. Offers a good balance of solubility.
EthanolEthyl Acetate or MTBEHigher solubility than IPA; may require more anti-solvent.
Methanol / AcetonitrileNoneA mixed solvent system can be effective for stubborn purifications.[10]
MethanolDiethyl Ether or TolueneMethanol is a strong solvent; a large volume of anti-solvent may be needed.
Table 2: Overview of Analytical Methods for Quality Control
TechniquePurposeStrengthsLimitations
Chiral HPLC/GC Enantiomeric Excess (ee)Accurate and precise quantification of enantiomers.Requires specialized, expensive chiral columns.
¹H NMR Structure ID & PurityFast, provides structural confirmation, can quantify impurities >1%.Not suitable for determining ee without a chiral shift reagent.
RP-HPLC Chemical PurityHigh sensitivity for non-volatile impurities, excellent for quantification.Does not separate enantiomers.
Melting Point Purity IndicationSimple, fast, and a sharp range indicates high purity.Non-specific; can be affected by multiple factors.
GC-MS Impurity IDIdentifies volatile impurities and confirms molecular weight.Not suitable for non-volatile compounds.

References

Side reactions to avoid during the synthesis of (S)-2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (S)-2-Methylpiperidine

Welcome to the technical support guide for the stereoselective synthesis of (S)-2-Methylpiperidine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and mitigate side reactions encountered during this synthesis. The piperidine motif is a cornerstone in medicinal chemistry, and achieving high enantiomeric purity is often critical for pharmacological activity. This guide provides in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions & Troubleshooting Guides

This guide is structured around the most prevalent synthetic strategies for accessing enantiopure 2-methylpiperidine. Select the section relevant to your current methodology.

Section 1: Asymmetric Hydrogenation of Pyridine Derivatives Section 2: Chiral Resolution via Diastereomeric Salts Section 3: General Purity & Contamination Issues

Section 1: Asymmetric Hydrogenation of 2-Methylpyridine Derivatives

Asymmetric hydrogenation of a prochiral pyridine or pyridinium salt is a highly efficient and atom-economical route to (S)-2-Methylpiperidine. However, success hinges on precise control over the catalyst system and reaction conditions.

Question 1: My asymmetric hydrogenation reaction is stalling or results in incomplete conversion, leaving 2-methyl-tetrahydropyridine intermediates. What is the cause and how can it be resolved?

Answer: Incomplete reduction is a common issue, typically stemming from catalyst deactivation or suboptimal reaction conditions. The hydrogenation of pyridines proceeds stepwise, and partially hydrogenated intermediates can be observed if the reaction does not go to completion[1].

Causality:

  • Catalyst Poisoning: The nitrogen lone pair in pyridine and piperidine products can strongly coordinate to the metal center of the catalyst (e.g., Iridium, Rhodium, Ruthenium), inhibiting its activity before the reduction is complete[2]. Some substrates, particularly those containing sulfur or other Lewis basic functional groups, can also act as poisons.

  • Insufficient Hydrogen Pressure/Time: The energy barrier for reducing the final, more stable enamine intermediate to the fully saturated piperidine can be significant, requiring sufficient hydrogen pressure and reaction time[3].

  • Poor Substrate Activation: Pyridine itself is aromatic and resistant to reduction. It is often activated by forming an N-benzylpyridinium salt or by using a borane reagent to enable dearomatization prior to hydrogenation[2][3].

Troubleshooting Protocol:

Problem ObservedProbable CauseRecommended Solution
Incomplete Conversion Catalyst poisoning by substrate/product.1. Increase catalyst loading (e.g., from 1 mol% to 2-5 mol%).2. Utilize a co-catalyst or additive, like I₂, which can help regenerate the active catalytic species[3].3. For fluorinated pyridines, use of a borane reagent like pinacol borane (HBpin) can prevent catalyst poisoning and facilitate dearomatization[2].
(Stalled reaction)Insufficient H₂ pressure or temperature.1. Increase H₂ pressure systematically (e.g., from 500 psi to 1000 psi).2. Gently increase the reaction temperature in 5-10 °C increments. Note: Excessive heat can negatively impact enantioselectivity.
Low-activity catalyst system.1. Screen alternative catalysts. Rhodium and Iridium complexes are often effective for pyridine hydrogenation[2][4].2. Ensure the catalyst and chiral ligand are pre-formed or that activation conditions are appropriate.

Question 2: The enantiomeric excess (e.e.) of my (S)-2-Methylpiperidine is lower than expected. How can I improve stereoselectivity?

Answer: Low enantioselectivity is a critical failure mode that directly points to the efficacy of the chiral catalyst system under your specific conditions. The choice of metal, ligand, solvent, and temperature all play a crucial role in dictating the facial selectivity of hydrogen addition to the key unsaturated intermediate.

Causality: The enantioselectivity is determined during the hydrogen transfer step to a prochiral enamine or iminium intermediate. The chiral ligand creates a specific three-dimensional environment around the metal center. The substrate must dock into this "chiral pocket" in a low-energy transition state. An incorrect fit or the existence of multiple competing, low-energy transition states will lead to poor enantioselection.

Workflow for Optimizing Enantioselectivity:

Caption: Workflow for troubleshooting low enantiomeric excess (e.e.).

Detailed Optimization Steps:

  • Chiral Ligand Screening (Highest Impact): The ligand is paramount. For 2-alkylpyridines, ligands like MeO-BoQPhos have shown excellent performance with Iridium catalysts, achieving high e.e.[3]. If using a Rhodium or Ruthenium catalyst, screen a panel of common phosphine-based ligands (e.g., BINAP, SEGPHOS derivatives).

  • Solvent Selection: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarity, from non-polar (e.g., Toluene, THF) to polar aprotic (e.g., DCM) and protic (e.g., MeOH, EtOH).

  • Temperature Optimization: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lowest activation energy, which corresponds to the major enantiomer. However, this will also decrease the reaction rate. Perform a temperature screen (e.g., from 40°C down to 0°C).

  • Hydrogen Pressure: While primarily affecting rate, pressure can sometimes influence e.e. It is generally a secondary factor to optimize after ligand and temperature.

Question 3: I am synthesizing a fluorinated (S)-2-Methylpiperidine analogue and observing significant hydrodefluorination. How can this side reaction be prevented?

Answer: Hydrodefluorination is a known side reaction during the hydrogenation of fluorinated N-heterocycles[4]. It occurs when the catalyst facilitates the cleavage of a C-F bond, replacing it with a C-H bond. This not only consumes the starting material but also generates a difficult-to-remove, non-fluorinated impurity.

Causality: This side reaction is often promoted by common hydrogenation catalysts like Palladium on Carbon (Pd/C) and can also occur with certain homogeneous catalysts, especially under harsh conditions (high temperature or pressure). The mechanism can involve oxidative addition of the C-F bond to the metal center.

Mitigation Strategies:

  • Catalyst Choice: Rhodium-based catalysts are often more chemoselective and less prone to causing hydrodefluorination compared to Palladium[4].

  • Reaction Conditions: Use the mildest possible conditions (lower temperature and pressure) that still afford a reasonable reaction rate.

  • Borane Adduct Method: A highly effective strategy involves the pre-treatment of the fluoropyridine with a borane reagent like pinacol borane (HBpin). This dearomatizes the ring and prevents direct interaction of the aromatic C-F bond with the hydrogenation catalyst, thereby avoiding catalyst deactivation and the hydrodefluorination side reaction[2].

Section 2: Chiral Resolution of Racemic 2-Methylpiperidine

Classical resolution via the formation and separation of diastereomeric salts remains a robust and scalable method for obtaining enantiopure amines.[5][6]. Its success depends entirely on the differential solubility of the two diastereomeric salts formed.

Question 4: My chiral resolution is not working; either everything crystallizes out, or nothing does. How do I identify a suitable resolving agent and solvent system?

Answer: This is a classic sign of an improperly matched system. The goal is to find a combination where one diastereomeric salt is sparingly soluble and crystallizes, while the other remains dissolved in the mother liquor.

Causality: The process relies on the distinct physicochemical properties of diastereomers. By reacting the racemic amine (R/S)-Amine with a single enantiomer of a chiral acid (R)-Acid, you form two salts: [(R)-Amine·(R)-Acid] and [(S)-Amine·(R)-Acid]. These salts are no longer mirror images and will have different crystal lattice energies and solubilities. The key is to amplify this solubility difference.

Caption: Principle of chiral resolution by diastereomeric salt formation.

Protocol for Systematic Screening:

  • Choose Resolving Agents: For resolving basic amines like 2-methylpiperidine, common chiral acids are the best choice.

    • Primary Choices: Di-p-toluoyl-D-tartaric acid, Dibenzoyl-D-tartaric acid, (S)-Mandelic acid[7], (R)-Camphorsulfonic acid.

  • Solvent Screening (Small Scale):

    • Set up an array of test tubes or vials.

    • In each, dissolve a small amount of your racemic 2-methylpiperidine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chosen resolving agent in a different solvent.

    • Solvent Panel: Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, and aqueous mixtures (e.g., 90% EtOH/10% H₂O)[5].

    • Observation: Look for the vial that produces a crystalline precipitate upon standing at room temperature or upon cooling. If all form solids, the salt is too insoluble; try a more polar solvent. If none form a solid, the salt is too soluble; try a less polar solvent or a solvent mixture.

  • Optimization: Once a promising "hit" is found, optimize the stoichiometry (0.5 to 1.0 equivalents of resolving agent) and the crystallization temperature/cooling rate to maximize the yield and diastereomeric excess (d.e.).

Question 5: I have isolated a diastereomeric salt, but its purity (d.e.) is low. How can I improve it?

Answer: Achieving high diastereomeric purity often requires one or more recrystallization steps. A single crystallization is rarely sufficient.

Causality: The initial precipitate may have occluded some of the more soluble diastereomer or the solubility difference may not be large enough for a perfect separation in one step. Recrystallization purifies the less soluble salt, as the more soluble diastereomer is preferentially retained in the solvent during each step.

Protocol for Purity Enhancement:

  • Isolate the Solid: Filter the initial crystalline salt from the resolution experiment.

  • Analyze Purity: Determine the diastereomeric excess (d.e.) of the salt. This can often be done by liberating the amine from a small sample and analyzing its enantiomeric excess (e.e.) by chiral HPLC or GC.

  • Recrystallize: Dissolve the isolated salt in the minimum amount of the hot solvent system used for the initial crystallization.

  • Cool Slowly: Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C), to promote the formation of well-ordered, pure crystals. Rapid crashing will trap impurities.

  • Repeat: Repeat the process until the d.e. (and thus the final product's e.e.) reaches the desired specification (>99% is often achievable).

Section 3: General Purity & Contamination Issues

Question 6: My final product contains pyridine-related impurities after synthesis. What is their origin and how can they be removed?

Answer: Pyridine or partially hydrogenated pyridine impurities are common when the synthesis starts from 2-methylpyridine[8]. Their presence indicates either an incomplete reaction or product degradation.

Causality:

  • Incomplete Hydrogenation: As discussed in Section 1, this is a primary source.

  • Oxidation/Dehydrogenation: The piperidine product can be susceptible to oxidation back to a pyridine or enamine species, especially during workup or distillation if exposed to air and high temperatures, or in the presence of certain metal residues.

Mitigation and Removal:

StrategyDescription
Reaction Completion Ensure the initial hydrogenation reaction has gone to completion using TLC or GC/MS analysis before workup.
Acid Wash During aqueous workup, a dilute acid wash (e.g., 1M HCl) can be used. The more basic piperidine (pKa ~11.1) will be protonated and remain in the aqueous phase, while less basic pyridine impurities (pKa ~5.2) may be partially extracted into an organic solvent. A more effective method is the reverse: make the solution basic and extract the piperidine, leaving any acidic impurities behind.
Distillation Careful fractional distillation can separate 2-methylpiperidine (b.p. 117-121 °C) from lower or higher boiling impurities. Perform under an inert atmosphere (N₂ or Argon) to prevent oxidation.
Salt Formation & Recrystallization The final product can be purified by forming a salt (e.g., the hydrochloride salt), which can be recrystallized to remove neutral or less basic impurities. The pure free base is then liberated.

References

Technical Support Center: Purification of 2-Methylpiperidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to 2-methylpiperidine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing residual starting material and other impurities from your reaction mixtures. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of 2-methylpiperidine and its derivatives. Each issue is presented in a question-and-answer format, providing not just a solution, but a scientifically grounded explanation.

Question 1: My crude reaction mixture contains a significant amount of unreacted 2-methylpiperidine. What is the most straightforward method to remove it?

Answer:

For the removal of a basic starting material like 2-methylpiperidine from a reaction mixture containing a neutral or acidic product, an acid-base extraction is the most direct and efficient method.[1][2][3] This technique leverages the difference in solubility between the basic amine and its protonated salt form.

Scientific Principle: 2-Methylpiperidine, as a secondary amine, is basic and will react with an acid to form a water-soluble ammonium salt.[4] Your desired product, if neutral or acidic, will remain in the organic phase. This allows for a clean separation using a separatory funnel.

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). Typically, you would use about one-third the volume of the organic layer for each wash.

  • Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated 2-methylpiperidine will be in the aqueous layer (usually the bottom layer with DCM, and the top layer with ethyl acetate).

  • Back Extraction (Optional but Recommended): To ensure complete removal, perform the acidic wash two to three times, collecting the aqueous layers each time.

  • Isolation of Product: The organic layer now contains your purified product, free of the 2-methylpiperidine starting material. You can then wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

Diagram of the Acid-Base Extraction Workflow:

A Crude Reaction Mixture (Product + 2-Methylpiperidine) in Organic Solvent B Add Dilute Aqueous Acid (e.g., 1M HCl) A->B C Shake and Separate Layers B->C D Aqueous Layer: Protonated 2-Methylpiperidine (Water Soluble Salt) C->D Remove E Organic Layer: Purified Product C->E F Wash with Brine, Dry, and Concentrate E->F G Isolated Pure Product F->G A Start: Crude Reaction Mixture with Residual 2-Methylpiperidine B Is the product acidic or neutral? A->B C Acid-Base Extraction B->C Yes D Is the product a liquid with a different boiling point? B->D No I Purity Check: NMR, GC-MS, HPLC C->I E Fractional Distillation D->E Yes F Is the product a solid? D->F No E->I G Column Chromatography F->G No H Recrystallization (after initial purification) F->H Yes G->I H->I

References

Technical Support Center: (S)-2-Methylpiperidine Hydrochloride - Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-2-Methylpiperidine hydrochloride (CAS No. 205526-61-0). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chiral building block. Improper handling and storage can compromise the quality of the reagent, leading to irreproducible experimental results and the failure of synthetic campaigns. This guide provides field-proven insights and troubleshooting workflows to maximize the shelf-life and performance of your material.

Section 1: Quick Reference Stability Data

For experienced users, the following table summarizes the essential storage and handling parameters for this compound.

ParameterRecommendationRationale & Key Considerations
Storage Temperature 2°C to 8°C (Refrigerated).While some suppliers may ship at room temperature, long-term storage at lower temperatures is recommended to minimize the rate of any potential degradation.
Atmosphere Store under an inert gas (Nitrogen or Argon).The compound is a hydrochloride salt and can be hygroscopic. An inert atmosphere displaces moisture and oxygen, preventing water absorption and potential oxidative degradation.
Container Tightly sealed, original manufacturer's container.Prevents contamination and moisture ingress. Ensure the container is properly closed after each use.
Moisture Protect from moisture.As a salt, it is susceptible to absorbing atmospheric water, which can lead to clumping, inaccurate weighing, and potential hydrolysis or other side reactions.
Light Store in a dark place or in an amber vial.While no specific photosensitivity is commonly reported, it is standard best practice for complex organic molecules to protect them from light to prevent photochemical degradation.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.Contact with these substances can lead to vigorous and potentially hazardous reactions, resulting in the degradation of the compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A: The most robust storage strategy is to keep the compound in its original, tightly sealed container at 2°C to 8°C under a dry, inert atmosphere like nitrogen or argon. The hydrochloride salt form is significantly more stable than its free-base counterpart, which is a volatile and flammable liquid. However, as a salt of a secondary amine, it remains susceptible to environmental factors. Refrigeration slows down any potential solid-state degradation kinetics, while the inert atmosphere is crucial for preventing moisture absorption, a primary concern for this hygroscopic solid.

Q2: Is the compound hygroscopic? What are the consequences if it absorbs water?

A: Yes, like many amine hydrochloride salts, this compound is hygroscopic and should be protected from moisture. If the material absorbs water, you may encounter several issues:

  • Inaccurate Measurements: The added mass of water will lead to errors when weighing the compound for a reaction, resulting in a lower-than-expected molar ratio of your reagent and potentially impacting reaction yields and purity.

  • Physical Changes: The powder may change from a free-flowing solid to a clumpy or sticky material, making it difficult to handle.

  • Chemical Degradation: While the compound is generally stable, the presence of water can facilitate reactions with trace impurities either in the material itself or introduced from the atmosphere (e.g., CO2), potentially leading to the formation of byproducts over time.

Q3: How can I visually assess the quality of my this compound upon receipt or after prolonged storage?

A: A visual inspection is the first critical step in quality assessment. A high-quality product should appear as a white to off-white crystalline solid or powder. Signs of potential degradation or contamination include:

  • Significant color change (e.g., yellowing or browning).

  • Clumping or appearance of a wet solid , indicating significant moisture absorption.

  • A strong, unusual odor (note: do not actively smell the chemical; assess ambient odor upon opening the container in a ventilated area).

If you observe any of these changes, the material's integrity may be compromised, and further analytical validation is recommended before use.

Q4: What is the recommended handling procedure when using this compound in an experiment?

A: Due to its hygroscopic nature and potential for irritation, proper handling is essential. Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. To minimize water absorption, allow the container to warm to room temperature before opening. Weigh out the required amount quickly and securely reseal the container immediately. If possible, flush the container headspace with a dry, inert gas before sealing for long-term storage.

Section 3: Troubleshooting Experimental Issues

If you are experiencing unexpected results, the quality of your starting material may be a contributing factor. This section provides a guide to troubleshoot common problems.

Problem: My reaction is showing inconsistent yields, or it has failed completely.

Causality: Assuming other reaction parameters (solvents, reagents, temperature) are correct, this is a classic symptom of using a degraded or wet starting material. If your this compound has absorbed significant moisture, the actual amount of the reagent you've added is less than calculated, leading to incomplete conversion. Alternatively, degradation products could be inhibiting or interfering with your reaction.

Troubleshooting Workflow:

  • Verify Storage Conditions: Confirm that the material has been stored according to the recommendations (refrigerated, tightly sealed, under inert gas if possible).

  • Perform Quality Assessment: Follow the protocol outlined in Section 4 to assess the purity of your starting material.

  • Dry the Material (Use with Caution): If only moisture absorption is suspected, the material can be dried under a high vacuum for several hours. Caution: This should be done carefully, as excessive heat can cause degradation. Re-analyze the dried material to confirm its integrity before use.

  • Use a New Batch: The most reliable method to rule out starting material as the issue is to open a fresh, unopened bottle of the reagent and repeat the experiment.

Problem: I am observing unknown impurities in my crude reaction mixture via NMR or LC-MS analysis.

Causality: The appearance of unexpected peaks that cannot be attributed to your solvent, other reagents, or known byproducts often points to impurities in a starting material. Degradation of this compound can introduce new compounds into your reaction. While complex degradation is unlikely under proper storage, a potential pathway for piperidines involves C-N bond cleavage and subsequent oxidation.

Troubleshooting Workflow Diagram:

The following workflow provides a systematic approach to diagnosing this issue.

G A Unexpected Impurities in Analysis B Step 1: Analyze Starting Material (S)-2-Methylpiperidine HCl) A->B C Step 2: Visual Inspection (Color, Clumping?) B->C D Step 3: Analytical Check (Dissolve in appropriate solvent, e.g., D2O or MeOD, and run 1H NMR) C->D E Are impurities present in the starting material spectrum? D->E F Decision: Material is compromised. Purify if possible or discard. E->F  Yes G Decision: Material is pure. Troubleshoot other reaction parameters (reagents, solvent, conditions). E->G  No

Caption: Troubleshooting workflow for identifying the source of unknown impurities.

Section 4: Protocol for Quality Assessment

If you suspect your this compound has degraded, perform the following checks.

4.1. Visual Inspection

  • Objective: To check for physical signs of degradation.

  • Procedure:

    • In a well-ventilated area, observe the material in its container.

    • Note the color. It should be white to off-white.

    • Note the physical state. It should be a free-flowing powder or crystalline solid. Check for significant clumping or a wet appearance.

4.2. Analytical Characterization (¹H NMR)

  • Objective: To confirm the chemical structure and identify potential impurities.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)) in an NMR tube.

    • Acquire a proton (¹H) NMR spectrum.

    • Compare the obtained spectrum to a reference spectrum for this compound.

    • Analysis: Pay close attention to the integration of the peaks to ensure they match the expected proton counts. Look for any unassigned peaks, which may indicate the presence of impurities or degradation products. The cleanliness of the baseline and the sharpness of the peaks are also indicators of purity.

Technical Support Center: Refining the Workup Procedure for 2-Methylpiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the workup and purification stages of this important synthesis. Here, we move beyond rote procedural steps to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of 2-methylpiperidine hydrochloride, providing causal explanations and actionable solutions.

Issue 1: Low Yield of 2-Methylpiperidine After Initial Extraction

Question: I've completed the reduction of 2-methylpyridine and neutralized the reaction mixture, but my initial organic extraction has resulted in a very low yield of the free base, 2-methylpiperidine. What could be the cause?

Answer:

Several factors can contribute to a low yield at this stage. The primary reason is often related to the high water solubility of 2-methylpiperidine.[1]

  • Incomplete Basification: 2-methylpiperidine is a secondary amine and therefore basic. To efficiently extract it into an organic solvent, the aqueous layer must be sufficiently basic to ensure the amine is in its free base form.[2] If the pH is not high enough, a significant portion will remain in the aqueous layer as the protonated, water-soluble ammonium salt.

    • Solution: Before extraction, ensure the aqueous layer is distinctly basic. Use a pH meter or pH paper to confirm a pH of >10. Add a strong base, such as a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), portion-wise until the desired pH is achieved.[3]

  • Insufficient Salting-Out: Due to its miscibility with water, "salting out" is a critical step.[1][4] This involves saturating the aqueous layer with a salt, such as sodium chloride (NaCl), to decrease the solubility of the organic amine and promote its transfer into the organic phase.

    • Solution: Before extraction, add solid NaCl to the aqueous layer until it is saturated (i.e., no more salt will dissolve). This increases the ionic strength of the aqueous phase, making it a less favorable solvent for the relatively nonpolar amine.

  • Inadequate Extraction Solvent or Volume: The choice of extraction solvent and the number of extractions are crucial.

    • Solution: Use a low-polarity organic solvent in which 2-methylpiperidine is highly soluble, such as diethyl ether or dichloromethane.[5] Perform multiple extractions (at least 3-4) with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.

Experimental Protocol: Optimized Acid-Base Extraction

  • Cool the aqueous reaction mixture in an ice bath.

  • Slowly add a concentrated solution of NaOH or KOH with stirring until the pH of the aqueous layer is >10.

  • Add solid NaCl to the mixture with stirring until saturation is reached.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with three to four portions of diethyl ether or dichloromethane.

  • Combine the organic extracts.

  • Wash the combined organic layers with brine (a saturated aqueous solution of NaCl).[6]

  • Dry the organic layer over a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate.[7]

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 2-methylpiperidine free base.

Issue 2: Difficulty in Isolating 2-Methylpiperidine Hydrochloride as a Solid

Question: I have isolated the 2-methylpiperidine free base and am attempting to form the hydrochloride salt. However, I am getting an oil or a sticky solid instead of a crystalline product. Why is this happening?

Answer:

The formation of an oil or a non-crystalline solid during salt formation is a common issue and can be attributed to several factors:

  • Presence of Water: Even small amounts of residual water can interfere with the crystallization process, leading to the formation of an oil. 2-methylpiperidine itself can be hygroscopic.

    • Solution: Ensure the 2-methylpiperidine free base is as dry as possible before attempting salt formation. This can be achieved by drying the organic extract over a suitable drying agent like anhydrous sodium sulfate or by azeotropic distillation to remove water.[8] The solvent used for the salt formation should also be anhydrous.

  • Impurities: The presence of impurities from the reaction can inhibit crystallization. These can include unreacted starting materials or byproducts.[9]

    • Solution: If impurities are suspected, consider purifying the free base by distillation before salt formation. 2-methylpiperidine has a boiling point of 118-119 °C.[10]

  • Incorrect Stoichiometry of Hydrochloric Acid: The addition of either too much or too little hydrochloric acid can affect crystallization. An excess of acid can sometimes lead to the formation of oily products.

    • Solution: Add the hydrochloric acid solution dropwise with vigorous stirring. It is often preferable to use a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or ethanol) rather than concentrated aqueous HCl to avoid introducing water.[9][11] The formation of the hydrochloride salt is an exothermic reaction, so cooling the solution during the addition of acid can promote better crystal formation.

  • Solvent Choice: The solvent used for the salt formation and subsequent crystallization is critical.

    • Solution: A solvent system where the hydrochloride salt is soluble when hot but sparingly soluble when cold is ideal for recrystallization. Ethanol or a mixture of ethanol and diethyl ether is often a good choice.[8][12]

Experimental Protocol: Formation and Crystallization of 2-Methylpiperidine Hydrochloride

  • Dissolve the dry, crude 2-methylpiperidine free base in a minimal amount of anhydrous diethyl ether or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl in diethyl ether or ethanol dropwise with constant stirring.

  • Monitor the precipitation of the hydrochloride salt. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization.

  • Once the precipitation is complete, collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether, to obtain a pure, crystalline product.[12]

Issue 3: The Final Product is Off-Color or Has a Strong Odor

Question: My final 2-methylpiperidine hydrochloride product is not a pure white solid and has a persistent, unpleasant odor. What are the likely impurities and how can I remove them?

Answer:

An off-white or yellowish color and a strong amine-like or pepper-like odor suggest the presence of impurities.[10]

  • Residual Pyridine Derivatives: If the starting material was not fully consumed, residual 2-methylpyridine or other pyridine-based impurities may be present. These can often be colored and have strong odors.

  • Oxidation Products: Amines can be susceptible to air oxidation, which can lead to the formation of colored impurities over time.

    • Solution 1: Recrystallization: This is often the most effective method for removing colored impurities. Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., ethanol) and allow it to cool slowly. The impurities will ideally remain in the mother liquor, while the purified product crystallizes out.

    • Solution 2: Activated Carbon Treatment: If recrystallization alone is insufficient, you can treat the hot solution with a small amount of activated carbon before filtering and cooling. The activated carbon will adsorb many colored impurities. Be aware that this may also lead to some loss of the desired product.

Workflow for Purification of 2-Methylpiperidine Hydrochloride

G cluster_0 Initial Workup cluster_1 Purification & Salt Formation Reaction_Mixture Crude Reaction Mixture Basification Basify to pH > 10 Reaction_Mixture->Basification Salting_Out Saturate with NaCl Basification->Salting_Out Extraction Extract with Organic Solvent Salting_Out->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate to get Crude Free Base Drying->Concentration Crude_Free_Base Crude 2-Methylpiperidine Concentration->Crude_Free_Base Distillation Optional: Distill Free Base Crude_Free_Base->Distillation Salt_Formation Dissolve in Anhydrous Solvent Add Anhydrous HCl Crude_Free_Base->Salt_Formation Distillation->Salt_Formation Crystallization Crystallize/Recrystallize Salt_Formation->Crystallization Filtration_Drying Filter and Dry Crystallization->Filtration_Drying Pure_Product Pure 2-Methylpiperidine HCl Filtration_Drying->Pure_Product

Caption: A workflow diagram for the workup and purification of 2-methylpiperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of 2-methylpiperidine and its hydrochloride salt?

A1: The molecular weight of 2-methylpiperidine (C₆H₁₃N) is approximately 99.17 g/mol .[13][14][15][16] The molecular weight of 2-methylpiperidine hydrochloride (C₆H₁₄ClN) is approximately 135.64 g/mol .[17]

Q2: What are the key physical properties of 2-methylpiperidine?

A2: 2-methylpiperidine is a colorless to yellow liquid with a boiling point of 118-119 °C and a density of approximately 0.844 g/mL at 25 °C.[4][10] It is miscible with water and many organic solvents.[1][4]

Q3: Why is an acid-base extraction necessary?

A3: An acid-base extraction is a powerful technique to separate basic compounds like 2-methylpiperidine from neutral or acidic impurities.[2][18][19] By treating the reaction mixture with an acid, the basic amine is protonated to form a water-soluble salt, allowing for the removal of non-basic impurities through extraction with an organic solvent. Subsequently, basifying the aqueous layer regenerates the free amine, which can then be extracted into an organic solvent.

Q4: What analytical techniques can be used to assess the purity of the final product?

A4: Several analytical techniques can be employed to determine the purity of 2-methylpiperidine hydrochloride. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities.[20]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the final product.[20]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Data Summary Table

Property2-Methylpiperidine (Free Base)2-Methylpiperidine Hydrochloride
Molecular Formula C₆H₁₃N[13][15][16]C₆H₁₄ClN[17]
Molecular Weight 99.17 g/mol [13][14][15][16]135.64 g/mol [17]
Appearance Colorless to yellow liquid[4][10]White crystalline solid
Boiling Point 118-119 °C[10]N/A
Density ~0.844 g/mL at 25 °C[4][10]N/A
Solubility Miscible with water and organic solvents[1][4]Soluble in water and alcohols

Logical Relationship Diagram

G cluster_Problem Problem cluster_Cause Potential Cause cluster_Solution Solution Low_Yield Low Yield Incomplete_Basification Incomplete Basification Low_Yield->Incomplete_Basification Caused by Water_Solubility High Water Solubility Low_Yield->Water_Solubility Caused by Oily_Product Oily Product Residual_Water Residual Water Oily_Product->Residual_Water Caused by Impurities Chemical Impurities Oily_Product->Impurities Caused by Impure_Product Impure Product Impure_Product->Impurities Caused by Adjust_pH Adjust pH > 10 Incomplete_Basification->Adjust_pH Solved by Salt_Out Salting Out Water_Solubility->Salt_Out Mitigated by Anhydrous_Conditions Anhydrous Conditions Residual_Water->Anhydrous_Conditions Solved by Recrystallize Recrystallization Impurities->Recrystallize Removed by Distill Distillation Impurities->Distill Removed by

Caption: A diagram illustrating the logical relationships between common problems, their causes, and solutions in the workup of 2-methylpiperidine hydrochloride.

References

Validation & Comparative

A Comparative Guide to the Analytical Determination of Purity for (S)-2-Methylpiperidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity and purity of chiral building blocks are of paramount importance. (S)-2-Methylpiperidine, a key chiral amine, serves as a fundamental structural motif in numerous active pharmaceutical ingredients (APIs). Its hydrochloride salt, (S)-2-Methylpiperidine HCl, is often the preferred form for handling and formulation. Ensuring the chemical and, critically, the enantiomeric purity of this intermediate is a non-negotiable aspect of quality control, directly impacting the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of (S)-2-Methylpiperidine HCl, grounded in established scientific principles and validated experimental protocols.

The Imperative of Purity for Chiral Intermediates

The seemingly subtle difference between enantiomers can lead to vastly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle. Therefore, regulatory bodies like the FDA and EMA mandate strict control over the stereochemical purity of chiral drugs and intermediates. For a compound like (S)-2-Methylpiperidine HCl, purity analysis must address two key aspects:

  • Chemical Purity: The identification and quantification of any organic or inorganic impurities that are not the desired compound. These can include starting materials, by-products, and degradation products.

  • Enantiomeric Purity: The determination of the relative amount of the undesired (R)-enantiomer. This is often expressed as enantiomeric excess (% ee).

This guide will dissect and compare the most effective analytical techniques to address these purity concerns, offering insights into their underlying mechanisms and practical applications.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Separation

Chiral HPLC stands as the most widely employed and robust technique for the separation and quantification of enantiomers.[1][2] The method's efficacy hinges on the use of a chiral stationary phase (CSP) that creates a transient diastereomeric complex with the enantiomers of the analyte, leading to differential retention times.

Causality Behind Experimental Choices

The selection of the CSP is the most critical parameter in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for their broad applicability in separating a wide range of chiral compounds, including amines.[3][4] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.

The choice of the mobile phase is equally crucial. For a polar compound like (S)-2-Methylpiperidine HCl, a normal-phase or polar organic mode is often preferred. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is a common practice when analyzing amines. This serves to minimize peak tailing by deactivating residual acidic silanol groups on the silica support and ensuring the analyte is in its free base form, which interacts more effectively with the CSP.

Experimental Protocol: Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve (S)-2-Methylpiperidine HCl in Mobile Phase filtration Filter both through 0.45 µm filter sample_prep->filtration mobile_phase Prepare Mobile Phase: n-Hexane:Isopropanol:DEA (e.g., 80:20:0.1 v/v/v) mobile_phase->filtration injection Inject sample onto Chiral HPLC system filtration->injection separation Isocratic elution through a polysaccharide-based CSP injection->separation detection UV Detection (e.g., 210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate peak areas of (S) and (R) enantiomers chromatogram->integration calculation Calculate Enantiomeric Purity (% ee) and Chemical Purity integration->calculation

Caption: Workflow for Chiral HPLC Analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, and UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column.

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 80:20:0.1 v/v/v). The exact ratio should be optimized for the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the (S)-2-Methylpiperidine HCl sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method Validation: The method should be validated according to ICH Q2(R1) and USP <1225> guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ) for the (R)-enantiomer.[1][5][6][7][8]

Performance Characteristics
ParameterPerformanceRationale
Specificity ExcellentThe high resolving power of chiral columns allows for the separation of the (S)-enantiomer from its (R)-counterpart and other potential impurities.
Sensitivity HighThe LOQ for the undesired enantiomer can typically reach levels of 0.05% or lower, which is crucial for meeting stringent regulatory requirements.
Precision ExcellentRelative standard deviations (RSD) for replicate injections are typically less than 2%, demonstrating the method's reproducibility.[5]
Accuracy ExcellentRecovery studies for the (R)-enantiomer typically yield results between 98-102%.

Chiral Gas Chromatography (GC): A High-Resolution Alternative

Chiral Gas Chromatography is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds like 2-methylpiperidine. The separation is achieved using a chiral capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.

Causality Behind Experimental Choices

For GC analysis, the hydrochloride salt must be converted to the free base, which is more volatile. This is typically achieved by dissolving the sample in a basic solution and extracting the free amine into an organic solvent. The choice of a cyclodextrin-based chiral stationary phase is common for amines, as the inclusion complexation mechanism provides excellent enantioselectivity. The temperature program of the GC oven is optimized to achieve baseline separation of the enantiomers in a reasonable analysis time.

Experimental Protocol: Chiral GC

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis dissolve Dissolve (S)-2-Methylpiperidine HCl in aqueous NaOH extract Extract with an organic solvent (e.g., Dichloromethane) dissolve->extract dry Dry the organic layer (e.g., over Na2SO4) extract->dry injection Inject sample into GC with a chiral column dry->injection separation Temperature-programmed separation injection->separation detection Flame Ionization Detector (FID) or Mass Spectrometer (MS) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate peak areas of (S) and (R) enantiomers chromatogram->integration calculation Calculate Enantiomeric Purity and Chemical Purity integration->calculation

Caption: Workflow for Chiral GC Analysis.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Chiraldex G-TA).

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

  • Detector Temperature: 280 °C (for FID).

  • Sample Preparation: Dissolve approximately 10 mg of (S)-2-Methylpiperidine HCl in 1 mL of 1M NaOH. Extract with 1 mL of dichloromethane. The organic layer is then injected into the GC.

Performance Characteristics
ParameterPerformanceRationale
Specificity ExcellentHigh-resolution capillary columns provide excellent separation of enantiomers and other volatile impurities.
Sensitivity Very HighFID is a highly sensitive detector for organic compounds, and MS can provide even lower detection limits and structural information.
Precision ExcellentRSD values are typically below 2% for replicate analyses.
Accuracy GoodAccuracy is dependent on the efficiency of the extraction step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural and Purity Analysis

While not a separative technique like chromatography, NMR spectroscopy can be a powerful tool for determining enantiomeric purity through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[9][10][11][12][13] These agents react with or interact with the enantiomers to form diastereomers or diastereomeric complexes, which exhibit distinct signals in the NMR spectrum.

Causality Behind Experimental Choices

The choice of a CDA or CSA is critical. For a primary or secondary amine like 2-methylpiperidine, a common approach is to use a chiral acid, such as Mosher's acid, or a chiral isocyanate to form diastereomeric amides or ureas. Alternatively, CSAs like BINOL derivatives can be used to form transient diastereomeric complexes.[13] The key is to find an agent that produces well-resolved signals for the two diastereomers in the ¹H or ¹⁹F NMR spectrum, allowing for accurate integration and determination of the enantiomeric ratio.

Experimental Protocol: NMR with Chiral Derivatizing Agent

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis react React (S)-2-Methylpiperidine HCl with a Chiral Derivatizing Agent (e.g., Mosher's acid chloride) dissolve Dissolve the resulting diastereomeric mixture in a deuterated solvent (e.g., CDCl3) react->dissolve acquire Acquire 1H or 19F NMR spectrum on a high-field NMR spectrometer dissolve->acquire spectrum Obtain NMR Spectrum acquire->spectrum integrate Integrate the well-resolved signals corresponding to each diastereomer spectrum->integrate calculate Calculate the enantiomeric ratio integrate->calculate

Caption: Workflow for NMR Analysis with a Chiral Derivatizing Agent.

Instrumentation and Procedure:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Convert the (S)-2-Methylpiperidine HCl to the free base as described in the GC protocol.

    • In an NMR tube, dissolve a known amount of the free base in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a slight molar excess of a chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride - Mosher's acid chloride).

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

    • Identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Integrate these signals to determine the enantiomeric ratio.

Performance Characteristics
ParameterPerformanceRationale
Specificity GoodProvides structural information that can confirm the identity of the analyte and derivatives. Specificity for enantiomeric purity depends on the resolution of diastereomeric signals.
Sensitivity ModerateNMR is inherently less sensitive than chromatographic techniques. The LOQ for the minor enantiomer is typically in the range of 1-5%.
Precision GoodWith proper shimming and acquisition parameters, integration accuracy can provide good precision.
Accuracy GoodThe accuracy is highly dependent on the complete reaction with the derivatizing agent and the absence of kinetic resolution.

Differential Scanning Calorimetry (DSC): A Thermal Method for Overall Purity

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14] For crystalline solids, DSC can be used to determine the overall chemical purity based on the principle of melting point depression.[15][16][17][18]

Causality Behind Experimental Choices

The underlying principle is Van't Hoff's law, which states that impurities will lower and broaden the melting point of a pure substance.[15][18] The DSC instrument measures the heat absorbed during melting, and by analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated. This method is best suited for highly pure, crystalline materials and provides a measure of the total level of eutectic impurities.

Experimental Protocol: DSC Purity Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis weigh Accurately weigh a small amount (1-3 mg) of (S)-2-Methylpiperidine HCl seal Hermetically seal in an aluminum pan weigh->seal place Place the sample and a reference pan into the DSC cell seal->place heat Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range place->heat record Record the heat flow versus temperature heat->record thermogram Obtain DSC Thermogram record->thermogram analyze Analyze the melting endotherm using the Van't Hoff equation thermogram->analyze calculate Calculate the mole percent purity analyze->calculate

Caption: Workflow for DSC Purity Analysis.

Instrumentation and Conditions:

  • DSC Instrument: A calibrated differential scanning calorimeter.

  • Sample Pans: Aluminum pans, hermetically sealed.

  • Sample Mass: 1-3 mg, accurately weighed.

  • Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to maintain thermal equilibrium.

  • Purge Gas: Inert gas, such as nitrogen, at a constant flow rate.

Performance Characteristics
ParameterPerformanceRationale
Specificity LowDSC measures the total amount of soluble impurities and cannot distinguish between different impurities or enantiomers.
Sensitivity ModerateThe method is most accurate for samples with purity levels greater than 98.5 mol%.
Precision GoodReplicate measurements of the same sample typically show good agreement.
Accuracy GoodAccuracy is dependent on the sample being crystalline and the impurities forming a eutectic system with the main component.

Comparative Summary and Method Selection

The choice of the most appropriate analytical method for determining the purity of (S)-2-Methylpiperidine HCl depends on the specific information required, the stage of drug development, and the available instrumentation.

Method Primary Application Advantages Limitations
Chiral HPLC Enantiomeric and chemical purityHigh specificity, sensitivity, and precision; well-established and validated.Requires a specific chiral column; method development can be time-consuming.
Chiral GC Enantiomeric and chemical purityVery high sensitivity and resolution; suitable for volatile compounds.Requires sample derivatization (free-basing); not suitable for thermally labile compounds.
NMR Enantiomeric ratio and structural confirmationProvides structural information; relatively fast analysis time.Lower sensitivity than chromatography; requires chiral auxiliary agents; may not be suitable for trace-level impurities.
DSC Overall chemical purityFast analysis; requires very small sample amount; no need for reference standards.Not specific; does not measure enantiomeric purity; only applicable to crystalline solids with eutectic impurities.

For routine quality control in a regulated environment, Chiral HPLC is the method of choice for the purity analysis of (S)-2-Methylpiperidine HCl. It provides a comprehensive assessment of both enantiomeric and chemical purity with high accuracy and sensitivity. Chiral GC offers a viable, and often more sensitive, alternative if the necessary instrumentation and expertise are available. NMR spectroscopy serves as an excellent orthogonal technique for confirming enantiomeric ratios and for structural elucidation of impurities, particularly in a research and development setting. DSC is a valuable screening tool for assessing the overall purity of the crystalline solid, especially in the early stages of development when sample quantities may be limited.

A multi-faceted approach, employing a primary chromatographic method (HPLC or GC) and an orthogonal technique like NMR or DSC, provides the most robust and reliable characterization of the purity of (S)-2-Methylpiperidine HCl, ensuring the quality and safety of this critical pharmaceutical intermediate.

References

The Cornerstone of Separation: Chiral Recognition on Polysaccharide-Based CSPs

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Chiral HPLC Methodologies for 2-Methylpiperidine Enantiomer Analysis

In the landscape of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) and their intermediates is not a trivial detail; it is a critical quality attribute that dictates pharmacological activity and toxicological profiles.[1] 2-Methylpiperidine, a prevalent chiral building block in numerous APIs, presents a classic analytical challenge: the precise and accurate quantification of its enantiomers.[2] Due to its simple structure and lack of a strong UV chromophore, developing a robust separation method requires a nuanced understanding of chiral recognition principles and chromatographic techniques.[3]

This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-methylpiperidine enantiomers. We will move beyond rote protocols to explore the causality behind experimental choices, empowering researchers to develop and optimize methods that are both effective and reliable.

The vast majority of successful chiral separations are achieved using Chiral Stationary Phases (CSPs), with polysaccharide-based CSPs being the undisputed workhorses of the field.[4][5] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, can resolve nearly 90% of all chiral compounds.[4][6]

The chiral recognition mechanism is a complex interplay of forces.[7] The helical structure of the polysaccharide backbone creates chiral grooves or cavities.[7][8] For a separation to occur, an analyte must fit into these cavities and interact with the functional groups of the chiral selector. These interactions include hydrogen bonds, π-π interactions, dipole-dipole forces, and steric hindrance.[6][9] The stability of the transient diastereomeric complexes formed between each enantiomer and the CSP differs, leading to different retention times and, thus, separation.[10]

The choice between amylose and cellulose backbones, and the specific derivatization on their phenylcarbamate groups (e.g., 3,5-dimethylphenylcarbamate vs. 4-chloro-3-methylphenylcarbamate), creates a diverse portfolio of selectivities.[11][12] Generally, amylose derivatives form a more tightly coiled helical structure, while cellulose is looser, which can influence which analytes are best accommodated.[11]

Fig 1: Chiral Recognition Mechanism cluster_CSP Chiral Stationary Phase (Polysaccharide Derivative) cluster_Analyte 2-Methylpiperidine Enantiomer cluster_Interactions Chiral Recognition Interactions CSP Helical Chiral Groove Interactions Functional Groups (-NH, -C=O, Aryl) HBond Hydrogen Bonding CSP->HBond Steric Steric Hindrance CSP->Steric Dipole Dipole-Dipole CSP->Dipole Analyte (R)- or (S)-Enantiomer Functional Groups (-NH, -CH3) Analyte->CSP Enters Chiral Groove Fig 2: Workflow for Direct Chiral HPLC Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis P1 Prepare Mobile Phase: n-Hexane/IPA/DEA (80:20:0.1 v/v/v) P2 Dissolve Racemic 2-Methylpiperidine Standard in Mobile Phase P3 Prepare Sample in Mobile Phase H1 Equilibrate Chiral Column (e.g., Lux Cellulose-1) with Mobile Phase P3->H1 H2 Inject Standard to Confirm Separation H1->H2 H3 Inject Sample H2->H3 A1 Integrate Enantiomer Peak Areas H3->A1 A2 Calculate Enantiomeric Excess (% ee) A1->A2 Fig 3: Workflow for Indirect Analysis via Derivatization cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Analysis D1 React Sample with Chiral Derivatizing Agent (e.g., p-Tosyl Chloride) D2 Form Diastereomers D1->D2 H1 Equilibrate Achiral Column (e.g., C18) with Mobile Phase D2->H1 H2 Inject Derivatized Sample H1->H2 A1 Integrate Diastereomer Peak Areas H2->A1 A2 Calculate Enantiomeric Excess (% ee) A1->A2

References

A Senior Application Scientist's Guide to the Validation of the Absolute Configuration of (S)-2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms within a chiral molecule is not an academic triviality—it is a critical determinant of biological function. The piperidine scaffold, a privileged structure in medicinal chemistry, frequently contains stereocenters whose absolute configuration can mean the difference between a potent therapeutic and an inactive or even toxic compound. (S)-2-Methylpiperidine is a fundamental chiral building block, and the rigorous validation of its stereochemistry is paramount.

This guide provides an in-depth comparison of the principal analytical techniques used to determine the absolute configuration of (S)-2-Methylpiperidine. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present objective data for comparison, and provide field-proven protocols to ensure the integrity and trustworthiness of your results.

Comparative Analysis of Key Validation Methodologies

The choice of analytical technique for absolute configuration assignment is a strategic decision, balancing the nature of the sample, available instrumentation, required certainty, and project timelines. Here, we compare the "gold standard" of X-ray crystallography with powerful spectroscopic techniques that offer flexibility, especially for non-crystalline samples.

Single-Crystal X-ray Crystallography (SC-XRD)

Often hailed as the definitive method, SC-XRD provides an unambiguous three-dimensional map of the molecule.[1]

  • Principle: The technique relies on the anomalous dispersion of X-rays by the electron clouds of atoms within a perfectly ordered single crystal.[2] For a light-atom molecule like 2-methylpiperidine, this typically requires derivatization with a molecule containing a heavier atom (e.g., bromine) or co-crystallization with a chiral auxiliary of known configuration to reliably determine the Flack parameter, which confirms the correct enantiomer.[3][4]

  • Causality in Application: This is the method of choice when absolute, irrefutable proof is required, such as for a regulatory filing or the foundational characterization of a new chemical entity. The primary challenge is not the analysis itself but the prerequisite: growing a high-quality single crystal, which can be a significant bottleneck for oils or amorphous solids.[3]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD has emerged as a powerful alternative to SC-XRD, particularly for samples that are difficult to crystallize.[5][6]

  • Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[7] Since enantiomers have mirror-image VCD spectra (equal magnitude, opposite sign), the experimental spectrum of an unknown can be directly compared to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a chosen enantiomer (e.g., the S-enantiomer).[5][8] A strong correlation confirms the absolute configuration.

  • Causality in Application: VCD is ideal for early-stage discovery and for molecules that exist as oils or are otherwise recalcitrant to crystallization.[9] Its strength lies in providing a solution-state confirmation that is often more representative of the molecule's conformation in biological systems. The accuracy of the result is intrinsically linked to the quality of the computational model.[8]

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

Nuclear Magnetic Resonance (NMR) is a ubiquitous tool in chemical analysis, and its utility can be extended to stereochemical assignment through the use of CDAs, most famously the Mosher's method.[10][11]

  • Principle: The chiral amine of unknown configuration is reacted with both enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid).[12] This reaction forms a pair of diastereomers. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons near the stereocenter of the original amine will experience different magnetic environments in the two diastereomers, leading to distinct chemical shifts in the ¹H NMR spectrum.[13][14] By analyzing the differences in these chemical shifts (Δδ = δS-amide - δR-amide), the absolute configuration can be deduced based on a well-established conformational model.[15]

  • Causality in Application: This method is highly valuable when crystallography is not feasible and computational resources for VCD are limited. It is a robust, well-understood chemical-based approach that relies on standard NMR instrumentation.[16][17] Success hinges on the ability to unambiguously assign the proton signals and the correct application of the Mosher model.

Quantitative Comparison of Validation Techniques

Parameter Single-Crystal X-ray Crystallography Vibrational Circular Dichroism (VCD) NMR with Chiral Derivatizing Agents
Principle Anomalous X-ray dispersion in a single crystal.[2]Differential absorption of polarized IR light in solution.[7]Formation of diastereomers with distinct NMR chemical shifts.[12]
Sample Requirement High-quality single crystal (can be difficult).[3]2-15 mg in solution (sample is recoverable).[18]1-5 mg per diastereomer (sample is chemically modified).[10]
Ambiguity Unambiguous ("Gold Standard").[3]High confidence with good spectral correlation.[5]High confidence with clear signal separation and correct model application.[15]
Reference Standard Not required for anomalous dispersion; required for chiral salt method.[4]Not required; relies on computational prediction.[6]Requires both enantiomers of the chiral derivatizing agent.[10]
Analysis Time Days to weeks (dominated by crystallization).[3]Hours (for measurement and computation).[6]Hours (for reaction and NMR acquisition).

Experimental Workflows and Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following sections provide detailed methodologies for the key techniques discussed.

Workflow for Method Selection

The decision on which validation technique to employ can be visualized as a logical flow.

cluster_start Start: Chiral Sample cluster_crystal Crystallography Path cluster_spectroscopy Spectroscopy Path start Enantiomerically Pure (S)-2-Methylpiperidine crystal_q Can a high-quality single crystal be grown? start->crystal_q xray Perform SC-XRD Analysis (with heavy atom or known chiral salt) crystal_q->xray Yes vcd_q Computational resources and VCD available? crystal_q->vcd_q No result_xray Unambiguous Absolute Configuration xray->result_xray vcd Measure VCD Spectrum & Compare with DFT Calculation vcd_q->vcd Yes nmr Perform Mosher's Amide Analysis (NMR) vcd_q->nmr No result_vcd High-Confidence Absolute Configuration vcd->result_vcd result_nmr High-Confidence Absolute Configuration nmr->result_nmr

Caption: Decision workflow for selecting an absolute configuration validation method.

Protocol 1: Mosher's Amide Analysis of (S)-2-Methylpiperidine

This protocol describes the derivatization of the amine with (R)- and (S)-MTPA chloride and subsequent ¹H NMR analysis.

A. Materials:

  • (S)-2-Methylpiperidine (~5 mg)

  • (R)-(-)-MTPA chloride

  • (S)-(+)-MTPA chloride

  • Anhydrous pyridine

  • Deuterated chloroform (CDCl₃)

  • Anhydrous dichloromethane (DCM)

  • NMR tubes

B. Derivatization Procedure (perform in parallel for R- and S-MTPA-Cl):

  • In a clean, dry vial, dissolve ~2.5 mg of (S)-2-Methylpiperidine in 0.5 mL of anhydrous DCM.

  • Add 5 µL of anhydrous pyridine to act as a base.

  • Add a slight molar excess (~1.2 equivalents) of the respective MTPA chloride ((R)-MTPA-Cl in one vial, (S)-MTPA-Cl in the other).

  • Seal the vials and stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quench the reaction with a few drops of water.

  • Extract the organic layer, wash with dilute HCl, then saturated NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric amides by column chromatography if necessary, though direct analysis of the crude product is often possible.

C. NMR Analysis:

  • Prepare two NMR samples by dissolving each purified diastereomeric amide in ~0.6 mL of CDCl₃.

  • Acquire high-resolution ¹H NMR spectra for both samples.

  • Carefully assign the protons, particularly those on the piperidine ring and the C2-methyl group.

  • Calculate the chemical shift difference for each corresponding proton: Δδ = δ(S-MTPA amide) - δ(R-MTPA amide) .

  • Apply the Mosher model to interpret the signs of the Δδ values and confirm the S configuration. For an S-amine, protons on one side of the MTPA phenyl plane will have positive Δδ values, while those on the other side will have negative Δδ values.

cluster_start Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis start (S)-2-Methylpiperidine (Unknown Configuration) react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S amide_R Form (R,S)-diastereomer react_R->amide_R amide_S Form (S,S)-diastereomer react_S->amide_S nmr Acquire ¹H NMR Spectra for both samples amide_R->nmr amide_S->nmr calc Calculate Δδ = δS - δR for corresponding protons nmr->calc model Apply Mosher's Model to Δδ values calc->model result Confirm 'S' Configuration model->result

Caption: Workflow for Mosher's amide analysis.

Protocol 2: High-Level Workflow for VCD Analysis
  • Sample Preparation: Dissolve 5-10 mg of (S)-2-Methylpiperidine in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of ~0.1 M.[6]

  • Computational Modeling:

    • Generate a 3D structure of (S)-2-Methylpiperidine.

    • Perform a conformational search using molecular mechanics.

    • For each low-energy conformer, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the Boltzmann-averaged VCD and IR spectra based on the computed energies of the conformers.

  • Spectra Acquisition: Measure the experimental VCD and IR spectra of the sample using a VCD spectrometer.

  • Comparison and Assignment:

    • Overlay the experimental IR spectrum with the calculated IR spectrum to validate the computational method and basis set.

    • Compare the experimental VCD spectrum with the calculated VCD spectrum for the S-enantiomer. A positive correlation (matching signs and relative intensities) confirms the S configuration. An inverted correlation would indicate the R configuration.

Hypothetical Supporting Data for (S)-2-Methylpiperidine

Method Parameter Expected Result for (S)-2-Methylpiperidine
Optical Rotation Specific Rotation [α]+35° (c = 3.5 in hexane)[19]
Mosher's Analysis Δδ (δS - δR) for C2-Methyl ProtonsNegative Value
Mosher's Analysis Δδ (δS - δR) for C6-Axial ProtonPositive Value
VCD Analysis Spectrum CorrelationPositive correlation with the DFT-calculated spectrum for the S-enantiomer.
X-ray Crystallography Flack Parameter (of a suitable derivative)Value close to 0, confirming the assigned S configuration.

Conclusion

The validation of the absolute configuration of (S)-2-Methylpiperidine is a critical quality control step in its application as a chiral building block. While single-crystal X-ray crystallography provides the most definitive answer, its requirement for a high-quality crystal is a major limitation.[3] Spectroscopic methods, particularly Vibrational Circular Dichroism and NMR-based Mosher's analysis, offer powerful, flexible, and reliable alternatives.[5][10] VCD provides a direct comparison of the solution-state structure to theoretical models, while Mosher's method uses classical derivatization chemistry to provide empirical proof. The selection of the optimal technique requires a scientific judgment based on sample properties, available resources, and the desired level of certainty. For ultimate confidence, cross-validation using two independent methods is the authoritative standard.

References

A Senior Application Scientist's Guide to Alternative Chiral Building Blocks for (S)-2-Methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Methylpiperidine is a cornerstone chiral building block in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its rigid, saturated heterocyclic scaffold provides a reliable three-dimensional framework for orienting substituents and interacting with biological targets. However, the relentless pursuit of novel chemical matter, improved physicochemical properties, and unique intellectual property landscapes necessitates a broader toolkit of chiral synthons. This guide provides an in-depth comparison of viable alternatives to (S)-2-Methylpiperidine hydrochloride, offering researchers objective data and field-proven insights to inform their synthetic strategies. We will explore enantiomeric and positional isomers, ring-size variants like pyrrolidines and azetidines, and heteroatom-modified analogues such as piperazines, supported by comparative experimental data and detailed protocols.

The Benchmark: this compound

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs.[3] The introduction of a methyl group at the C2 position in a specific stereochemical configuration—(S)-2-Methylpiperidine—creates a valuable chiral synthon. Its utility stems from:

  • Defined Stereochemistry: It provides a fixed chiral center, crucial for stereospecific interactions with biological targets.

  • Conformational Rigidity: The chair-like conformation of the piperidine ring limits the spatial arrangement of appended functional groups, which can be advantageous for optimizing binding affinity.

  • Synthetic Tractability: The secondary amine serves as a versatile handle for a wide range of chemical transformations, most commonly amide bond formation and reductive amination.

Despite its advantages, reliance on a single building block can be limiting. The exploration of alternatives is driven by the need to modulate properties such as basicity (pKa), lipophilicity (logP), metabolic stability, and aqueous solubility, all of which are critical for developing a successful drug candidate.[4]

The Landscape of Chiral Alternatives

The strategic replacement of (S)-2-Methylpiperidine can be categorized by the nature of the structural modification. Each class of alternative offers a distinct set of properties and synthetic challenges. The relationship between the primary building block and its alternatives is illustrated below.

G cluster_main Primary Building Block cluster_alternatives Alternative Building Blocks A (S)-2-Methylpiperidine B Enantiomer (R)-2-Methylpiperidine A->B Stereochemistry C Positional/Stereoisomers (e.g., cis/trans-2,6-Dimethylpiperidine) A->C Substitution D Ring Size Variants (Azetidines, Pyrrolidines) A->D Scaffold E Heteroatom Variants (e.g., 2-Methylpiperazine) A->E Topology F Acyclic Analogues (Chiral Amino Alcohols) A->F Topology

Caption: Logical relationships of chiral building blocks.

Comparative Analysis of Alternatives

The selection of an alternative is a strategic decision aimed at fine-tuning a molecule's properties for a specific therapeutic purpose.

Enantiomeric and Positional Isomers
  • (R)-2-Methylpiperidine: The most direct alternative is the enantiomer. In chiral drug development, evaluating both enantiomers is often a regulatory requirement and a scientific necessity, as biological activity can reside in one enantiomer (the eutomer) while the other (the distomer) may be inactive or contribute to off-target effects. The synthesis of (R)- and (S)-2-methylpiperidine can be achieved via asymmetric hydrogenation of the corresponding pyridinium salts.[5]

  • Cis- and Trans-2,6-Disubstituted Piperidines: Introducing a second substituent, as in 2,6-dimethylpiperidine, creates diastereomers (cis and trans).[6] This modification significantly impacts the molecule's conformation and steric profile. The cis isomer is a meso compound, while the trans isomer is chiral. These building blocks are crucial for creating more complex scaffolds and can be synthesized stereoselectively from chiral aziridines through one-pot sequential reactions.[6][7] The choice between cis and trans can dramatically alter binding affinity by changing the vectors at which substituents project from the ring.

Ring Size Variants: Pyrrolidines and Azetidines (Bioisosteres)

Bioisosteric replacement of the piperidine ring is a powerful strategy in drug design.[4] Modifying the ring size alters the three-dimensional shape, bond angles, and physicochemical properties of the resulting molecule.

  • (S)-2-Methylpyrrolidine: The five-membered pyrrolidine ring is less flexible and has a more planar envelope conformation compared to the piperidine chair. This can be advantageous for locking in a desired bioactive conformation. Pyrrolidine derivatives are common in nature and are often used as chiral auxiliaries and catalysts in their own right.[8][9] The subtle change from a six- to a five-membered ring can significantly impact metabolic stability and receptor binding.

  • Chiral Azetidines: Four-membered azetidines have gained immense popularity in modern medicinal chemistry.[10][11] Their high ring strain imparts unique chemical reactivity and conformational properties. Azetidines are considered sp³-rich scaffolds that can improve aqueous solubility and metabolic stability compared to their larger ring counterparts.[10][12] They also provide novel exit vectors for substituents, allowing for the exploration of new chemical space.[13] The synthesis of chiral azetidines remains challenging but is an active area of research.[11][14]

Heteroatom Variants: Chiral Piperazines
  • (S)-2-Methylpiperazine: Introducing a second nitrogen atom at the 4-position transforms the piperidine into a piperazine. This fundamental change has profound consequences:

    • Basicity: Piperazine has two basic centers, altering the pKa profile of the molecule. This can be used to tune solubility and interactions with acidic residues in a protein target.

    • Hydrogen Bonding: The additional N-H group can act as a hydrogen bond donor, providing a new interaction point to enhance binding affinity or selectivity.

    • Synthetic Handle: The second nitrogen provides an additional site for derivatization. Orthogonally protected chiral piperazines are valuable intermediates for building complex molecules.[15][16] The synthesis of enantiomerically pure 2-substituted piperazines can be achieved in a few steps starting from α-amino acids.[15]

Experimental Data & Protocols

Objective comparison requires quantitative data. The following section presents a summary of performance in a key transformation and a detailed synthetic protocol.

Comparative Performance in Asymmetric Synthesis

The asymmetric synthesis of chiral piperidines is a critical process for accessing these building blocks. One of the most efficient methods is the asymmetric hydrogenation of substituted pyridines or pyridinium salts. Below is a comparison of different catalytic systems for this transformation.

EntrySubstrateCatalyst/LigandYield (%)Enantiomeric Ratio (er)Reference
1N-Benzyl-2-methylpyridinium[Ir(COD)Cl]₂ / MeO-BoQPhos>95%82:18[5]
2N-Benzyl-2-propylpyridinium[Ir(COD)Cl]₂ / MeO-BoQPhos>95%88:12[5]
3N-Benzyl-2-isopropylpyridinium[Ir(COD)Cl]₂ / MeO-BoQPhos>95%91:9[5]
4N-Benzyl-2-cyclopropylpyridinium[Ir(COD)Cl]₂ / MeO-BoQPhos>95%92:8[5]

Analysis: The data demonstrates that iridium-catalyzed asymmetric hydrogenation is a highly effective method for producing enantioenriched 2-alkyl piperidines.[5] The enantioselectivity is sensitive to the steric bulk of the alkyl substituent at the C2 position, with larger groups like isopropyl and cyclopropyl leading to higher enantiomeric ratios. This protocol provides a reliable and scalable route to various chiral 2-substituted piperidines, making them accessible alternatives to the commercially available (S)-2-Methylpiperidine.

Protocol: Asymmetric Hydrogenation of N-Benzyl-2-methylpyridinium Salt

This protocol describes a representative procedure for synthesizing enantioenriched N-benzyl-2-methylpiperidine, which can be debenzylated to yield the free amine.

Rationale: This method is chosen for its high efficiency and enantioselectivity. The use of a chiral P,N-ligand (MeO-BoQPhos) with an iridium catalyst creates a chiral environment that effectively differentiates the two faces of the substrate during hydrogenation.[5]

G cluster_workflow Synthetic Workflow A Substrate Preparation (N-Benzylation of 2-Methylpyridine) B Asymmetric Hydrogenation (Ir-Catalyzed) A->B Pyridinium Salt C Work-up & Purification (Extraction & Chromatography) B->C Crude Product D Product (Enantioenriched Piperidine) C->D Purified Product

Caption: Workflow for asymmetric synthesis of 2-methylpiperidine.

Materials:

  • N-Benzyl-2-methylpyridinium bromide (1.0 eq)

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • (S)-MeO-BoQPhos (1.1 mol%)

  • Iodine (I₂) (2.5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(COD)Cl]₂ (0.5 mol%), (S)-MeO-BoQPhos (1.1 mol%), and Iodine (2.5 mol%).

  • Reaction Setup: Add the N-Benzyl-2-methylpyridinium bromide substrate (1.0 eq) to the flask, followed by anhydrous THF to achieve a suitable concentration (e.g., 0.1 M).

  • Hydrogenation: Transfer the sealed flask to a high-pressure autoclave. Purge the autoclave three times with H₂ gas. Pressurize the vessel to 500-600 psi of H₂.

  • Reaction: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 30 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, carefully vent the autoclave. Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the enantioenriched N-benzyl-2-methylpiperidine. The enantiomeric ratio can be determined by chiral HPLC analysis.

Impact on Drug Discovery Parameters

The choice of a chiral building block extends beyond synthetic feasibility; it directly influences the pharmacological profile of the final compound.

Building BlockRing SizeKey Physicochemical ImpactPotential Therapeutic Advantage
(S)-2-Methylpiperidine 6-memberedBenchmark rigidity and basicity.Established scaffold in many drug classes.[1][17]
(S)-2-Methylpyrrolidine 5-memberedReduced flexibility, potentially lower pKa.Improved metabolic stability, unique conformational profile.[8]
Chiral Azetidine 4-memberedHigh ring strain, increased polarity/solubility.Novel exit vectors, escape from "flatland," improved ADME properties.[10][12]
(S)-2-Methylpiperazine 6-memberedIncreased H-bond donors, higher polarity, two basic centers.Modulated solubility and pKa, additional point for derivatization.[15][18]

Conclusion and Future Outlook

While this compound remains a valuable and widely used chiral building block, the strategic use of alternatives is essential for modern drug discovery. Ring-size variants like chiral pyrrolidines and, notably, azetidines offer compelling opportunities to enhance physicochemical properties such as solubility and metabolic stability. Heteroatom variants like chiral piperazines provide additional handles for derivatization and for modulating pKa and hydrogen bonding capabilities.

The continued development of robust and scalable asymmetric synthetic methods, such as the iridium-catalyzed hydrogenation detailed herein, will be critical for making a diverse palette of these alternative building blocks readily accessible to medicinal chemists. By expanding the toolkit beyond the benchmark, researchers can more effectively navigate the complexities of drug design, leading to the discovery of safer and more efficacious therapeutics.

References

A Researcher's Guide to the Spectroscopic Differentiation of (S)- and (R)-2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the chirality of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity, efficacy, and safety. Chiral piperidine scaffolds are particularly prevalent in a vast number of pharmaceuticals, making the precise stereochemical characterization of these structures a cornerstone of medicinal chemistry.[1] This guide provides an in-depth spectroscopic comparison of the enantiomeric pair, (S)- and (R)-2-Methylpiperidine. We will move beyond a simple listing of data to explain the causality behind experimental choices, offering a practical framework for researchers to confirm not only the constitution but also the absolute configuration of their samples.

This guide is structured to first establish the foundational identity of 2-methylpiperidine using techniques that are indifferent to stereochemistry, and then to delve into the specialized chiroptical methods that are essential for distinguishing between the (S) and (R) enantiomers.

Part 1: Foundational Analysis - Confirming the Molecular Structure

Before interrogating the chirality of a sample, it is imperative to confirm its fundamental molecular structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the workhorses for this task. It is a crucial concept that in an achiral environment, enantiomers are spectroscopically indistinguishable by these methods. Their physical and chemical properties are identical, leading to identical spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard deuterated solvent like CDCl₃, both (S)- and (R)-2-methylpiperidine will produce identical ¹H and ¹³C NMR spectra. The magnetic environment for each corresponding nucleus is the same for both enantiomers, resulting in a single set of signals for the racemic mixture and for each pure enantiomer.

Expected ¹H and ¹³C NMR Data

The chemical shifts for 2-methylpiperidine are well-established. The following table summarizes the expected signals.

Technique Assignment Expected Chemical Shift (δ) ppm Key Remarks
¹H NMR Methyl Protons (-CH₃)~1.0-1.1 (d)Doublet due to coupling with the adjacent C2 proton.
Piperidine Ring Protons~1.1-1.8 (m)Complex multiplet for the C3, C4, C5 protons.
C6 Axial/Equatorial Protons~2.5-2.7 (m)Diastereotopic protons adjacent to the nitrogen.
C2 Proton (-CH-)~2.7-2.9 (m)Multiplet due to coupling with methyl and C3 protons.
Amine Proton (-NH)~1.5-2.5 (br s)Broad singlet, position is concentration and solvent dependent.
¹³C NMR Methyl Carbon (-CH₃)~22.5
C4 Carbon~25.0
C5 Carbon~26.5
C3 Carbon~35.0
C6 Carbon~47.0
C2 Carbon~52.5

Data compiled from various spectroscopic databases and may vary slightly based on solvent and concentration.[2][3][4]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule. Both enantiomers of 2-methylpiperidine possess the same bonds and will therefore exhibit identical absorption frequencies.

Characteristic IR Absorption Bands

Vibrational Mode Expected Frequency (cm⁻¹) Appearance
N-H Stretch3300 - 3500Medium, sometimes broad
C-H Stretch (Aliphatic)2850 - 3000Strong, sharp
C-N Stretch1000 - 1250Medium
CH₂ Bend1440 - 1480Medium

Reference data sourced from the NIST Chemistry WebBook.[5][6][7]

Mass Spectrometry (MS)

Standard Mass Spectrometry, typically using Electron Ionization (EI), measures the mass-to-charge ratio of the molecule and its fragments. Since enantiomers have identical masses and bond energies, they produce identical mass spectra.

Expected Mass Spectrum Fragmentation

m/z Value Assignment Relative Intensity
99[M]⁺ (Molecular Ion)High
98[M-H]⁺Moderate
84[M-CH₃]⁺High
56Further FragmentationModerate

Reference data sourced from the NIST WebBook.[8]

Part 2: Stereochemical Determination - Differentiating the Enantiomers

With the molecular structure confirmed, we can now employ techniques sensitive to chirality. This is where the spectroscopic paths of (S)- and (R)-2-Methylpiperidine diverge.

Workflow for Chiral Differentiation

The overall process involves initial structural confirmation followed by specific chiral analysis to determine the enantiomeric identity and purity.

G cluster_0 Structural Confirmation (Achiral Methods) cluster_1 Enantiomeric Differentiation (Chiral Methods) Sample 2-Methylpiperidine Sample ((S), (R), or Racemic) NMR ¹H & ¹³C NMR Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Confirmation Structure Confirmed: C₆H₁₃N NMR->Confirmation IR->Confirmation MS->Confirmation Chiroptical Chiroptical Spectroscopy (ORD, CD, VCD) Result Absolute Configuration Determined Enantiomeric Purity Quantified Chiroptical->Result IndirectNMR Indirect NMR Analysis (with Chiral Auxiliaries) IndirectNMR->Result Confirmation->Chiroptical Qualitative ID Confirmation->IndirectNMR Quantitative Purity (ee)

Caption: General workflow for the complete spectroscopic analysis of 2-methylpiperidine.

Chiroptical Spectroscopy: The Direct Approach

These techniques are the gold standard for differentiating enantiomers as they rely on the differential interaction of chiral molecules with polarized light.[9][10]

  • Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the light's wavelength.[9][11] For (S)- and (R)-2-Methylpiperidine, the ORD curves will be mirror images of each other. A key, easily measured value is the specific rotation at the sodium D-line (589 nm).

  • Circular Dichroism (CD): CD spectroscopy measures the difference in absorption between left and right-handed circularly polarized light.[10] Enantiomers will produce CD spectra that are equal in magnitude but opposite in sign (a phenomenon known as the Cotton effect).

  • Vibrational Circular Dichroism (VCD): VCD is an advanced technique that measures circular dichroism in the infrared region, corresponding to vibrational transitions. It is exceptionally powerful for determining the absolute configuration of chiral molecules, especially when paired with density functional theory (DFT) calculations.[12]

Summary of Chiroptical Properties

Property (S)-2-Methylpiperidine (R)-2-Methylpiperidine
Specific Rotation [α]²⁰/D +35° (c=3.5 in hexane)-35° (expected)
ORD Curve Positive Cotton Effect (expected)Negative Cotton Effect (expected)
CD Spectrum Opposite sign to the (R)-enantiomerOpposite sign to the (S)-enantiomer
VCD Spectrum Mirror image of the (R)-enantiomerMirror image of the (S)-enantiomer
Indirect NMR Analysis: A Practical Quantitative Method

While standard NMR cannot distinguish enantiomers, it can be adapted to do so by introducing an additional chiral element. This converts the enantiomeric pair into a pair of diastereomers, which have different physical properties and are therefore distinguishable in an NMR spectrum.[13][14] This is an invaluable technique for determining enantiomeric excess (ee).

G cluster_enantiomers Enantiomers in Achiral Solvent cluster_diastereomers Diastereomeric Complexes S_mol (S)-Enantiomer CSA Add Chiral Solvating Agent (e.g., (S)-BINOL) S_mol->CSA R_mol (R)-Enantiomer R_mol->CSA SS_complex (S,S)-Complex CSA->SS_complex RS_complex (R,S)-Complex CSA->RS_complex NMR_Spec NMR Spectrum Shows Distinct Signals SS_complex->NMR_Spec RS_complex->NMR_Spec

Caption: Principle of indirect NMR analysis using a chiral solvating agent.

This method involves using either a Chiral Derivatizing Agent (CDA) , which covalently bonds to the analyte, or a Chiral Solvating Agent (CSA) , which forms non-covalent diastereomeric complexes.[15] The resulting diastereomers will have at least one proton (or other nucleus) with a slightly different chemical shift, allowing for integration of the signals to quantify the ratio of the two enantiomers.

Part 3: Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols are provided as a robust starting point for analysis.

Protocol 1: Sample Preparation for Achiral NMR
  • Dissolution: Dissolve approximately 5-10 mg of the 2-methylpiperidine sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz).[16]

Protocol 2: Sample Preparation for Circular Dichroism (CD)

The choice of solvent and concentration is critical for CD spectroscopy to avoid high absorbance that can mask the signal.[17][18]

  • Solvent Selection: Use a UV-grade solvent that does not absorb in the far-UV region. Hexane or methanol are suitable choices. Avoid buffers with high chloride content or other UV-active components.[19][20]

  • Concentration: Prepare a dilute solution, typically in the range of 0.1 mg/mL. The optimal concentration should result in an absorbance of approximately 0.5-1.0 in the wavelength range of interest.

  • Cuvette: Use a quartz cuvette with a known path length (e.g., 1 mm for far-UV measurements).

  • Blanking: Run a baseline spectrum with the pure solvent in the same cuvette and subtract this from the sample spectrum.

  • Acquisition: Scan the appropriate wavelength range (e.g., 190-250 nm for peptide bonds, though for 2-methylpiperidine, the relevant transitions are at lower wavelengths).

Protocol 3: Quantitative Enantiomeric Excess (ee) by NMR using a Chiral Solvating Agent (CSA)

This protocol is adapted from established methods for the analysis of chiral amines.[15]

  • Sample Preparation: In a clean NMR tube, add the 2-methylpiperidine sample (analyte, ~0.02 mmol).

  • CSA Addition: Add a slight molar excess of a suitable CSA (e.g., (S)-BINOL or a derivative).

  • Dissolution: Dissolve the mixture in 0.6 mL of chloroform-d.

  • Equilibration: Cap the tube and shake for 30-60 seconds to ensure the formation of the diastereomeric complexes.

  • Acquisition: Record the ¹H NMR spectrum.

  • Analysis: Identify a well-resolved signal that has been split into two distinct peaks corresponding to the two diastereomeric complexes. Integrate both peaks. The enantiomeric excess can be calculated as: ee (%) = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100

Conclusion

The comprehensive spectroscopic analysis of (S)- and (R)-2-Methylpiperidine is a multi-step process that exemplifies the rigor required in modern chemical and pharmaceutical research. While foundational techniques like NMR, IR, and MS are essential for confirming the molecule's covalent structure, they are blind to stereochemistry. The true differentiation of the enantiomers relies on the specialized methods of chiroptical spectroscopy (ORD, CD, VCD) for qualitative identification and absolute configuration, and on indirect NMR methods using chiral auxiliaries for the precise quantification of enantiomeric purity. Mastering this suite of techniques provides researchers with the necessary tools to confidently characterize these vital chiral building blocks.

References

Confirming the Enantiomeric Purity of (S)-2-Methylpiperidine by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a mere academic detail; it is a critical determinant of its biological activity, efficacy, and safety profile. The synthesis of enantiomerically pure compounds like (S)-2-methylpiperidine, a common building block in active pharmaceutical ingredients (APIs), necessitates robust analytical methods to verify its enantiomeric purity. While several techniques can achieve this, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly after derivatization with a chiral agent, offers a rapid, reliable, and structurally informative approach.

This guide provides an in-depth comparison of NMR-based methods for confirming the enantiomeric purity of (S)-2-methylpiperidine. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to equip you with the knowledge to select and implement the most suitable method for your research needs.

The Principle of Diastereomeric Anisochrony in NMR

Enantiomers, being mirror images, are isochronous in a standard achiral NMR solvent, meaning their corresponding nuclei resonate at the exact same frequencies, rendering them indistinguishable. The key to resolving them by NMR is to introduce a chiral auxiliary that converts the enantiomeric pair into a pair of diastereomers.[1] Diastereomers, having different spatial arrangements, are no longer mirror images and possess distinct physical and chemical properties.[2] This difference extends to their NMR spectra, where corresponding nuclei will resonate at slightly different chemical shifts (δ), a phenomenon known as diastereomeric anisochrony.

Two primary NMR-based strategies leverage this principle: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).

  • Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react covalently with the analyte to form a stable pair of diastereomers.[2] For amines like 2-methylpiperidine, a widely used and highly effective CDA is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride.[3]

  • Chiral Solvating Agents (CSAs): These enantiomerically pure compounds form transient, non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or dipole-dipole forces.[4] This association is sufficient to induce small but measurable differences in the chemical shifts of the analyte's enantiomers.

The Mosher's Acid Method: A Covalent Approach

The Mosher's acid method is a cornerstone technique for determining the enantiomeric excess (ee%) and absolute configuration of chiral alcohols and amines.[3][5] The reaction of (S)-2-methylpiperidine with, for example, (R)-MTPA-Cl results in the formation of a diastereomeric amide. If the starting material contains the (R)-2-methylpiperidine enantiomer as an impurity, it will also react to form the corresponding diastereomeric amide. These two diastereomers will exhibit distinct signals in both ¹H and ¹⁹F NMR spectra.

The origin of the chemical shift difference (Δδ) lies in the magnetic anisotropy of the phenyl group of the MTPA moiety. In the preferred conformation of the diastereomeric amides, the phenyl ring shields or deshields nearby protons of the 2-methylpiperidine moiety to different extents, leading to observable separation of their NMR signals.[6] The trifluoromethyl (-CF₃) group provides a clean, singlet signal in the ¹⁹F NMR spectrum, which is often in a region devoid of other signals, making it an excellent probe for quantification.[7]

G cluster_start Sample Preparation cluster_derivatization Derivatization cluster_products Diastereomeric Products cluster_analysis Analysis cluster_end Result s_2_methylpiperidine (S)-2-Methylpiperidine (with potential R-enantiomer impurity) reaction Reaction with (R)-MTPA-Cl s_2_methylpiperidine->reaction diastereomers Mixture of Diastereomeric Amides ((S,R)-MTPA-amide and (R,R)-MTPA-amide) reaction->diastereomers nmr_analysis ¹H or ¹⁹F NMR Spectroscopy diastereomers->nmr_analysis spectrum Separated signals for each diastereomer nmr_analysis->spectrum calculation Integration and ee% Calculation spectrum->calculation

Figure 1. Experimental workflow for determining the enantiomeric purity of (S)-2-methylpiperidine using the Mosher's acid method.
Experimental Protocol: Derivatization of (S)-2-Methylpiperidine with MTPA-Cl

This protocol describes the in-situ preparation of Mosher's amides directly in an NMR tube for analysis.

Materials:

  • (S)-2-Methylpiperidine (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.1 equivalents)

  • Anhydrous deuterated chloroform (CDCl₃) (approx. 0.6 mL)

  • Anhydrous pyridine or triethylamine (1.5 equivalents)

  • NMR tube and cap

  • Microsyringes

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of (S)-2-methylpiperidine in 0.6 mL of anhydrous CDCl₃.

  • Base Addition: Add 1.5 equivalents of anhydrous pyridine to the NMR tube. The base acts as a scavenger for the HCl generated during the reaction.

  • Derivatization: Carefully add 1.1 equivalents of (R)-MTPA-Cl to the solution. Cap the NMR tube and invert it several times to ensure thorough mixing.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction is typically complete within 30 minutes to a few hours. Progress can be monitored by acquiring periodic NMR spectra.

  • NMR Acquisition: Once the reaction is complete, acquire a high-resolution ¹H NMR spectrum and, if possible, a ¹⁹F NMR spectrum.

Data Analysis and Interpretation

The enantiomeric excess (ee%) is determined by integrating a pair of well-resolved signals corresponding to the two diastereomers. The methoxy (-OCH₃) or the methyl (-CH₃) protons of the 2-methylpiperidine moiety are often good candidates in the ¹H NMR spectrum. In the ¹⁹F NMR spectrum, the two singlets from the -CF₃ groups are typically baseline-resolved.

The calculation is straightforward:

ee% = [ (Integration of Major Diastereomer - Integration of Minor Diastereomer) / (Integration of Major Diastereomer + Integration of Minor Diastereomer) ] x 100

Illustrative Experimental Data:

Proton/NucleusDiastereomer from (S)-Amine (δ, ppm)Diastereomer from (R)-Amine (δ, ppm)Δδ (ppm)
¹H NMR
-OCH₃ (MTPA)3.553.580.03
-CH₃ (Piperidine)1.151.120.03
¹⁹F NMR
-CF₃ (MTPA)-71.20-71.500.30

Note: This data is illustrative and intended to represent typical chemical shift differences. Actual values may vary depending on experimental conditions.

Alternative Methods: A Comparative Overview

While the Mosher's acid method is robust, it's essential to understand its performance in the context of other available techniques.

Chiral Solvating Agents (CSAs) in NMR

This approach offers the advantage of being non-destructive, as no covalent bonds are formed. The chiral solvating agent is simply added to the NMR sample of the underivatized amine. The formation of transient diastereomeric complexes can lead to signal separation. However, the induced chemical shift differences (Δδ) are generally much smaller than those observed with CDAs, which can make accurate integration challenging, especially for low levels of the minor enantiomer. The choice of solvent is also critical, with non-polar solvents typically providing better results.[8]

G cluster_principle Principle of Chiral Recognition cluster_enantiomers Enantiomers cluster_diastereomers Diastereomers S_amine (S)-Amine SR_diastereomer (S,R)-Diastereomer S_amine->SR_diastereomer Covalent Bond R_amine (R)-Amine RR_diastereomer (R,R)-Diastereomer R_amine->RR_diastereomer Covalent Bond CDA Chiral Derivatizing Agent (e.g., (R)-MTPA) CDA->SR_diastereomer CDA->RR_diastereomer NMR_signals Distinct NMR Signals (Different Chemical Shifts) SR_diastereomer->NMR_signals RR_diastereomer->NMR_signals

Figure 2. Mechanism of chiral discrimination by a chiral derivatizing agent (CDA).
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful separation technique and often considered the gold standard for enantiomeric purity determination. It physically separates the enantiomers on a chiral stationary phase (CSP).[9] This method offers excellent sensitivity and can achieve baseline separation of enantiomers, allowing for very accurate quantification. However, method development can be time-consuming, requiring screening of different chiral columns and mobile phases.[9] Additionally, it requires a dedicated HPLC system and may consume larger volumes of solvents compared to the NMR method.

FeatureNMR with Chiral Derivatizing Agent (CDA)NMR with Chiral Solvating Agent (CSA)Chiral HPLC
Principle Covalent derivatization to form diastereomers with distinct NMR signals.Non-covalent formation of transient diastereomeric complexes.Physical separation of enantiomers on a chiral stationary phase.[9]
Sample Prep Chemical derivatization reaction required.Simple mixing of analyte and CSA in an NMR tube.Often requires filtration; derivatization may be needed for detection.
Analysis Time Rapid (typically < 1 hour, including reaction).Very rapid (analysis time is just the NMR acquisition time).Can be longer due to column equilibration and run times.
Sensitivity Moderate; may be difficult to quantify very low levels (<1%) of the minor enantiomer.Lower sensitivity due to smaller Δδ values.High sensitivity, capable of detecting trace enantiomeric impurities.
Method Dev. Generally straightforward derivatization.Requires screening of CSAs and solvents for optimal resolution.Can be time-consuming, requiring column and mobile phase screening.[9]
Sample Recovery Sample is chemically modified.Sample is recoverable.Sample is recoverable if collected post-detection.
Instrumentation NMR Spectrometer.NMR Spectrometer.HPLC system with a chiral column and detector (e.g., UV, MS).

Conclusion: Making an Informed Choice

The confirmation of the enantiomeric purity of (S)-2-methylpiperidine is a critical step that demands a reliable and accurate analytical method. The use of NMR spectroscopy with a chiral derivatizing agent like Mosher's acid stands out as a highly effective technique. It is rapid, requires minimal sample, and provides clear, quantifiable results through the distinct signals of the resulting diastereomers in both ¹H and ¹⁹F NMR spectra. The covalent nature of the derivatization leads to large and reliable chemical shift differences, making it superior to the use of chiral solvating agents for precise quantification.

While chiral HPLC offers higher sensitivity and is the benchmark for validation, the NMR method provides a significant advantage in terms of speed and ease of implementation, making it ideal for reaction monitoring, high-throughput screening, and routine purity checks. Ultimately, for comprehensive validation of enantiomeric purity, employing both NMR and chiral HPLC can provide the highest degree of confidence in your results, leveraging the strengths of both a spectroscopic and a separation-based technique.

References

Evaluation of different catalysts for the asymmetric synthesis of 2-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chiral 2-methylpiperidine scaffold is a privileged motif in a vast number of pharmaceuticals and natural products. Its stereochemistry often plays a critical role in determining biological activity, making the development of efficient and highly selective asymmetric syntheses a paramount objective in medicinal and process chemistry. This guide provides an in-depth, objective comparison of the leading catalytic systems for the asymmetric synthesis of 2-methylpiperidine, supported by experimental data and protocols to aid researchers in selecting the optimal strategy for their specific needs.

Introduction: The Significance of Chiral 2-Methylpiperidine

The piperidine ring is one of the most ubiquitous N-heterocycles in drug discovery. The introduction of a methyl group at the C2 position creates a stereocenter, leading to (R)- and (S)-2-methylpiperidine. These enantiomers can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize one enantiomer is of utmost importance. This guide will evaluate and compare four major catalytic approaches to achieve this:

  • Transition Metal Catalysis (Iridium- and Rhodium-based)

  • Organocatalysis

  • Biocatalysis

Each of these methodologies offers a unique set of advantages and disadvantages in terms of enantioselectivity, diastereoselectivity, yield, substrate scope, and operational simplicity.

Transition Metal-Catalyzed Asymmetric Hydrogenation

The direct asymmetric hydrogenation of pyridine derivatives is an atom-economical and efficient route to chiral piperidines. Iridium and Rhodium complexes with chiral phosphine ligands are the most prominent catalysts in this area. A key strategy for the successful hydrogenation of pyridines involves their activation as pyridinium salts, which enhances their reactivity and mitigates catalyst poisoning by the product.[1][2]

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium catalysts, particularly those with chiral N,P-ligands, have shown remarkable efficacy in the asymmetric hydrogenation of 2-alkylpyridinium salts.

Mechanism of Stereocontrol: The prevailing mechanism involves the activation of the pyridine as an N-benzyl pyridinium salt.[1] This activation facilitates the dearomatization process. The chiral iridium complex coordinates to the pyridinium ring, and the stereochemistry is determined by the facial selectivity of the hydride transfer from the metal to the C=N and C=C bonds of the partially reduced intermediates. The chiral ligand creates a sterically defined environment that favors one approach of the substrate over the other.

Performance Data:

Catalyst SystemSubstrateYield (%)Enantiomeric Ratio (er)Enantiomeric Excess (ee %)Diastereoselectivity (dr)Reference
[Ir(COD)Cl]₂ / MeO-BoQPhosN-Benzyl-2-methylpyridinium salt>95%82:1864%N/A[3]

Experimental Protocol: Asymmetric Hydrogenation of N-Benzyl-2-methylpyridinium Salt with an Iridium Catalyst

A representative procedure based on the hydrogenation of 2-alkyl-N-benzylpyridinium salts.[3]

  • Catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (e.g., MeO-BoQPhos, 2.2 mol%) in a degassed solvent (e.g., THF) is stirred for 30 minutes.

  • Reaction Setup: To a vial containing N-benzyl-2-methylpyridinium bromide (1.0 equiv) is added the prepared catalyst solution.

  • Hydrogenation: The vial is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas (3 times) and then pressurized to the desired pressure (e.g., 450 psi). The reaction is stirred at a controlled temperature (e.g., 30 °C) for the specified time (e.g., 24 hours).

  • Work-up and Analysis: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel. The enantiomeric ratio of the product, N-benzyl-2-methylpiperidine, is determined by chiral HPLC analysis.

iridium_catalysis_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation cluster_purification Purification & Analysis Ir_precatalyst [Ir(COD)Cl]₂ Active_catalyst Active Chiral Iridium Catalyst Ir_precatalyst->Active_catalyst Stir 30 min Chiral_ligand Chiral Ligand (e.g., MeO-BoQPhos) Chiral_ligand->Active_catalyst Solvent_prep Degassed Solvent (THF) Solvent_prep->Active_catalyst Autoclave Autoclave (450 psi H₂, 30°C, 24h) Active_catalyst->Autoclave Substrate N-Benzyl-2-methyl- pyridinium Salt Substrate->Autoclave Product_crude Crude Product Mixture Purification Flash Column Chromatography Product_crude->Purification Analysis Chiral HPLC Purification->Analysis Final_Product Enantioenriched (R)- or (S)-N-Benzyl- 2-methylpiperidine Purification->Final_Product

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes, particularly with C2-symmetric bisphosphine ligands like BINAP and DuPhos, are workhorses in asymmetric hydrogenation.[2][4] While direct hydrogenation of 2-methylpyridine is challenging, the hydrogenation of activated derivatives or related substrates demonstrates the potential of this approach.

Mechanism of Stereocontrol: The mechanism of Rh-catalyzed asymmetric hydrogenation of enamides, a related substrate class, is well-studied and proceeds through the "unsaturated mechanism".[5] The chiral Rh-diphosphine complex coordinates to the substrate, forming two diastereomeric intermediates. The minor, more reactive diastereomer proceeds through oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the product with high enantioselectivity. The stereochemical outcome is dictated by the rigid chiral environment created by the diphosphine ligand.

Performance Data:

While specific data for the asymmetric hydrogenation of 2-methylpyridine is scarce, high enantioselectivities are achieved for related substrates. For instance, Rh-DuPHOS catalysts have been used for the highly efficient asymmetric hydrogenation of enamides and other functionalized olefins with ee's often exceeding 95%.[6]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination

A representative protocol for the synthesis of chiral piperidines from pyridinium salts, showcasing a rhodium-catalyzed approach.[7]

  • Reaction Setup: In a vial, combine the pyridinium salt (1.0 equiv), a chiral primary amine (e.g., (R)-1-phenylethylamine, 10.0 equiv), and the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 1 mol%).

  • Solvent and Reagent Addition: Add a mixture of CH₂Cl₂/H₂O (15:1) followed by formic acid (24.0 equiv).

  • Reaction Conditions: Seal the vial and stir the mixture at 40 °C for 22 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

rhodium_catalysis_cycle Catalyst [Rh(L*)]+ Major_Complex Major Diastereomeric Complex (less reactive) Catalyst->Major_Complex Coordination Minor_Complex Minor Diastereomeric Complex (more reactive) Catalyst->Minor_Complex Coordination Substrate Substrate (Enamide) Substrate->Major_Complex Substrate->Minor_Complex Major_Complex->Minor_Complex Minor_Complex->Major_Complex Equilibrium Oxidative_Addition Oxidative Addition Intermediate Minor_Complex->Oxidative_Addition H2 H₂ H2->Oxidative_Addition Migratory_Insertion Migratory Insertion Intermediate Oxidative_Addition->Migratory_Insertion Migratory Insertion Product_Complex Product-Catalyst Complex Migratory_Insertion->Product_Complex Reductive Elimination Product_Complex->Catalyst Product Release Product Enantioenriched Product Product_Complex->Product

Caption: Simplified Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation.

Organocatalytic Asymmetric Synthesis

Organocatalysis offers a metal-free alternative for asymmetric synthesis, often utilizing readily available and robust small organic molecules as catalysts. Proline and its derivatives are prominent catalysts for the synthesis of chiral piperidines, typically through cascade reactions.[8][9]

Mechanism of Stereocontrol: Proline-catalyzed reactions often proceed through enamine or iminium ion intermediates.[10][11] In the case of aza-Michael additions, the secondary amine of proline condenses with a carbonyl compound to form a chiral enamine. This enamine then attacks the Michael acceptor from a sterically less hindered face, dictated by the stereochemistry of the proline catalyst. Subsequent cyclization and hydrolysis release the chiral product and regenerate the catalyst.

Performance Data:

CatalystReaction TypeSubstrateYield (%)Enantiomeric Excess (ee %)Reference
L-ProlineBiomimetic Mannich-typeΔ¹-piperideine and acetylacetoneGoodup to 97%[5][8]
O-TMS protected diphenylprolinolDomino Michael/aminalizationAldehydes and nitroolefinsGoodExcellent[7]

Experimental Protocol: Organocatalytic Domino Michael Addition/Aminalization

A representative protocol for the synthesis of functionalized chiral piperidines.[7]

  • Reaction Setup: To a solution of an aldehyde (1.0 equiv) and a nitroolefin (1.5 equiv) in a suitable solvent (e.g., toluene), add the organocatalyst (e.g., O-TMS protected diphenylprolinol, 20 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, evaporate the solvent and purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.

organocatalysis_workflow cluster_reaction One-Pot Cascade Reaction cluster_purification Purification & Analysis Aldehyde Aldehyde Reaction_Vessel Reaction Vessel (Toluene, RT, 24-72h) Aldehyde->Reaction_Vessel Nitroolefin Nitroolefin Nitroolefin->Reaction_Vessel Organocatalyst Chiral Organocatalyst (e.g., Proline derivative) Organocatalyst->Reaction_Vessel Product_crude Crude Product Mixture Reaction_Vessel->Product_crude Purification Flash Column Chromatography Product_crude->Purification Analysis Chiral HPLC / NMR Purification->Analysis Final_Product Enantioenriched Functionalized Piperidine Purification->Final_Product

Caption: General Workflow for Organocatalytic Piperidine Synthesis.

Biocatalytic Kinetic Resolution

Biocatalysis utilizes enzymes to perform chemical transformations with often unparalleled selectivity under mild conditions. For the synthesis of enantiopure 2-methylpiperidine, a common strategy is the kinetic resolution of a racemic mixture.

Mechanism of Stereocontrol: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture at a much faster rate than the other.[12] For example, a lipase can selectively acylate one enantiomer of racemic 2-methylpiperidine, leaving the unreacted enantiomer in high enantiomeric excess. The selectivity arises from the highly specific three-dimensional active site of the enzyme, which preferentially binds and orients one enantiomer for reaction.

Performance Data:

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value (typically >100) allows for the isolation of both the unreacted substrate and the product in high enantiomeric excess.

EnzymeReaction TypeSubstrateOutcomeE-valueReference
Lipase (e.g., CAL-B)AcylationRacemic 2-methylpiperidine(R)-amide and unreacted (S)-2-methylpiperidineHigh[7][13]
TransaminaseTransaminationRacemic amineOne enantiomer converted to ketoneHigh[1][14]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Methylpiperidine

A generalized protocol for enzymatic kinetic resolution.

  • Reaction Setup: In a suitable organic solvent (e.g., heptane), dissolve racemic 2-methylpiperidine (1.0 equiv) and an acyl donor (e.g., ethyl acetate, 0.5-1.0 equiv).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, a commercially available immobilized Candida antarctica lipase B).

  • Reaction Conditions: Stir the suspension at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by GC or HPLC until approximately 50% conversion is reached.

  • Work-up and Separation: Filter off the immobilized enzyme (which can often be reused). The product mixture, containing the acylated 2-methylpiperidine and the unreacted 2-methylpiperidine, can be separated by extraction or chromatography.

  • Analysis: Determine the enantiomeric excess of the unreacted starting material and the product by chiral GC or HPLC.

biocatalysis_cycle Racemic_Substrate Racemic 2-Methylpiperidine ((R)-S and (S)-S) Enzyme_S_R Enzyme-(R)-S Complex (Favorable) Racemic_Substrate->Enzyme_S_R Fast Binding Enzyme_S_S Enzyme-(S)-S Complex (Unfavorable) Racemic_Substrate->Enzyme_S_S Slow Binding Enzyme Enzyme (e.g., Lipase) Enzyme->Enzyme_S_R Enzyme->Enzyme_S_S Acyl_Donor Acyl Donor Acyl_Donor->Enzyme_S_R Product_R (R)-Product (Acylated) Enzyme_S_R->Product_R Fast Reaction Unreacted_S (S)-Substrate (Unreacted) Enzyme_S_S->Unreacted_S Very Slow or No Reaction Product_R->Enzyme Release

Caption: Mechanism of Enzymatic Kinetic Resolution.

Comparative Evaluation and Conclusion

The choice of catalyst for the asymmetric synthesis of 2-methylpiperidine is a multifactorial decision that depends on the desired scale, required enantiopurity, and available resources.

Catalyst TypeKey AdvantagesKey DisadvantagesTypical ee% / Outcome
Iridium Catalysts High activity, good for direct hydrogenation of pyridinium salts.Requires precious metals, ligands can be expensive, moderate ee for 2-methyl derivative.60-80% ee
Rhodium Catalysts Well-established for asymmetric hydrogenation, high ee for many substrates.Precious metal, may require substrate activation, less specific data for 2-methylpyridine.>95% for analogous substrates
Organocatalysts Metal-free, robust, readily available, can achieve very high ee.Higher catalyst loadings, may require multi-step or cascade reactions.>95% ee
Biocatalysts Extremely high selectivity (E > 100), mild conditions, environmentally friendly.Limited to kinetic resolution (max 50% yield for one enantiomer), substrate scope can be narrow.>99% ee (for resolved enantiomer)

Senior Application Scientist's Recommendation:

  • For exploratory and small-scale synthesis where high enantiopurity is paramount and a racemic starting material is acceptable, biocatalytic kinetic resolution is an excellent choice due to its exceptional selectivity and green credentials.

  • For developing a scalable, de novo asymmetric synthesis , organocatalysis presents a compelling metal-free option, with the potential for very high enantioselectivity through carefully designed cascade reactions.

  • Transition metal catalysis , particularly with iridium catalysts , offers a more direct route from simple pyridine precursors. While the reported enantioselectivity for 2-methylpiperidine is currently moderate, further ligand development could significantly improve its performance, making it a highly attractive option for process chemistry due to its high atom economy. Rhodium catalysis remains a powerful tool, though more research is needed to identify optimal conditions for this specific substrate.

Ultimately, the optimal catalyst is application-dependent. This guide provides the foundational data and protocols to enable researchers to make an informed decision and accelerate their research and development efforts in this critical area of synthetic chemistry.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-Methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our in-depth guide on the safe handling and disposal of (S)-2-Methylpiperidine hydrochloride (CAS No. 205526-61-0). As researchers and drug development professionals, our work's integrity depends not only on the precision of our results but also on the safety and responsibility of our practices. This guide moves beyond mere procedural lists to provide a framework for understanding the causality behind proper chemical waste management, ensuring a self-validating system of safety within your laboratory.

The following procedures are synthesized from established safety protocols and regulatory standards. They are designed to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.

Hazard Profile & Risk Assessment: Understanding the "Why"

This compound is a heterocyclic amine salt. While the hydrochloride form is a solid, its hazard profile is largely dictated by the parent amine, 2-methylpiperidine, which is a flammable, corrosive, and irritating liquid.[1] The salt form mitigates the flammability risk in its solid state but retains corrosive and irritant properties, especially upon dissolution or contact with moisture. A thorough risk assessment is the first step in any disposal plan.

The primary hazards associated with this compound and its parent amine necessitate stringent disposal protocols.

Hazard Category Classification & Statement Implication for Disposal
Skin Corrosion/Irritation Category 1B / 2: Causes severe skin burns and eye damage or causes skin irritation.Requires stringent Personal Protective Equipment (PPE). All contaminated materials (gloves, liners, wipes) must be disposed of as hazardous waste.
Serious Eye Damage/Irritation Category 1 / 2A: Causes serious eye damage or irritation.Mandates the use of chemical safety goggles and/or a face shield during handling and disposal operations.
Respiratory Irritation STOT SE 3: May cause respiratory irritation.[2]Handling of the solid powder must be done in a well-ventilated area or chemical fume hood to prevent inhalation of dust.
Flammability (Parent Compound) Flammable Liquid Category 2 (for 2-Methylpiperidine).Although the hydrochloride salt is a solid, it is combustible.[3] Waste must be kept away from ignition sources, and solutions should be treated as flammable.

Understanding these hazards is critical. For instance, the corrosive nature of the compound means it can damage standard waste containers if not chosen carefully, and its potential to cause respiratory irritation dictates that all weighing and transfer operations for disposal should occur within a certified chemical fume hood.

Core Disposal Principle: Regulatory Compliance

The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[3][4][5] Disposal must be conducted through a licensed environmental waste management contractor in accordance with all local, state, and federal regulations.[6][7]

Waste Characterization: Your institution's Environmental Health & Safety (EHS) office will perform the final waste characterization, but you should be aware of the likely classifications under the EPA's Resource Conservation and Recovery Act (RCRA):

  • Corrosivity (D002): Aqueous solutions of amine hydrochlorides can be acidic and may meet the criteria for corrosive waste.

  • Toxicity (D-List/U-List): While not specifically listed, piperidine derivatives can exhibit toxicity. Waste is often profiled based on its most hazardous components.

Always consult your EHS department for the specific waste codes used at your facility.

On-Site Waste Management & Segregation Protocol

Proper collection and storage within the laboratory are crucial to prevent dangerous reactions and ensure safe pickup by disposal contractors.

Step-by-Step Waste Collection:

  • Select a Designated Waste Container:

    • Use a clearly labeled, dedicated hazardous waste container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Corrosive," "Toxic").

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE).

    • Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.[8][9]

  • Collect Waste:

    • Solid Waste: Collect un- or lightly-contaminated lab debris (e.g., weigh boats, gloves, wipes) in a separate, clearly labeled bag or container designated for solid hazardous waste.

    • Unused Product: If disposing of the original chemical, it should be kept in its original container, which is then placed inside a larger, labeled hazardous waste receptacle.

    • Solutions: Collect aqueous or solvent solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless directed by your EHS office.

  • Segregate Incompatible Chemicals:

    • This is a critical safety step. Store the this compound waste container away from incompatible materials to prevent accidental mixing, which could result in fire, explosion, or toxic gas release.[10]

Incompatible Material Class Reason for Segregation Examples
Strong Oxidizing Agents Can cause a violent, exothermic reaction, potentially leading to fire.Nitric acid, perchlorates, permanganates
Strong Acids While it is a hydrochloride salt, mixing with stronger acids can generate heat and fumes.Sulfuric acid, concentrated HCl
Strong Bases Will neutralize the hydrochloride, liberating the flammable and volatile 2-methylpiperidine free base.[1][9]Sodium hydroxide, potassium hydroxide
Acid Chlorides & Anhydrides Can undergo vigorous or violent reactions.[1][9]Acetyl chloride, acetic anhydride
  • Store Safely:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is well-ventilated and has secondary containment.

    • Arrange for pickup by your institution's EHS or a licensed contractor in a timely manner.

Spill & Decontamination Procedures

Immediate and correct response to a spill is vital for laboratory safety.

Mandatory PPE for Spill Cleanup:

  • Eye/Face Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended).[8]

  • Body Protection: A chemically resistant lab coat or apron.

  • Respiratory Protection: For large spills or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]

Spill Response Workflow:

Spill_Response_Workflow

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access. If the spill is large, evacuate the lab and contact EHS.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills (if the compound is in solution), create a dike around the spill with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[3][6]

  • Absorb and Collect:

    • Carefully cover the spill with the inert absorbent material.

    • Using non-sparking tools, gently sweep the material into a designated, compatible hazardous waste container.[1][8] Avoid creating dust if the original spill was a solid.[4]

  • Decontaminate: Wipe the spill area with soap and water. Collect all cleaning materials (wipes, paper towels) and place them in the hazardous waste container.

  • Package and Label: Securely close the waste container, ensure it is properly labeled, and move it to the satellite accumulation area.

  • Personal Decontamination: Remove and dispose of all contaminated PPE as hazardous waste. Thoroughly wash hands and any affected skin areas with soap and water.[1]

The Disposal Pathway: Incineration

After your licensed contractor removes the waste, the most common and effective disposal method for this type of organic amine waste is high-temperature incineration.[6] A chemical incinerator equipped with an afterburner and scrubber is essential.[6]

  • Why Incineration? This process ensures the complete destruction of the organic molecule.

  • Why a Scrubber? The combustion of a hydrochloride salt can produce hazardous gases, including oxides of nitrogen (NOx) and hydrogen chloride (HCl).[3] The scrubber system neutralizes these acidic gases, preventing their release into the atmosphere.

This is why on-site chemical neutralization is not recommended as a final disposal method in a standard laboratory. The reactions can be exothermic, and without the proper engineering controls of a dedicated treatment facility, you risk incomplete destruction and unsafe emissions.

By properly segregating and labeling your waste, you provide the disposal facility with the critical information they need to handle and treat it safely and effectively, completing the chain of custody for responsible chemical management.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-Methylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. (S)-2-Methylpiperidine hydrochloride, a key building block in synthetic chemistry, requires meticulous handling protocols. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the fundamental principles of chemical safety and risk mitigation. Our objective is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: The 'Why' Behind the Protective Barrier

Understanding the intrinsic hazards of a chemical is the first step in designing an effective PPE strategy. While this compound is a salt, its properties are dictated by the 2-methylpiperidine moiety. Safety Data Sheets (SDS) for the parent compound, 2-methylpiperidine, classify it as a hazardous chemical under OSHA regulations (29 CFR 1910.1200).[1][2]

The primary risks include:

  • Corrosivity: The compound is known to cause severe skin burns and serious eye damage.[2] Contact with skin or mucous membranes can lead to tissue damage. This corrosive nature is a critical driver for selecting robust skin and eye protection.

  • Toxicity: It is harmful if swallowed and can be toxic upon skin contact or inhalation. Systemic effects following absorption are a significant concern. The toxicological properties have not been fully investigated, which necessitates a conservative approach to exposure prevention.[1]

  • Flammability: The parent compound, 2-methylpiperidine, is a highly flammable liquid and vapor.[1][2] While the hydrochloride salt is a solid and less volatile, handling procedures, especially those involving solvents or heating, must account for fire risk.

  • Respiratory Irritation: Inhalation of dust from the solid hydrochloride salt or vapors from its solutions can cause respiratory tract irritation.[2][3]

These hazards collectively demand a multi-faceted PPE approach that provides a complete barrier to all potential routes of exposure: dermal, ocular, and inhalation.

Core PPE Requirements: Your Non-Negotiable Armor

Based on the hazard profile, the following PPE is mandatory for any procedure involving this compound.

  • Eye and Face Protection:

    • Rationale: The high risk of severe eye damage necessitates stringent protection. A splash or airborne particle could cause irreversible harm.

    • Specification: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] When handling larger quantities or when there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.

  • Skin and Body Protection:

    • Rationale: The compound's corrosivity and dermal toxicity mean that any skin contact must be prevented.

    • Specification:

      • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][5] Nitrile gloves are a common choice in laboratory settings, but it is crucial to consult the glove manufacturer's compatibility charts for the specific chemical and the duration of exposure. Always double-glove when handling highly toxic materials.

      • Lab Coat/Protective Clothing: A flame-retardant lab coat is essential. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn.

  • Respiratory Protection:

    • Rationale: To prevent respiratory irritation and systemic toxicity from inhalation of dust or aerosols.

    • Specification: All handling of solid this compound or its solutions should be performed in a certified chemical fume hood to minimize airborne concentrations.[6] If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., organic vapor) must be used, in accordance with OSHA respirator regulations (29 CFR 1910.134).[1][2]

Operational PPE Planning: Scaling Protection to the Task

The level of PPE required is contingent on the scale and nature of the work being performed. The following table provides guidance for common laboratory tasks.

Task Scale Engineering Controls Minimum Required PPE
Weighing/Aliquotting Solid < 1 gChemical Fume HoodDouble Nitrile Gloves, Safety Goggles, Lab Coat
Weighing/Aliquotting Solid > 1 gChemical Fume HoodDouble Nitrile Gloves, Safety Goggles with Face Shield, Lab Coat, Chemically Resistant Apron
Solution Preparation < 100 mLChemical Fume HoodDouble Nitrile Gloves, Safety Goggles, Lab Coat
Reaction Setup/Workup > 100 mLChemical Fume HoodDouble Nitrile Gloves, Safety Goggles with Face Shield, Lab Coat, Chemically Resistant Apron
Large-Scale Transfer > 1 LClosed System/Glove BoxFull Protective Suit, Self-Contained Breathing Apparatus (SCBA) may be required based on risk assessment

Workflow for PPE Selection

The following diagram illustrates the logical process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Phase 1: Risk Assessment cluster_decision Phase 2: PPE Determination cluster_action Phase 3: Implementation & Disposal start Initiate Task with (S)-2-Methylpiperidine HCl assess_scale Assess Scale & Duration (e.g., mg vs. kg, min vs. hrs) start->assess_scale assess_task Assess Task Type (e.g., Weighing, Reaction, Transfer) start->assess_task decision Risk Level? assess_scale->decision assess_task->decision ppe_low Low Risk (Small scale, contained) - Fume Hood - Goggles - Lab Coat - Single Gloves decision->ppe_low Low ppe_medium Medium Risk (Bench scale, solutions) - Fume Hood - Goggles & Face Shield - Lab Coat & Apron - Double Gloves decision->ppe_medium Medium ppe_high High Risk (Large scale, potential splash) - Closed System/Glovebox - Full Chemical Suit - Respirator/SCBA decision->ppe_high High don_ppe Don PPE Following SOP ppe_low->don_ppe ppe_medium->don_ppe ppe_high->don_ppe execute_task Execute Task don_ppe->execute_task doff_ppe Doff PPE Following SOP to Avoid Contamination execute_task->doff_ppe dispose Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose

Caption: PPE selection workflow for handling (S)-2-Methylpiperidine HCl.

Standard Operating Procedure: Donning, Doffing, and Disposal

Cross-contamination during the removal of PPE is a common source of exposure. Adherence to a strict protocol is mandatory.

A. Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • First Layer: Don inner gloves.

  • Body Protection: Don lab coat or protective suit. Ensure it is fully fastened.

  • Respiratory Protection: If required, perform a fit check on your respirator.

  • Eye/Face Protection: Don safety goggles and a face shield if necessary.

  • Outer Gloves: Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

B. Doffing (Taking Off) PPE: This procedure should be performed in a designated area.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in a designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield and goggles from the back of the head. Avoid touching the front surface. Place them in a designated area for decontamination.

  • Body Protection: Unfasten the lab coat and roll it down from the shoulders, turning it inside out as you remove it. This contains the contamination on the inside. Dispose of it in the designated hazardous waste container.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

C. Disposal Plan: All disposable PPE (gloves, aprons, lab coats) contaminated with this compound must be considered hazardous waste.

  • Collect all contaminated items in a clearly labeled, sealed hazardous waste bag or container.

  • Dispose of the waste according to your institution's and local hazardous waste regulations.[1] Do not mix with general laboratory trash.

Emergency Preparedness: When a Breach Occurs

Even with the best precautions, accidents can happen. Immediate and correct first-aid is critical.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][2]

Always ensure that eyewash stations and safety showers are close to the workstation, unobstructed, and tested regularly.[1][4]

By integrating this comprehensive PPE strategy into your daily workflow, you build a resilient safety culture that protects not only yourself but also your colleagues and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Methylpiperidine hydrochloride
Reactant of Route 2
(S)-2-Methylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.